Methyl 4-amino-3-bromobenzoate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 4-amino-3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWAOALZYWQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363932 | |
| Record name | Methyl 4-amino-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106896-49-5 | |
| Record name | Methyl 4-amino-3-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106896-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-3-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 4-amino-3-bromobenzoate (CAS No. 106896-49-5): Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized building blocks is paramount. Methyl 4-amino-3-bromobenzoate, identified by the CAS number 106896-49-5 , is a substituted aromatic compound of significant interest to researchers and drug development professionals. Its molecular architecture, featuring a methyl ester, an activating amino group, and a strategically placed bromine atom, offers a versatile platform for constructing complex molecular targets. The bromine atom serves as a key handle for cross-coupling reactions, while the amino group can be readily derivatized, making this compound a valuable intermediate in the synthesis of novel pharmaceutical agents. This guide provides an in-depth technical overview of its properties, a validated synthesis protocol, key applications, and essential safety protocols, grounded in authoritative scientific principles.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is the foundation for its effective application in research and development. These parameters dictate solubility, reactivity, and handling requirements. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 106896-49-5 | |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid, Crystalline Powder | [2] |
| Melting Point | 105-109 °C | |
| pKa (Predicted) | 0.41 ± 0.10 | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate. | |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through the regioselective bromination of a commercially available precursor, Methyl 4-aminobenzoate. This electrophilic aromatic substitution is a cornerstone reaction in organic chemistry.
Causality of Experimental Design: The choice of starting material, Methyl 4-aminobenzoate, is strategic. The amino (-NH₂) group is a powerful activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. Furthermore, it is an ortho, para-director. Since the para position is already occupied by the methyl ester group, the incoming electrophile (Br⁺) is directed to the positions ortho to the amino group. The steric hindrance from the adjacent ester group favors substitution at the 3-position. N-Bromosuccinimide (NBS) is often selected as the brominating agent for its ability to provide a low, steady concentration of bromine, which helps to minimize side reactions like polybromination.
Diagram: Synthesis Pathway
The following diagram illustrates the straightforward, one-step synthesis from a common starting material.
Caption: Synthetic route to this compound.
Validated Laboratory Protocol
This protocol is a self-validating system, incorporating purification and characterization to ensure the identity and purity of the final product.
-
Reaction Setup: To a solution of Methyl 4-aminobenzoate (1.0 eq) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Scientist's Note: The use of a non-polar aprotic solvent like acetonitrile prevents unwanted side reactions with the solvent. Portion-wise addition of NBS at low temperature helps to control the exothermicity of the reaction.
-
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization (Self-Validation): The identity and purity of the resulting white to off-white solid should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z = 229.97/231.97 for Br isotopes).
-
Melting Point: To assess purity, comparing it to the literature value (105-109 °C).
-
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate. The bromine atom is particularly useful for introducing molecular diversity through metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: The bromine can be readily displaced by a boronic acid derivative in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful method for linking aromatic systems.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the synthesis of complex diarylamines.
-
Sonogashira Coupling: The bromine can be coupled with a terminal alkyne, providing access to aryl alkynes, which are important pharmacophores in many drug candidates.
Its parent acid, 4-Amino-3-bromobenzoic acid, has been investigated for its potential as an antibacterial agent that may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] Derivatives of this scaffold are therefore of high interest for developing novel antibiotics and other therapeutic agents.[3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.
GHS Hazard Information
Based on aggregated data, this compound presents the following hazards:
-
Pictograms: GHS06 (Skull and Crossbones).
-
Signal Word: Danger.[1]
-
Hazard Statements:
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[5][6]
-
Handling: Avoid creating dust.[6] Use in a well-ventilated area.[5][6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[4][6]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] It is recommended to store under an inert atmosphere at 2-8 °C.[2] Store locked up.[4][6]
Conclusion
This compound is more than just a chemical with a CAS number. It is a strategically designed building block that empowers medicinal chemists and researchers to synthesize novel molecules with therapeutic potential. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool in the modern synthetic laboratory. Adherence to rigorous safety protocols is mandatory to ensure its handling contributes to scientific advancement without compromising researcher well-being.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound.
- Patel, D. G. D., et al. (2014). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Chemical Communications, 50(20), 2653-2656. (Note: This is an example of a related synthesis, the direct URL was not provided in the search results).
- PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. National Center for Biotechnology Information.
- Aladdin Scientific. (n.d.). This compound, min 98% (GC).
Sources
An In-depth Technical Guide to Methyl 4-amino-3-bromobenzoate
Introduction: Unveiling a Versatile Scaffold
Methyl 4-amino-3-bromobenzoate is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a nucleophilic amino group, a synthetically versatile bromine atom, and an ester moiety, presents a unique combination of reactive sites. This strategic arrangement makes it a valuable building block, particularly as a substituted aniline and a precursor to ortho-amino-aryl scaffolds. The bromine atom, positioned ortho to the amine, provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, and key applications, providing researchers with the foundational knowledge required to effectively incorporate this molecule into their synthetic strategies.
Physicochemical and Spectroscopic Profile
Accurate characterization is the cornerstone of reproducible science. This section details the fundamental properties of this compound, ensuring its unambiguous identification and appropriate handling.
Core Chemical Properties
The fundamental identifiers and physical state properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-4-methoxycarbonylaniline, 4-Amino-3-bromobenzoic acid methyl ester | [1] |
| CAS Number | 106896-49-5 | |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Physical Form | Solid, Crystalline Powder | [2] |
| Melting Point | 105-109 °C | |
| Boiling Point | 334.2 ± 22.0 °C (Predicted) | |
| Density | 1.627 g/cm³ (Rough Estimate) | [2] |
Solubility Profile
Qualitative solubility information is crucial for selecting appropriate reaction solvents and analytical mobile phases.
Senior Scientist's Note: Quantitative solubility studies are recommended for specific applications, such as crystallization or formulation development, as solubility can be highly dependent on solvent purity and temperature.
Spectroscopic Fingerprint for Structural Verification
The following data provides the characteristic spectral signature of this compound, essential for confirming its identity and purity.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the compound's hydrogen and carbon framework.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling (J) | Assignment |
| ¹H NMR | ~7.9 | d | Ar-H |
| ~7.6 | dd | Ar-H | |
| ~6.8 | d | Ar-H | |
| ~4.5 (broad s) | br s | -NH₂ | |
| ~3.8 | s | -OCH₃ | |
| ¹³C NMR | ~166 | Carbonyl | C=O |
| ~148 | Aromatic | C-NH₂ | |
| ~133 | Aromatic | C-H | |
| ~123 | Aromatic | C-COOCH₃ | |
| ~120 | Aromatic | C-H | |
| ~112 | Aromatic | C-Br | |
| ~110 | Aromatic | C-H | |
| ~52 | Aliphatic | -OCH₃ |
Note: Predicted and literature-derived values. Actual shifts may vary based on solvent and concentration.
1.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480 - 3300 | Strong, Doublet | N-H Stretch (Amine) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1710 | Strong | C=O Stretch (Ester) |
| ~1620 | Strong | N-H Bend (Amine) |
| ~1580, ~1490 | Medium-Strong | Aromatic C=C Stretch |
| ~1280 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-N Stretch |
| ~650 | Medium-Strong | C-Br Stretch |
1.3.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. A key feature is the isotopic pattern of bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br), resulting in M and M+2 peaks of nearly equal intensity for bromine-containing fragments.
-
Molecular Ion [M]⁺•: m/z 229
-
Isotopic Peak [M+2]⁺•: m/z 231
-
Major Fragments: m/z 198/200 ([M-OCH₃]⁺), m/z 170/172 ([M-COOCH₃]⁺), m/z 91 ([M-Br-COOCH₃]⁺)
Synthesis and Purification
The most common and direct synthesis of this compound involves the regioselective electrophilic bromination of its readily available precursor, Methyl 4-aminobenzoate.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Electrophilic Bromination
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Causality and Experimental Rationale:
-
Reagent Choice: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid that is easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine (Br⁺) for the substitution reaction.
-
Solvent: Chloroform (or dichloromethane) is a common solvent as it is relatively inert and effectively dissolves the starting material.
-
Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the bromination and to enhance regioselectivity. The activating amino group strongly directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the ester, substitution occurs regioselectively at the ortho position (C3).
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (1.0 eq.) in chloroform (approx. 10-15 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a mixture of hexane and ethyl acetate to yield the final product as a crystalline solid.
Reactivity and Synthetic Applications
The utility of this compound stems from its three distinct functional groups, which can be manipulated selectively.
Caption: Reactivity map showing the key reaction sites of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most versatile site for building molecular complexity. Its reactivity in palladium-catalyzed reactions is higher than the analogous C-Cl bond, allowing for milder reaction conditions.[4]
Featured Application: Suzuki-Miyaura Coupling This reaction is a powerful method for forming C-C bonds, crucial for creating biaryl structures prevalent in pharmaceuticals.[5][6]
Representative Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried reaction flask, add this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[4][6]
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture with vigorous stirring to 80-100°C. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[6]
Reactions at the Amino Group
The nucleophilic amino group readily undergoes acylation to form amides or can be used in cyclization reactions.
Featured Application: Benzimidazole Synthesis The ortho-aminoaryl motif is ideal for condensation reactions with aldehydes or carboxylic acids to form benzimidazoles, a common scaffold in medicinal chemistry.
General Procedure:
-
Combine this compound (1.0 eq.) and a desired aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add an oxidizing agent or catalyst (e.g., sodium metabisulfite, or simply heat in an acidic medium).
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction and isolate the benzimidazole product, often via precipitation followed by filtration and recrystallization.
Analytical Methodologies
Robust analytical methods are essential for quality control and reaction monitoring.
Chromatographic Analysis: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the compound and related derivatives.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 5 µm, 4.6 x 150 mm) | Provides good retention and separation for moderately polar aromatic compounds.[7][8] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or Ammonium Acetate buffer) | A gradient elution (e.g., 20% to 95% Acetonitrile) is typically effective. The acidic modifier improves peak shape and ensures ionization for MS detection.[7] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at multiple wavelengths, typically around 254 nm and 280 nm, where the aromatic system absorbs strongly.[7] |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |
GC-MS Protocol for Volatility and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification, especially for analyzing reaction mixtures for volatile byproducts or related haloaniline derivatives.[9]
| Parameter | Recommended Condition | Rationale |
| Column | Mid-polarity capillary column (e.g., HP-5MS, Rxi-5MS; 30 m x 0.25 mm, 0.25 µm) | Provides excellent separation for a wide range of aromatic compounds.[9] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency.[9] |
| Inlet Temperature | 250-280°C | Ensures complete volatilization of the analyte without thermal degradation. |
| Oven Program | Start at 60-80°C, ramp at 10-15°C/min to 280-300°C, hold for 5 min | A temperature ramp is necessary to elute the moderately volatile compound effectively.[9] |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation patterns for library matching. |
| MS Scan Range | 40-450 amu | Covers the molecular ion and expected fragments. |
Safety and Handling
Adherence to safety protocols is paramount when working with any chemical intermediate.
Hazard Identification (GHS Classification)
-
Pictograms: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
References
- Dhananjeyan, M. R., et al. (2008). Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts.
- Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515280, this compound.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
Sources
- 1. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 3. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methyl 4-amino-3-bromobenzoate structure
An In-depth Technical Guide to Methyl 4-amino-3-bromobenzoate: Synthesis, Characterization, and Applications
Introduction
This compound is a substituted aromatic compound belonging to the family of aminobenzoic acid esters. Its structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, makes it a highly versatile and valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, positioning this molecule as a key building block in the development of complex organic molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its structure, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its current and potential applications, particularly in the pharmaceutical industry.
Molecular Structure and Physicochemical Properties
The chemical identity and physical characteristics of a compound are fundamental to its application in research and synthesis. This compound is formally known by its IUPAC name, this compound.[1] Its structure is characterized by a benzene ring substituted at position 1 with a methoxycarbonyl group (-COOCH₃), at position 4 with an amino group (-NH₂), and at position 3 with a bromine atom (-Br).
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 106896-49-5 | [2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | Brown crystalline powder | [3] |
| Melting Point | 105-109 °C | [2][3] |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)Br | [1] |
| InChI Key | AIUWAOALZYWQBX-UHFFFAOYSA-N | [2] |
Synthesis Protocol: Electrophilic Bromination of Methyl 4-aminobenzoate
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of Methyl 4-aminobenzoate. This method is efficient, high-yielding, and relies on well-understood reaction mechanisms.
Principle and Rationale
The core of this synthesis is the bromination of an activated aromatic ring. The amino (-NH₂) group of the starting material, Methyl 4-aminobenzoate, is a strong activating group and is ortho-, para- directing. Since the para position is already occupied by the methyl ester group, the incoming electrophile (Br⁺) is directed to one of the ortho positions.
-
Choice of Starting Material: Methyl 4-aminobenzoate is an ideal precursor.[3] The amino group strongly activates the ring towards electrophilic substitution, allowing the reaction to proceed under mild conditions.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent.[3] It is a convenient and safer source of electrophilic bromine compared to liquid bromine (Br₂). In the presence of an acid catalyst or under polar conditions, NBS generates the Br⁺ electrophile required for the substitution reaction.
-
Choice of Solvent: Chloroform is used as the solvent.[3] It is relatively non-polar and effectively dissolves the starting material, but it does not react with the brominating agent. The reaction is performed at 0 °C to control the reactivity and prevent potential side reactions, such as di-bromination.
Detailed Step-by-Step Protocol
This protocol is adapted from a standard procedure for the preparation of this compound.[3]
-
Reaction Setup: Dissolve Methyl 4-aminobenzoate (17 g, 0.1 mol) in chloroform (250 mL) in a suitable reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: While maintaining the temperature at 0 °C, slowly add N-bromosuccinimide (20 g, 0.1 mol) to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 3 hours.
-
Solvent Removal: After the reaction is complete, remove the chloroform by distillation.
-
Workup: Add ethyl acetate (100 mL) to the resulting residue to dissolve it. Wash the ethyl acetate solution with an aqueous sodium chloride solution (brine) to remove any water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter the mixture to remove the magnesium sulfate. The crude product is then purified by recrystallization from hexane to yield the final product, this compound. The reported yield for this procedure is approximately 93% (24.3 g).[3]
Safety Precautions
-
GHS Hazards: this compound is classified as toxic if swallowed and causes serious eye irritation.[1][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Handling: Handle N-bromosuccinimide and chloroform in a well-ventilated fume hood. Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. NBS is an irritant.
-
Storage: Store the final product under an inert gas (nitrogen or argon) at 2–8 °C.[3]
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized product is a critical step. This is achieved through a combination of spectroscopic techniques.
Sources
An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-bromobenzoate
This guide provides a comprehensive, technically detailed protocol for the synthesis of methyl 4-amino-3-bromobenzoate, a key intermediate in pharmaceutical and materials science research. The synthesis is presented as a robust two-step process, commencing with the electrophilic bromination of 4-aminobenzoic acid, followed by a Fischer-Speier esterification. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and critical process considerations to ensure a successful and safe synthesis.
Introduction and Strategic Overview
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel pharmaceuticals and functional materials.[1] Its structure, featuring a halogenated aniline moiety, provides a versatile scaffold for a variety of cross-coupling reactions and further functionalization. The synthesis strategy outlined herein is a logical and widely adopted approach that leverages readily available starting materials and established reaction mechanisms.
The synthesis is logically divided into two distinct stages:
-
Stage 1: Electrophilic Aromatic Substitution (Bromination): The selective monobromination of 4-aminobenzoic acid to yield 4-amino-3-bromobenzoic acid.
-
Stage 2: Fischer-Speier Esterification: The conversion of the carboxylic acid functionality of the intermediate into its corresponding methyl ester.
This two-stage approach allows for controlled functionalization and facilitates the purification of the intermediate and the final product.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the potential hazards of the target compound, is paramount for safe handling and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 106896-49-5 | [2][3] |
| Molecular Formula | C₈H₈BrNO₂ | [2][4] |
| Molecular Weight | 230.06 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 105-109 °C | [4] |
Table 2: Hazard Identification and Safety Precautions for this compound
| Hazard | Description | Precautionary Statements | Pictogram | Source(s) |
| Acute Toxicity (Oral) | Toxic if swallowed (Category 3) | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | GHS06 | [2][3] |
| Eye Irritation | Causes serious eye irritation (Category 2) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS06 | [2][3] |
General Safety Advice: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.
Synthesis Methodology: A Mechanistic Perspective
The successful synthesis of this compound hinges on the careful execution of two sequential reactions. The rationale behind the chosen methodologies is rooted in fundamental principles of organic chemistry.
Stage 1: Electrophilic Bromination of 4-Aminobenzoic Acid
The introduction of a bromine atom onto the aromatic ring is achieved via electrophilic aromatic substitution. The amino group (-NH₂) of 4-aminobenzoic acid is a strongly activating, ortho-, para-directing group. This directing effect is crucial for the selective introduction of the bromine atom at the position ortho to the amino group.
A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).[5][6][7][8] The use of NBS in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a controlled source of electrophilic bromine.[5][6][7][8]
Key Considerations for Selectivity:
-
Over-bromination: The highly activating nature of the amino group can lead to the formation of the di-brominated byproduct, 4-amino-3,5-dibromobenzoic acid.[5]
-
Control Measures: To mitigate the formation of this byproduct, it is essential to control the stoichiometry of the reactants, employing a near 1:1 molar ratio of 4-aminobenzoic acid to NBS.[5] Slow, portion-wise addition of NBS at a controlled temperature can also enhance selectivity.[5]
Stage 2: Fischer-Speier Esterification
The conversion of the carboxylic acid group of 4-amino-3-bromobenzoic acid to its methyl ester is accomplished through Fischer-Speier esterification. This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid. A strong acid catalyst, such as sulfuric acid, is typically employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The reaction is reversible, and to drive it towards the product, a large excess of the alcohol (methanol) is used as the solvent.[9]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, two-part protocol for the synthesis of this compound.
Part A: Synthesis of 4-Amino-3-bromobenzoic Acid
Materials:
-
4-Aminobenzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in DMF.[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Slowly add 1.05 equivalents of NBS portion-wise, ensuring the temperature remains below 5 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[5]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.[5]
-
The crude 4-amino-3-bromobenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or used directly in the next step after thorough drying.[5]
Part B: Synthesis of this compound
Materials:
-
4-Amino-3-bromobenzoic acid (from Part A)
-
Methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Suspend the dried 4-amino-3-bromobenzoic acid in methanol in a round-bottom flask equipped with a reflux condenser.[9]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[9]
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography (e.g., using a hexane/ethyl acetate eluent system) or recrystallization to obtain the pure product.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-stage synthesis of this compound.
Caption: Two-step synthesis of this compound.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the procedural details and safety precautions outlined, researchers can confidently and successfully prepare this valuable chemical intermediate for their research and development endeavors.
References
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Safety Data Sheet: Methyl 4-amino-3-bromobenzo
- Methyl 3-amino-4-bromobenzo
- This compound 97 106896-49-5. (n.d.). Sigma-Aldrich.
- This compound SDS, 106896-49-5 Safety D
- Methyl 4-amino-3-bromobenzo
- Methyl 3-amino-4-bromobenzo
- By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid. (n.d.). Benchchem.
- 4-Amino-3-bromo-benzoic acid ethyl ester. (n.d.). Chem-Impex.
- Synthesis of methyl 4-bromobenzo
- Methyl 4-aminobenzo
- An In-depth Technical Guide to 4-Amino-3-bromobenzoic acid. (n.d.). Benchchem.
- This compound 97 106896-49-5. (n.d.). Sigma-Aldrich.
- This compound, min 98% (GC), 10 grams. (n.d.). Google.
- 4-Amino-3-bromobenzoic acid. (n.d.). Sigma-Aldrich.
- In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
- An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential. (n.d.). Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. 4-氨基-3-溴苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
A Comprehensive Guide to the Synthesis of Methyl 4-amino-3-bromobenzoate from 4-aminobenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, research-grade overview of the synthesis of methyl 4-amino-3-bromobenzoate, a valuable building block in the development of pharmaceuticals and other complex organic molecules. We will explore a reliable and efficient two-step synthetic pathway, starting from the readily available 4-aminobenzoic acid. This document is designed to provide not just a protocol, but a deeper understanding of the chemical principles and practical considerations that underpin this synthesis.
Strategic Overview: A Two-Step Approach
The synthesis of this compound from 4-aminobenzoic acid is most effectively achieved through a two-step process. This strategy is dictated by the chemical nature of the starting material and the desired final product.
Step 1: Esterification of 4-aminobenzoic acid. The first step involves the protection of the carboxylic acid functional group as a methyl ester. This is a crucial maneuver to prevent unwanted side reactions during the subsequent bromination step. The Fischer-Speier esterification is a classic and highly effective method for this transformation.
Step 2: Regioselective Bromination. With the carboxylic acid group protected, the second step focuses on the selective introduction of a bromine atom onto the aromatic ring. The powerful activating and ortho-, para-directing effect of the amino group is leveraged to install the bromine atom at the 3-position, ortho to the amine.
Caption: Overall synthetic workflow for this compound.
Step 1: Fischer Esterification of 4-aminobenzoic Acid
The esterification of 4-aminobenzoic acid to its methyl ester is a cornerstone of this synthesis. The reaction is an acid-catalyzed equilibrium process, and therefore, reaction conditions are optimized to drive the formation of the product.[1]
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.
Caption: Simplified mechanism of Fischer-Speier esterification.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-aminobenzoic acid | 137.14 | 13.71 g | 0.1 |
| Methanol | 32.04 | 120 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |
| 10% Sodium Carbonate Solution | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.71 g of 4-aminobenzoic acid and 120 mL of methanol.
-
Stir the mixture until the 4-aminobenzoic acid is fully dissolved.
-
Carefully and slowly add 10 mL of concentrated sulfuric acid to the solution. A precipitate of the aminobenzoic acid salt may form but will redissolve as the reaction progresses.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralize the solution by slowly adding a 10% sodium carbonate solution until the effervescence ceases and the pH is approximately 8.
-
The methyl 4-aminobenzoate will precipitate out as a white solid.
-
Collect the solid by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product in a desiccator or a vacuum oven at low heat.
Expected Yield: 80-90%
Step 2: Regioselective Bromination of Methyl 4-aminobenzoate
The second step is the electrophilic aromatic substitution of methyl 4-aminobenzoate. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the positions ortho to it. N-Bromosuccinimide (NBS) is an excellent source of electrophilic bromine for this transformation, offering milder reaction conditions compared to elemental bromine.
Reaction Mechanism
The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The NBS, in the presence of a trace amount of HBr or an acid catalyst, generates a bromonium ion (Br+). The electron-rich aromatic ring of methyl 4-aminobenzoate attacks the bromonium ion to form a resonance-stabilized carbocation (sigma complex). A base then removes a proton from the ring to restore aromaticity and yield the final product.
Caption: Simplified mechanism of electrophilic bromination using NBS.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Methyl 4-aminobenzoate | 151.16 | 15.1 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |
| Chloroform | - | 250 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Hexane | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Dissolve 15.1 g of methyl 4-aminobenzoate in 250 mL of chloroform in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 17.8 g of N-bromosuccinimide in portions to the cooled solution while stirring continuously.
-
Maintain the reaction at 0 °C and continue stirring for 3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium chloride solution to remove any water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to obtain this compound as a crystalline solid.[2]
Expected Yield: 93%[2]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol [3][4] |
| Appearance | Brown crystalline powder[2] |
| Melting Point | 105-109 °C[3] |
| ¹H NMR (CDCl₃, δ) | 8.11 (1H, d), 7.79-7.77 (1H, m), 6.72 (1H, d), 4.51 (2H, br s), 3.85 (3H, s)[2] |
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle it in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.
-
Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use in a well-ventilated fume hood and wear appropriate gloves.
-
General Precautions: Always wear appropriate PPE. Ensure that a safety shower and eyewash station are readily accessible. Dispose of all chemical waste according to institutional guidelines.
Conclusion
The two-step synthesis of this compound from 4-aminobenzoic acid presented in this guide is a robust and high-yielding procedure. By first protecting the carboxylic acid via Fischer esterification and then performing a regioselective bromination with NBS, the target molecule can be obtained in good purity and yield. This technical guide provides the necessary details for researchers to successfully perform this synthesis and to understand the underlying chemical principles.
References
- E. M. Dangerfield, et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- PubChem. This compound.
- PubChem. Methyl 3-amino-4-bromobenzoate.
- PrepChem. Synthesis of methyl 4-bromobenzoate.
- Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
- CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.
Sources
- 1. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 106896-49-5 [m.chemicalbook.com]
- 3. This compound 97 106896-49-5 [sigmaaldrich.com]
- 4. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
Spectroscopic Data for Methyl 4-amino-3-bromobenzoate: A Comprehensive Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-amino-3-bromobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using fundamental spectroscopic techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Introduction
This compound (CAS No: 106896-49-5) is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . Accurate structural confirmation is paramount for its application in complex organic synthesis. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally characterize its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer: Transfer the clear solution into a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program on a 400 MHz or higher field instrument. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | Aromatic H (H-2) |
| ~7.6 | dd | 1H | Aromatic H (H-6) |
| ~6.7 | d | 1H | Aromatic H (H-5) |
| ~4.3 | br s | 2H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
Table 1: Predicted ¹H NMR spectral data for this compound.
Causality of Signal Assignment:
-
The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the benzene ring.
-
The proton at the C-2 position is a doublet due to coupling with the proton at C-6.
-
The proton at the C-6 position appears as a doublet of doublets due to coupling with both the C-2 and C-5 protons.
-
The proton at the C-5 position is a doublet due to coupling with the C-6 proton.
-
The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and solvent dependent.
-
The singlet for the methyl ester protons integrates to three protons and appears in the typical region for such functional groups.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The data acquisition differs in the use of a carbon-specific pulse program, typically with proton decoupling to simplify the spectrum to a series of singlets.
Data Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (ester) |
| ~148 | C-4 |
| ~135 | C-2 |
| ~122 | C-6 |
| ~120 | C-1 |
| ~112 | C-5 |
| ~109 | C-3 |
| ~52 | -OCH₃ |
Table 2: Predicted ¹³C NMR spectral data for this compound.[1]
Causality of Signal Assignment:
-
The ester carbonyl carbon is the most downfield signal due to its direct attachment to two electronegative oxygen atoms.
-
The aromatic carbons attached to the electron-donating amino group (C-4) and the electron-withdrawing bromine (C-3) and ester group (C-1) have characteristic chemical shifts.
-
The upfield signal around 52 ppm is characteristic of the methyl ester carbon.
Workflow for NMR Spectroscopic Analysis
Caption: Generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.
Experimental Protocol: FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[2]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in this compound.
Data Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of the amine, ester, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl (-OCH₃) |
| ~1700 | C=O stretch | Ester |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-N stretch | Aryl Amine |
| ~750 | C-Br stretch | Aryl Bromide |
Table 3: Expected characteristic IR absorption bands for this compound.[1]
Workflow for FTIR Spectroscopic Analysis
Caption: Workflow for FTIR spectroscopic analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.
Experimental Protocol: Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the solution into the GC inlet, where it is vaporized.
-
Separation: The sample travels through the GC column, separating it from any impurities.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation
The mass spectrum of this compound will provide crucial information for confirming its identity.
-
Molecular Ion Peak: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak. The expected m/z values are 229 and 231.
-
Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Common fragments may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
| m/z | Assignment |
| 229/231 | [M]⁺ (Molecular Ion) |
| 198/200 | [M - OCH₃]⁺ |
| 170/172 | [M - COOCH₃]⁺ |
Table 4: Expected key mass spectral peaks for this compound.[1]
Workflow for GC-MS Analysis
Caption: Generalized workflow for GC-MS analysis.
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. This multi-technique approach ensures the unambiguous structural confirmation of the molecule, which is essential for its use in research and development.
References
- PubChem. This compound.
- NZQA.
- PubChem. Methyl 3-amino-4-bromobenzoate.
- PubChem. Methyl 4-bromobenzoate.
- The Royal Society of Chemistry.
- NIST WebBook. Methyl 4(methylamino)
- SpectraBase. Methyl 4-bromobenzoate - Optional[Vapor Phase IR] - Spectrum. [Link]
- PubChem. 4-Amino-3-bromobenzoic acid.
Sources
Methyl 4-amino-3-bromobenzoate NMR spectra analysis
An In-depth Technical Guide to the NMR Spectra Analysis of Methyl 4-amino-3-bromobenzoate
Introduction
This compound is an aromatic compound featuring a benzene ring substituted with three distinct functional groups: an amino (-NH₂), a bromo (-Br), and a methyl ester (-COOCH₃). Its chemical structure, with the CAS Number 106896-49-5 and molecular formula C₈H₈BrNO₂, presents a unique case for spectroscopic analysis due to the competing electronic effects of its substituents.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of such organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3][4]
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, grounded in the electronic nature of the substituents. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization for molecular integrity and purity assessment.
Molecular Structure and Electronic Effects
To interpret the NMR spectra of this compound, it is crucial to first understand the influence of each substituent on the electron density of the aromatic ring. The interplay between these groups dictates the magnetic environment of each proton and carbon nucleus.
The structure with IUPAC numbering is shown below:
Caption: Molecular structure of this compound.
-
Amino Group (-NH₂ at C4): This is a powerful electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho (C3, C5) and para (C1) positions. This shielding effect tends to shift the NMR signals of nearby nuclei upfield (to lower δ values).[5][6]
-
Bromo Group (-Br at C3): Halogens exhibit a dual nature. The bromine atom is strongly electronegative, withdrawing electron density through induction (-I effect), which is a deshielding effect. However, it also possesses lone pairs that can be donated through resonance (+R effect), a shielding influence. For bromine, the inductive effect typically dominates, making it a deactivating group overall, yet it still directs incoming electrophiles to the ortho and para positions.[5][7]
-
Methyl Ester Group (-COOCH₃ at C1): This is a classic electron-withdrawing group (EWG) through both induction and resonance (-I and -R effects). It significantly decreases electron density on the ring, particularly at the ortho (C2, C6) and para (C4) positions. This strong deshielding effect shifts the signals of associated nuclei downfield (to higher δ values).[5]
The resulting electronic landscape is a composite of these competing influences, leading to a distinct and predictable NMR fingerprint.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the through-bond distance to those neighbors (coupling constant, J).
Predicted Spectral Features
-
Aromatic Region (δ 6.5-8.5 ppm): The three protons on the benzene ring (H-2, H-5, and H-6) are chemically non-equivalent and will form a complex splitting pattern, often an ABC spin system.
-
H-2: This proton is ortho to the strong electron-withdrawing ester group and meta to the electron-donating amino group. It is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H-6 (meta coupling, J ≈ 2-3 Hz).
-
H-6: This proton is ortho to the ester group and meta to the bromine. It will be significantly deshielded and is expected to appear as a doublet of doublets, coupling with H-5 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz).
-
H-5: This proton is ortho to the strongly electron-donating amino group and meta to the ester group. It should be the most shielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-6 (ortho coupling, J ≈ 8-9 Hz).
-
-
Amino Protons (-NH₂) (δ 4.0-5.0 ppm): The two protons of the amino group typically appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.[8]
-
Methyl Protons (-OCH₃) (δ 3.8-3.9 ppm): The three equivalent protons of the methyl group are isolated from other protons and will therefore appear as a sharp singlet.[4][8]
Experimental Data and Interpretation
While a publicly available, fully assigned experimental spectrum is not readily accessible, data from analogous compounds and spectral prediction databases allow for a reliable assignment. The following table summarizes the expected ¹H NMR data in a common solvent like CDCl₃.
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1 | 1H | Doublet (d) | Jmeta (H2-H6) ≈ 2.2 Hz |
| H-6 | ~7.7 | 1H | Doublet of Doublets (dd) | Jortho (H6-H5) ≈ 8.6 Hz, Jmeta (H6-H2) ≈ 2.2 Hz |
| H-5 | ~6.8 | 1H | Doublet (d) | Jortho (H5-H6) ≈ 8.6 Hz |
| -NH₂ | ~4.5 | 2H | Broad Singlet (br s) | N/A |
| -OCH₃ | ~3.85 | 3H | Singlet (s) | N/A |
Causality of Assignments:
-
The downfield shift of H-2 and H-6 is a direct consequence of their position ortho to the deshielding carbonyl group of the ester.[5]
-
The significant upfield shift of H-5 confirms its position ortho to the powerful electron-donating amino group.
-
The observed coupling constants are characteristic of aromatic systems: a large J-value (~8.6 Hz) for ortho-coupling (H-5/H-6) and a small J-value (~2.2 Hz) for meta-coupling (H-2/H-6).[6][9]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all eight carbon atoms are chemically distinct, and thus eight signals are expected.
Predicted Spectral Features
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the δ 165-175 ppm range.
-
Aromatic Carbons (C1-C6): These carbons resonate in the δ 110-155 ppm range. Their precise shifts are determined by the attached substituent and its position.
-
C4 (attached to -NH₂): Strongly shielded by the amino group, expected to be upfield relative to other substituted carbons.
-
C1 (attached to -COOCH₃): Deshielded, but less so than C4 is shielded.
-
C3 (attached to -Br): The carbon directly attached to bromine (ipso-carbon) will have its chemical shift influenced by the heavy atom effect and electronegativity, often appearing around δ 110-120 ppm.
-
C2, C5, C6: The shifts of these protonated carbons will reflect their positions relative to the three substituents.
-
-
Methyl Carbon (-OCH₃): This aliphatic carbon is the most shielded and will appear far upfield, typically around δ 50-55 ppm.
Experimental Data and Interpretation
Based on empirical calculations and data from reference databases, the expected ¹³C NMR chemical shifts are summarized below.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166.0 |
| C4 | ~149.5 |
| C2 | ~135.0 |
| C6 | ~131.5 |
| C1 | ~121.0 |
| C5 | ~119.0 |
| C3 | ~110.0 |
| -OCH₃ | ~52.0 |
Causality of Assignments:
-
The assignment of C4 and C3 is based on the known strong shielding effect of an amino group and the typical shift for a bromine-substituted carbon, respectively.
-
The downfield shifts of C2 and C6 are consistent with their ortho positions relative to the electron-withdrawing ester group.
-
The upfield shift of the methyl carbon to ~52.0 ppm is characteristic of an ester methyl group.[10]
Experimental Protocols
The integrity of NMR data is predicated on meticulous experimental technique. The following protocols outline a self-validating system for acquiring high-quality spectra.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is used for less soluble samples and ensures the observation of exchangeable protons like those of the -NH₂ group.
-
Standard Addition: Add a small drop of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[11]
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed until the sample is completely dissolved. Ensure a clear, homogeneous solution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
Protocol 2: Spectrometer Workflow for Data Acquisition
The following workflow describes the logical steps for acquiring ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR data acquisition and processing.
Key Acquisition Parameters:
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution.[11]
-
Number of Scans (¹³C): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Relaxation Delay (D1): A sufficient delay (e.g., 1-5 seconds for ¹H, 2-10 seconds for ¹³C) between pulses is crucial for accurate integration and quantitative analysis.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a definitive confirmation of its molecular structure. The observed chemical shifts, signal multiplicities, and integration values are in excellent agreement with theoretical predictions based on the fundamental electronic effects of the amino, bromo, and methyl ester substituents. This guide demonstrates how a systematic, first-principles approach to spectral interpretation, combined with rigorous experimental protocols, forms the bedrock of modern chemical analysis, ensuring data integrity for research and development applications.
References
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- This compound | C8H8BrNO2 | CID 1515280.PubChem.[Link]
- Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes.Google Search Result.
- Methyl 3-amino-4-bromobenzoate | C8H8BrNO2 | CID 3928639.PubChem.[Link]
- How to read NMR spectra from the basics (chemical shift, integration r
- NMR Spectroscopy of Benzene Deriv
- Methyl 4-aminobenzo
- 6.6: ¹H NMR Spectra and Interpretation (Part I).Chemistry LibreTexts.[Link]
- Interpreting Arom
- Supplementary Information.The Royal Society of Chemistry.[Link]
- Interpreting H-NMR Spectra Arom
- NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins.PMC.[Link]
- Proton NMR chemical shifts and coupling constants for brain metabolites.Magnetic Resonance in Medicine.[Link]
- Lecture 3: Coupling Constants.Harvard University.[Link]
- Proton NMR chemical shifts and coupling constants for brain metabolites.PubMed - NIH.[Link]
Sources
- 1. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. youtube.com [youtube.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Mass Spectrometric Analysis of Methyl 4-amino-3-bromobenzoate: A Technical Guide
This guide provides an in-depth technical exploration of the mass spectrometric behavior of Methyl 4-amino-3-bromobenzoate (C₈H₈BrNO₂), a compound of interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the principles of its ionization, the interpretation of its unique isotopic signature, and its characteristic fragmentation pathways.
Introduction: The Significance of Mass Spectrometry for Halogenated Aromatic Amines
This compound is a substituted aromatic amine, a class of compounds frequently encountered as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural elucidation and purity assessment of such molecules are critical checkpoints in the drug development pipeline. Mass spectrometry (MS) serves as a powerful analytical tool, providing not only the molecular weight but also invaluable structural information through the analysis of fragmentation patterns.
The presence of a bromine atom in this compound introduces a distinctive isotopic signature that is a cornerstone of its mass spectrometric identification. Understanding this signature and the subsequent fragmentation is paramount for unambiguous characterization.
Foundational Chemical Properties
A solid understanding of the analyte's basic properties is essential before delving into its mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Monoisotopic Mass | 228.97384 Da | [1] |
| Structure | ||
| IUPAC Name: this compound |
Ionization Techniques: A Deliberate Choice
The selection of an appropriate ionization technique is critical for obtaining a meaningful mass spectrum. For a molecule like this compound, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) are viable, each offering distinct advantages.
-
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, typically 70 eV. This process usually induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. A GC-MS spectrum available in the PubChem database suggests that this compound is amenable to EI.[1]
-
Electrospray Ionization (ESI): As a soft ionization method, ESI is particularly useful for generating protonated molecules [M+H]⁺ with minimal fragmentation. This is advantageous for unequivocally determining the molecular weight. Given the presence of a basic amino group, this compound is expected to ionize efficiently in positive ion mode ESI.
For a comprehensive analysis, employing both EI for structural fingerprinting and ESI for confident molecular ion identification would be the ideal strategy.
Decoding the Mass Spectrum: The Bromine Isotopic Signature and Fragmentation Analysis
The mass spectrum of this compound is distinguished by several key features, most notably the isotopic pattern of bromine and a series of characteristic fragment ions.
The Telltale Isotopic Pattern of Bromine
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2] This results in a characteristic doublet for any bromine-containing ion, with two peaks separated by 2 m/z units (M and M+2) of roughly equal intensity.[2] This pattern is a definitive indicator of the presence of a single bromine atom in an ion.
Analysis of the Electron Ionization (EI) Mass Spectrum
The following analysis is based on established fragmentation principles for aromatic esters and halogenated compounds, and is supported by the GC-MS data available for this compound.[1]
Molecular Ion Peak: The molecular ion region will exhibit a prominent doublet at m/z 229 (containing ⁷⁹Br) and m/z 231 (containing ⁸¹Br), with nearly equal relative abundance.
Key Fragmentation Pathways:
-
Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, leading to the formation of an acylium ion.
-
[C₈H₈BrNO₂]⁺• → [C₇H₅BrNO]⁺ + •OCH₃
-
This will result in a doublet at m/z 198 and m/z 200 .
-
-
Loss of Formaldehyde (CH₂O): Another possible fragmentation is the loss of formaldehyde from the molecular ion.
-
[C₈H₈BrNO₂]⁺• → [C₇H₆BrN]⁺• + CH₂O
-
This would produce a doublet at m/z 199 and m/z 201 .
-
-
Loss of the Bromo Radical (•Br): Cleavage of the C-Br bond can lead to the loss of a bromine radical.[2]
-
[C₈H₈BrNO₂]⁺• → [C₈H₈NO₂]⁺ + •Br
-
This would result in a single peak at m/z 150 .
-
-
Formation of the Bromobenzoyl Cation: Following the loss of the methoxy radical, the resulting acylium ion can undergo further fragmentation.
The following DOT graph visualizes the primary fragmentation pathways:
Sources
A Technical Guide to the Solubility of Methyl 4-amino-3-bromobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution. In the realm of drug development and chemical synthesis, solubility is a pivotal physicochemical property that influences a multitude of processes, including:
-
Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solution.
-
Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent system.
-
Formulation and Bioavailability: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its dissolution rate and subsequent bioavailability.[1]
Methyl 4-amino-3-bromobenzoate, as a versatile building block, is frequently employed in reactions where its dissolution in an appropriate organic solvent is the first and foremost step. Understanding its solubility profile is therefore not merely an academic exercise but a practical necessity for process optimization and the development of robust and reproducible synthetic and formulation protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility in various organic solvents. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[2][3] |
| Molecular Weight | 230.06 g/mol | PubChem[2][3] |
| Melting Point | 105-109 °C | Sigma-Aldrich, ChemicalBook[4] |
| Appearance | Brown crystalline powder | ChemicalBook[4] |
| pKa (Predicted) | 0.41 ± 0.10 | ChemicalBook[4] |
| InChIKey | AIUWAOALZYWQBX-UHFFFAOYSA-N | PubChem[2][3] |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)Br | PubChem[2][3] |
The presence of an amino group (-NH₂), a bromo substituent (-Br), and a methyl ester group (-COOCH₃) on the benzene ring imparts a moderate polarity to the molecule. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen of the amino group can act as hydrogen bond acceptors. These functionalities will play a significant role in the interaction of the molecule with different organic solvents.
Theoretical Framework for Solubility
The adage "like dissolves like" provides a rudimentary but effective starting point for predicting solubility. This principle suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.
Intermolecular Forces and Solvent Selection
The solubility of this compound will be governed by a balance of the following intermolecular forces:
-
Van der Waals Forces: Present in all molecules, these forces will contribute to the solubility in nonpolar solvents.
-
Dipole-Dipole Interactions: The polar nature of the C-Br, C=O, and C-N bonds will lead to dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The amino group can form hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).
Based on these considerations, we can make qualitative predictions about the solubility of this compound in common organic solvents:
-
High Expected Solubility: In polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, where dipole-dipole interactions and hydrogen bonding with the solvent's acceptor sites can occur.
-
Moderate to High Expected Solubility: In polar protic solvents like methanol and ethanol, where the solvent can engage in hydrogen bonding as both a donor and an acceptor.
-
Low Expected Solubility: In nonpolar solvents like hexane and toluene, where the primary intermolecular forces are weak van der Waals forces, which are less effective at overcoming the crystal lattice energy of the solid solute.
Thermodynamic Models for Solubility Prediction
For a more quantitative prediction of solubility, various thermodynamic models can be employed. These models often require knowledge of the solute's physicochemical properties, such as its melting point and enthalpy of fusion.[5][6][7] While a detailed mathematical treatment is beyond the scope of this guide, it is important for researchers to be aware of these predictive tools. Some commonly used models include the general solubility equation (GSE) and approaches based on activity coefficient models like UNIFAC.[6] These computational methods can be particularly useful in the early stages of process development for solvent screening.[8][9]
Experimental Determination of Solubility
Given the absence of readily available experimental data, this section provides detailed protocols for determining the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and available equipment.
Equilibrium Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated from the measured concentration and the dilution factor.
Caption: Relationship between solubility determination methods and their applications.
Data Presentation and Interpretation
When presenting solubility data, it is crucial to include the temperature at which the measurement was performed, as solubility is highly temperature-dependent. The data should be presented in a clear and organized manner, preferably in a tabular format, to allow for easy comparison across different solvents.
Table of Expected Solubility Data for this compound at 25 °C (Hypothetical Data for Illustrative Purposes)
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined |
| Acetone | 20.7 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined |
| Dichloromethane | 8.93 | Data to be determined | Data to be determined |
| Toluene | 2.38 | Data to be determined | Data to be determined |
| Hexane | 1.88 | Data to be determined | Data to be determined |
Conclusion
While a comprehensive dataset for the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical framework and practical methodologies for researchers to determine this critical parameter. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocols, scientists and drug development professionals can generate the reliable solubility data required for their specific applications, thereby facilitating more efficient and robust process development and formulation design.
References
- Vermeire, F. H., Leenhouts, R., Morgan, N. C., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
- Ghanadzadeh, H., & Ghanadzadeh, A. (2007). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]
- Vermeire, F. H., Leenhouts, R., Morgan, N., & Green, W. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]
- PubChem. (n.d.). This compound.
- Garrido, J., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Vermeire, F. H., Leenhouts, R., Morgan, N. C., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
- PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
- Pawar, A. S., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. This compound CAS#: 106896-49-5 [m.chemicalbook.com]
- 2. 106896-49-5 this compound AKSci A857 [aksci.com]
- 3. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 106896-49-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound 0.97 | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. 106896-49-5|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Safe Handling of Methyl 4-amino-3-bromobenzoate
This guide provides comprehensive safety protocols and handling instructions for Methyl 4-amino-3-bromobenzoate (CAS No. 106896-49-5), a key intermediate in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this potent chemical compound.
Understanding the Compound: A Risk-Based Perspective
This compound is a halogenated aromatic amine, a chemical class recognized for its utility in organic synthesis. Its structure, featuring an electron-donating amino group and an electron-withdrawing methyl ester, makes it a versatile building block. However, these same functional groups contribute to its hazardous properties. A thorough understanding of its risk profile is the foundation of safe handling.
The primary hazards associated with this compound are its acute oral toxicity and its capacity to cause serious eye irritation.[1][2][3] The "Danger" signal word and GHS06 pictogram (skull and crossbones) on its safety data sheet immediately signify that even small quantities can be harmful or fatal if ingested.[4][5]
Toxicological Insights: While specific mechanistic data for this exact compound is limited, the toxicity of aromatic amines is well-documented. Some aromatic amines can interfere with biological processes; for instance, certain classes have been shown to be retinotoxic by disrupting the visual cycle.[6][7] The irritation potential is likely due to the amine's basicity and its ability to interact with proteins and lipids in the corneal tissue, leading to inflammation and damage. Therefore, treating this compound with the respect due to a potent, biologically active molecule is paramount.
Key Chemical and Physical Properties
A foundational understanding of the compound's physical properties is essential for designing safe experiments and anticipating its behavior in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 106896-49-5 | [1][4] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [2][4] |
| Appearance | Solid, brown crystalline powder | [8] |
| Melting Point | 105-109 °C | [4][5] |
| Flash Point | Not applicable | [4][5] |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by robust PPE protocols. Reliance on PPE alone is an insufficient safety strategy.
Engineering Controls: Containing the Hazard
Given that this compound is a fine, potentially airborne powder, all handling of the solid chemical must be performed within a functioning and certified engineering control.[9]
-
Chemical Fume Hood: Essential for any work that may generate dust or vapors, including preparing solutions.
-
Ventilated Balance Enclosure (VBE): The preferred and mandatory location for weighing the solid compound.[9][10] A VBE, also known as a powder containment hood, provides a controlled airflow that directs powder away from the operator's breathing zone, preventing inhalation and contamination of the general laboratory space.[10]
Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is non-negotiable and must be worn at all times when handling this compound.[4][5]
-
Eye and Face Protection: Safety glasses are insufficient. Chemical safety goggles are required at a minimum. When handling larger quantities or when there is a significant risk of splashing, a full face shield worn over safety goggles is mandatory.
-
Hand Protection: Nitrile gloves are a standard requirement. Always inspect gloves for tears or pinholes before use. For extended operations or when handling solutions, consider double-gloving. Contaminated gloves must be removed and disposed of properly before leaving the immediate work area or touching common surfaces like doorknobs or keyboards.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing fully covers the legs and wear closed-toe shoes.
-
Respiratory Protection: A dust mask (e.g., N95) may be required as a supplementary measure, but it is not a substitute for a properly functioning ventilated enclosure.[4][9] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training.
Standard Operating Procedures: From Receipt to Disposal
A self-validating safety system relies on established, written protocols that are understood and followed by all personnel.
Workflow for Initiating Work with a Particularly Hazardous Substance
This workflow ensures a comprehensive risk assessment is performed before any experiment begins.
Caption: Risk Assessment and Mitigation Workflow.
Protocol 1: Weighing and Preparing a Solution
This protocol details the steps for safely weighing the solid powder and preparing a stock solution. The causality behind these steps is to minimize dust generation and prevent operator exposure.
-
Preparation:
-
Ensure the Ventilated Balance Enclosure (VBE) is on and airflow is confirmed.[10]
-
Don all required PPE (double gloves, lab coat, goggles, face shield).
-
Decontaminate the VBE work surface and the analytical balance.
-
Place a weigh boat on the balance and tare it.
-
-
Dispensing:
-
Bring the sealed container of this compound into the VBE.
-
Open the container slowly to avoid generating a puff of airborne powder.
-
Using a dedicated spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid scooping actions that create dust; use a gentle pushing or sliding motion.
-
Once the target weight is achieved, securely close the primary chemical container.
-
-
Solution Preparation:
-
Carefully transport the weigh boat to the chemical fume hood where the receiving solvent and glassware are located.
-
Add a small amount of the solvent to the receiving flask.
-
Gently fold the weigh boat and tap it to add the powder directly into the solvent, minimizing dust.
-
Rinse the weigh boat multiple times with the solvent, adding the rinsate to the flask to ensure a complete quantitative transfer.
-
Add the remaining solvent to reach the final desired volume/concentration.
-
-
Decontamination and Cleanup:
-
The used spatula and weigh boat are considered contaminated. Place them in a designated hazardous waste container within the hood.
-
Wipe down the balance in the VBE and the work surface in the fume hood with an appropriate solvent to remove any residual chemical.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly after the procedure is complete.[9]
-
Protocol 2: Representative Synthesis
As a key intermediate, this compound is often synthesized in-house. The following represents a plausible two-step synthesis based on standard, well-documented organic chemistry transformations: 1) electrophilic bromination of an aminobenzoic acid, and 2) Fischer esterification.[4]
-
Step 1: Bromination of 4-Aminobenzoic Acid [4]
-
Rationale: The amino group is a strong activating group, directing the electrophilic bromine to the ortho position. N-Bromosuccinimide (NBS) is used as a safer and more selective source of electrophilic bromine compared to Br₂.
-
Procedure:
-
In a fume hood, dissolve 4-aminobenzoic acid (1 eq.) in a suitable solvent such as DMF.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Pour the reaction mixture into water to precipitate the product, 4-amino-3-bromobenzoic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
-
-
Step 2: Fischer Esterification of 4-amino-3-bromobenzoic acid
-
Rationale: An acid-catalyzed reaction with an excess of alcohol (methanol) drives the equilibrium towards the formation of the methyl ester.
-
Procedure:
-
Suspend the dried 4-amino-3-bromobenzoic acid (1 eq.) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for approximately 5 hours, monitoring by TLC.
-
Cool the mixture. The product, this compound, may crystallize upon cooling.
-
Isolate the product by filtration. The crude product can be purified further by recrystallization.
-
-
Emergency Response: A Plan for When Things Go Wrong
Preparedness is critical. All personnel must know the location and operation of emergency equipment, including safety showers, eyewashes, and spill kits.
Emergency Response Decision Tree
Caption: Emergency Response Decision Tree.
First Aid Measures
-
Ingestion: This is the most acute hazard. IF SWALLOWED, immediately call a POISON CENTER or doctor.[1][3] Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1][3]
-
Eye Contact: Causes serious eye irritation.[1][3] Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: While not classified as a skin irritant, prompt decontamination is crucial.[1] Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water.[3][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[1][3]
Spill and Decontamination Procedures
For a minor spill of solid material within a fume hood:
-
Restrict Access: Ensure others are aware of the spill.
-
PPE: Wear appropriate PPE, including double nitrile gloves, goggles, and a lab coat.
-
Containment: Gently cover the spill with a dry absorbent material, such as vermiculite or a spill pillow, to prevent it from becoming airborne.
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Specific decontamination solutions for aromatic amines are also commercially available and may be used.[4][8] All cleaning materials should be disposed of as hazardous waste.
Storage and Disposal: Managing the Lifecycle
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. The substance must be stored locked up, in an area accessible only to authorized personnel.[1][3]
-
Disposal: This material and its container must be disposed of as hazardous waste.[1] Do not empty into drains or release into the environment.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Contaminated items, such as gloves, weigh boats, and cleaning materials, must also be disposed of in the hazardous waste stream.
References
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromobenzoate.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- University of Warwick. (2024). Emergency Protocol for Labs, Workshops and Associated Stores.
- University of Connecticut Environmental Health and Safety. (n.d.). Lab Accident/First Aid Information.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Helmy, R., et al. (2013). Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology, 37(10).
- SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines.
- Bernstein, P. S., Lichtman, J. R., & Rando, R. R. (1986). Short-circuiting the visual cycle with retinotoxic aromatic amines. Proceedings of the National Academy of Sciences, 83(6), 1632–1635.
- Mettler Toledo. (n.d.). Automated Weighing of Potent Compounds.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Rando, R. R., Bernstein, P. S., & Barry, B. (1986). Mechanism of action of aromatic amines that short-circuit the visual cycle. Biochemistry, 25(11), 3370–3377.
- Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
- Fisher Scientific. (2023). SAFETY DATA SHEET: Ethyl 4-aminobenzoate.
- PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information.
- University of Arizona. (2015). Ingestion Hazard Class Standard Operating Procedure.
- Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
- Florida State University Environmental Health & Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- Cai, C., et al. (2005). Visual and ocular changes associated with exposure to two tertiary amines. Occupational and Environmental Medicine, 62(7), 489–495.
- Supporting Information for: Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.).
Sources
- 1. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Methyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. CN100427457C - The preparation method of p-aminobenzoic acid - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
A Researcher's Guide to Sourcing and Quality Control of Methyl 4-amino-3-bromobenzoate for Drug Discovery
Introduction: The Strategic Importance of Methyl 4-amino-3-bromobenzoate in Medicinal Chemistry
This compound (CAS No. 106896-49-5) is a deceptively simple yet strategically vital building block in the lexicon of medicinal chemistry.[1] Its trifunctional nature—a nucleophilic amine, a versatile bromine handle for cross-coupling reactions, and a modifiable methyl ester—offers synthetic chemists a powerful scaffold for generating diverse molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this critical reagent, validating its quality, and ensuring its proper handling to maintain experimental integrity and accelerate discovery timelines.
The strategic placement of the amino, bromo, and ester functional groups allows for a high degree of synthetic flexibility. The bromine atom, in particular, serves as a key anchor point for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the methyl ester provides a handle for amide bond formation or can be hydrolyzed to the corresponding carboxylic acid for further derivatization. These attributes have led to its use in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2]
Given its pivotal role, the quality and purity of this compound are paramount. Impurities can lead to unwanted side reactions, complicate purification of downstream intermediates, and ultimately compromise the biological data and the integrity of a research program. Therefore, a thorough understanding of commercial suppliers and robust in-house quality control measures are not just best practices, but necessities for success.
Commercial Supplier Landscape: A Comparative Analysis
Sourcing high-quality this compound requires careful consideration of several factors beyond just price. Purity, lot-to-lot consistency, availability of analytical data, and supplier reputation are all critical parameters. Below is a comparative table of prominent suppliers.
| Supplier | Typical Purity | Key Analytical Data Provided | Notes |
| Sigma-Aldrich (Merck) | ≥97% | Certificate of Analysis (CoA), NMR, melting point | A well-established supplier with a strong reputation for quality and reliability. Often provides detailed safety and handling information.[3] |
| Santa Cruz Biotechnology | Typically high purity | Molecular formula, molecular weight[4] | A significant supplier to the research community, offering a range of biochemicals. |
| ChemicalBook | Varies by vendor | Often lists multiple suppliers with varying purities and may provide links to NMR and other spectral data.[5][6] | A platform that aggregates multiple suppliers, allowing for comparison of price and availability. Diligence is required to vet individual vendors. |
| ECHEMI | Varies by vendor | Purity and basic specifications are typically listed.[7] | Another B2B platform for chemical sourcing, often with a focus on bulk quantities. Supplier reputation should be carefully evaluated. |
In-House Quality Assessment: A Protocol for Purity Verification
Even when sourced from a reputable supplier, it is prudent to perform in-house quality control to verify the identity and purity of this compound, especially for sensitive applications.
Visual Inspection
The compound should be a solid, with a color ranging from white to off-white or light yellow.[8] Any significant deviation from this appearance could indicate degradation or the presence of impurities.
Spectroscopic Verification
A combination of spectroscopic methods should be employed to confirm the structure and assess purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR is a powerful tool for confirming the identity and purity of the compound. The expected signals in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are:
-
A singlet for the methyl ester protons (~3.8 ppm).
-
A singlet for the amine protons (~4.5-5.5 ppm, can be broad and exchangeable with D₂O).
-
A multiplet system for the three aromatic protons.
¹³C NMR will show the expected eight carbon signals, including the carbonyl carbon of the ester.
2. Infrared (IR) Spectroscopy:
FTIR spectroscopy can confirm the presence of key functional groups.[9] Characteristic absorption bands include:
-
N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).
-
C=O stretching of the ester (~1700 cm⁻¹).
-
C-N and C-Br stretching in the fingerprint region.
3. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound (230.06 g/mol ).[9] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern in the mass spectrum, providing a definitive confirmation of the presence of a single bromine atom.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC):
HPLC is the gold standard for assessing the purity of organic compounds. A reversed-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase system containing a small amount of a modifier like formic acid or trifluoroacetic acid is typically effective. The purity is determined by the area percentage of the main peak.
Gas Chromatography (GC):
GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.[9]
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[2]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently agitate until the sample is fully dissolved.[2]
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
Protocol 2: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the area of all peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Supplier Validation and Quality Control Workflow
The following diagram illustrates a robust workflow for qualifying a new supplier and performing routine quality control on incoming batches of this compound.
Caption: Workflow for supplier validation and routine QC.
Safe Handling and Storage: Maintaining Compound Integrity
Proper handling and storage are crucial to prevent degradation and ensure the safety of laboratory personnel.
Safety Precautions:
-
This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[9][10]
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile gloves may not be suitable for prolonged contact with anilines; consider neoprene or butyl rubber), and a lab coat.[11]
-
Avoid inhalation of dust and contact with skin and eyes.[10]
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[10]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12][13]
-
For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended.[6]
Conclusion
This compound is a valuable and versatile building block in drug discovery and development. Its effective use, however, is contingent on sourcing high-quality material and implementing rigorous quality control measures. By carefully selecting suppliers, performing thorough in-house validation, and adhering to safe handling and storage practices, researchers can ensure the integrity of their experiments and accelerate the path to novel therapeutics. This guide provides a framework for establishing such robust procedures, empowering scientists to proceed with confidence in the quality of their starting materials.
References
- PubChem. (n.d.). This compound.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).
- PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate.
- Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromobenzoate.
- University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound.
- University of California, Berkeley. (n.d.). Safe Storage.
- Washington State University. (n.d.). Aniline.
- Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- Intertek. (n.d.). Testing Primary Aromatic Amines in Food Packaging.
- Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery. (n.d.).
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
- REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines.
- JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
- PubChem. (n.d.). Methyl 3-bromobenzoate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-氨基-3-溴苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound(106896-49-5) 1H NMR [m.chemicalbook.com]
- 6. This compound CAS#: 106896-49-5 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. dess.uccs.edu [dess.uccs.edu]
- 13. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
The Strategic Application of Methyl 4-amino-3-bromobenzoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architect's Choice in Drug Discovery
In the intricate process of drug discovery, the selection of foundational chemical scaffolds is a critical determinant of success. A well-chosen building block offers not just a starting point, but a strategic platform for the efficient and logical exploration of chemical space. Methyl 4-amino-3-bromobenzoate (CAS No: 106896-49-5) has emerged as such a scaffold of significant interest.[1] Its unique trifunctional nature—a nucleophilic amino group, a versatile bromine handle for cross-coupling, and a readily modifiable methyl ester—positions it as a powerful tool for the synthesis of complex molecular architectures, particularly within the realm of kinase inhibitor development. This guide provides an in-depth analysis of the properties, synthesis, and strategic applications of this compound, offering field-proven insights for its effective utilization in medicinal chemistry programs.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of a building block's intrinsic properties is fundamental to its application. This compound is a solid at room temperature with a melting point range of 105-109 °C.[1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol [2] |
| CAS Number | 106896-49-5[1] |
| Appearance | Solid[1] |
| Melting Point | 105-109 °C[1] |
The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The aniline-like amino group can readily undergo acylation, alkylation, or serve as a key hydrogen bond donor in protein-ligand interactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or serving as another crucial interaction point with a biological target.[3] Most importantly, the bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties.[4]
Synthesis of this compound
The accessibility of a building block is a key consideration for its widespread use. This compound can be synthesized via several routes, with a common method being the esterification of 4-amino-3-bromobenzoic acid.
Representative Synthesis Protocol: Esterification of 4-amino-3-bromobenzoic acid
A general and reliable method for the synthesis of this compound involves the esterification of 4-amino-3-bromobenzoic acid using methanol in the presence of an acid catalyst, or by conversion to the acyl chloride followed by reaction with methanol.
Experimental Protocol:
-
Dissolution: Dissolve 4-amino-3-bromobenzoic acid (1.0 eq) in an excess of methanol.
-
Acid Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
An alternative approach involves the bromination of methyl 4-aminobenzoate.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction in medicinal chemistry due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[4] The 4-amino-3-arylbenzoic acid scaffold, readily accessible from this compound via Suzuki coupling followed by hydrolysis, is a key structural motif in numerous pharmacologically active molecules.[4]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction:
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Experimental Workflow for Suzuki-Miyaura Reaction:
Caption: Standard Workflow for Suzuki-Miyaura Coupling.
Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound is also a suitable substrate for other important cross-coupling reactions, including:
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Sonogashira Reaction: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
These reactions further expand the synthetic utility of this building block, allowing for the creation of a diverse range of molecular scaffolds.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. As such, they are a major class of drug targets. The structural motifs that can be generated from this compound are prevalent in many kinase inhibitors.
Scaffolds for Aurora Kinase and VEGFR Inhibitors
The biaryl structures accessible through Suzuki coupling of this compound are key pharmacophores in inhibitors of various kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5][6] These enzymes are critical regulators of cell division and angiogenesis, respectively, and are validated targets in oncology.[7][8]
The general structure of a kinase inhibitor often includes a "hinge-binding" motif that interacts with the ATP-binding site of the kinase. The 4-amino-3-arylbenzoate scaffold can be readily elaborated to incorporate such motifs. The amino group can serve as a key hydrogen bond donor to the kinase hinge region, while the appended aryl group can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Simplified Signaling Pathway of VEGFR:
Caption: Inhibition of VEGFR Signaling Pathway.
While direct, published syntheses of marketed drugs such as Dasatinib or Bosutinib from this compound are not readily found in the literature, the structural similarity of the resulting scaffolds to these and other kinase inhibitors underscores the potential of this building block in the discovery of novel therapeutic agents.[9][10]
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature allows for the strategic and efficient synthesis of complex molecular architectures, particularly those relevant to the development of kinase inhibitors. The amenability of its bromine atom to a wide range of palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse compound libraries for lead discovery and optimization. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.
References
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.Molecules.
- Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery.PubChem.
- Synthesis process of dasatinib and intermediate thereof.Justia Patents.
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.ResearchGate.
- Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid.PubMed.
- CN104788445A - Synthesis method of Dasatinib intermediate.Google Patents.
- A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®).viXra.org.
- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.Google Patents.
- New Synthetic Process for Bosutinib.ResearchGate.
- This compound.PubChem.
- A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with.Organic Syntheses Procedure.
- Aurora Kinase Inhibitors: Current Status and Outlook.PMC - PubMed Central.
- Aurora Kinase inhibitors as Anticancer Molecules.PMC - PubMed Central.
- Recent progress of small molecular VEGFR inhibitors as anticancer agents.PubMed.
- New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation.NIH.
- Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents.PubMed Central.
- Identification of an Aurora kinase inhibitor specific for the Aurora B isoform.PMC - NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.PMC - PubMed Central.
- Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach.PMC - NIH.
- Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer.PMC.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis.PMC.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.PMC - NIH.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.MDPI.
Sources
- 1. 4-氨基-3-溴苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress of small molecular VEGFR inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patents.justia.com [patents.justia.com]
Methodological & Application
The Versatile Virtuoso: Methyl 4-Amino-3-bromobenzoate as a Premier Building Block in Modern Organic Synthesis
Abstract
Methyl 4-amino-3-bromobenzoate has emerged as a cornerstone in the edifice of contemporary organic synthesis. Its unique trifecta of functional groups—an electron-donating amine, a versatile bromine atom, and a modifiable methyl ester—on a stable aromatic scaffold makes it an exceptionally valuable and reactive intermediate. This guide provides an in-depth exploration of its chemical personality, strategic applications in palladium-catalyzed cross-coupling reactions, and its pivotal role in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this remarkable building block.
Introduction: Deconstructing a Privileged Scaffold
This compound (CAS No: 106896-49-5) is a crystalline solid with a molecular weight of 230.06 g/mol .[1][2] Its structure is deceptively simple, yet it harbors a wealth of synthetic possibilities. The interplay of its functional groups dictates its reactivity profile:
-
The Amino Group: As a potent electron-donating group, the amine activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions. It also serves as a handle for a myriad of transformations, including acylation, alkylation, and diazotization.
-
The Bromo Substituent: Positioned ortho to the activating amino group, the bromine atom is an excellent leaving group in a variety of cross-coupling reactions, most notably those catalyzed by palladium. This is the primary locus of synthetic diversification.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation. It also offers a site for modification through transesterification.
The strategic positioning of these groups allows for a high degree of control in complex molecular constructions, making it a favored starting material in multi-step syntheses.
The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling
The bromine atom of this compound is primed for participation in several of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the creation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction opens the door to a vast array of 4-amino-3-arylbenzoic acid derivatives, which are key structural motifs in numerous pharmacologically active molecules.[3]
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts are paramount. Pd(PPh₃)₄ is a reliable choice, while catalyst systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos can offer superior yields and milder reaction conditions.[4] The choice of ligand is critical; bulky ligands promote the reductive elimination step and stabilize the active Pd(0) species.
-
Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed, often in an aqueous-organic solvent mixture.[3] The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or toluene with water is frequently used to dissolve both the organic and inorganic reagents.[3]
Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 | [1][3] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [4] |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [4] |
Note: The data in this table is illustrative and based on typical conditions reported for structurally similar substrates. Optimization may be required for specific reaction partners.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[5] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the methyl 4-aminobenzoate core, leading to diverse N-aryl derivatives.
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand. Systems like Pd₂(dba)₃ with ligands such as XantPhos or RuPhos are often effective.[6] These bulky ligands facilitate the reductive elimination of the C-N bond, which is often the rate-limiting step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., XantPhos, 4-10 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the secondary amine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
The versatility of this compound extends to other important cross-coupling reactions:
-
Sonogashira Coupling: This reaction forges a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[8] This provides access to 3-alkynyl-4-aminobenzoate derivatives, which are valuable intermediates for further transformations or as components of conjugated materials.[9]
-
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, leading to substituted styrenyl derivatives.[10][11] This reaction is a powerful tool for the synthesis of complex olefinic structures.
Applications in Pharmaceutical Synthesis: Building Blocks for Life-Saving Drugs
The scaffolds derived from this compound are prevalent in a number of groundbreaking pharmaceuticals.
Trametinib: A MEK Inhibitor
Trametinib is a highly potent allosteric inhibitor of MEK1 and MEK2 kinases, approved for the treatment of certain types of cancer. While the final steps of Trametinib synthesis involve different precursors, key intermediates can be synthesized utilizing chemistry related to this compound. The core structure of Trametinib features a substituted aniline moiety that can be constructed using cross-coupling methodologies.[12][13]
PARP and Aurora Kinase Inhibitors
The 4-amino-3-arylbenzoate scaffold is also a key feature in the design of inhibitors for other important cancer targets:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: These drugs are at the forefront of targeted cancer therapy, particularly for cancers with BRCA mutations. The core structures of many PARP inhibitors can be accessed through synthetic routes starting with this compound.[14][15]
-
Aurora Kinase Inhibitors: Aurora kinases are crucial for cell division, and their inhibition is a promising strategy in oncology. The diverse structures of Aurora kinase inhibitors often incorporate substituted anilines that can be synthesized using the cross-coupling reactions described herein.
Conclusion: A Building Block of Enduring Value
This compound is far more than a simple chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its predictable reactivity in a suite of powerful cross-coupling reactions, coupled with the versatility of its other functional groups, ensures its continued and expanding role in the synthesis of complex organic molecules. For researchers in the pharmaceutical and materials science fields, a thorough understanding of the reactivity and applications of this building block is not just beneficial—it is essential for innovation and discovery.
References
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]
- This compound | C8H8BrNO2 | CID 1515280. PubChem. [Link]
- Methyl 3-amino-4-bromobenzoate | C8H8BrNO2 | CID 3928639. PubChem. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- Sonogashira cross-coupling reaction of complex 1 with terminal alkynes.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]
- Supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances. [Link]
- Heck reaction. Wikipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
- Pd-catalyzed carbonylative α-arylation of aryl bromides: scope and mechanistic studies. Beilstein Journal of Organic Chemistry. [Link]
- Analysis of the Palladium-Catalyzed (Aromatic)C–H Bond Metalation–Deprotonation Mechanism Spanning the Entire Spectrum of Arenes.
- Rational design of selective inhibitors of PARP4. PMC. [Link]
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.
- A method of synthesis Trimetinib key intermediate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
- Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. RSC Publishing. [Link]
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. [Link]
- Method for synthesizing trametinib key intermediate.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
- Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. PMC. [Link]
- Synthesis of intermediates for the Buchwald–Hartwig amination.
- Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081. PubChem. [Link]
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Palladium-Catalyzed Acetyl
- Buchwald–Hartwig Amin
- Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
- 4-Amino-3-bromobenzoic acid.
- Trends in Cu-Catalyzed Ar-Xs Transformations with Amines. Encyclopedia.pub. [Link]
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. [Link]
- [Named Reaction #2] Buchwald-Hartwig Amin
- Palladium-Catalyzed Domino Heck/Aryne Carbopalladation/C–H Functionalization: Synthesis of Heterocycle-Fused 9,10-Dihydrophenanthrenes.
Sources
- 1. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig Amination | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 13. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 14. Rational design of selective inhibitors of PARP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-amino-3-bromobenzoate
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing Methyl 4-amino-3-bromobenzoate, a critical building block in modern medicinal chemistry and drug discovery. The unique trifunctional nature of this substrate—possessing an amine, a bromine, and a methyl ester—offers a versatile platform for molecular elaboration. However, this complexity also necessitates a nuanced understanding of catalyst systems and reaction conditions to achieve optimal outcomes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core principles, field-proven insights, and step-by-step protocols for the most pertinent cross-coupling transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Introduction: The Strategic Value of this compound
This compound has emerged as an indispensable intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs).[1] Its structure is a key scaffold found in a variety of pharmacologically active molecules.[2] The strategic placement of the bromine atom ortho to the activating amino group and meta to the deactivating methyl ester group presents a unique electronic and steric environment. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][3][4]
Palladium-catalyzed reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry, due to their high efficiency, functional group tolerance, and mild reaction conditions.[4][5] This guide will dissect the critical parameters governing these transformations and provide robust, validated protocols to empower scientists in their synthetic endeavors.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, which typically involves a sequence of three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination.[3][6] The catalyst, usually a Pd(0) species, is regenerated at the end of the cycle, allowing for low catalyst loadings.[5]
The process begins with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, in a Suzuki coupling, a transmetalation step occurs where the organic group from an organoboron compound is transferred to the palladium center.[6] The cycle concludes with reductive elimination, where the two organic fragments are coupled to form the final product, regenerating the catalytically active Pd(0) species.[3][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Causality Behind Experimental Choices
The success of any cross-coupling reaction hinges on the judicious selection of four key components:
-
Palladium Precursor: Pd(II) salts like Pd(OAc)₂ or PdCl₂ are commonly used as they are stable and reduced in situ to the active Pd(0) species.[7] Pre-formed Pd(0) complexes such as Pd(PPh₃)₄ are also widely used.[8] The choice often depends on the stability requirements and the specific ligand system employed.
-
Ligands: Ligands are paramount as they stabilize the palladium center, prevent catalyst decomposition, and critically modulate its reactivity.[7][9] Sterically bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) increase the electron density on the palladium, which facilitates the oxidative addition of the C-Br bond and promotes the final reductive elimination step.[9][10] For Suzuki reactions, dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) is another privileged ligand.[11]
-
Base: The base plays a multifaceted role depending on the reaction. In Suzuki-Miyaura couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[12] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide generated during the catalytic cycle.[13] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine coupling partner.[11][14] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides.[8]
-
Solvent: The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions.[15] Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are frequently used.[13][16] Often, aqueous mixtures (e.g., dioxane/water) are employed in Suzuki couplings to aid in dissolving the inorganic base and boronic acid.[11][12] The choice of solvent can significantly influence reaction rates and catalyst stability.[12][15]
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[2][8] This reaction couples this compound with an arylboronic acid to form a 4-amino-3-arylbenzoic acid derivative.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 8-12 | >90 (est.) | [11] |
| 2 | Phenylboronic acid | Pd(OAc)₂ (0.1) | Glycine (0.2) | K₂CO₃ | Water | RT | 1.5 | 89-99 | [11] |
| 3 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.1) | Glycine (0.2) | K₂CO₃ | Water | RT | 1.5 | 92 | [11] |
| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.1) | Glycine (0.2) | K₂CO₃ | Water | RT | 1.5 | 99 | [11] |
| 5 | Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | ~85 | [8] |
Note: Yields are based on the specified substrates in the references and serve as a guide for the coupling of this compound.
Detailed Experimental Protocol (Suzuki-Miyaura)
This protocol is a robust starting point adapted from established procedures for aryl bromides.[11][17]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inerting: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent & Catalyst Addition: Under a positive pressure of argon, add the degassed 4:1 mixture of dioxane and water. Subsequently, add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 4-amino-3-arylbenzoate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Harnessing the Versatility of Methyl 4-amino-3-bromobenzoate for the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of methyl 4-amino-3-bromobenzoate, a versatile building block for the construction of a diverse array of bioactive heterocyclic compounds. We delve into the strategic application of this scaffold in key organic transformations, including palladium-catalyzed cross-coupling reactions, cyclization strategies to form quinazolinones and benzodiazepines, and other notable C-N and C-C bond-forming reactions. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
Introduction: The Strategic Importance of this compound
This compound is a trifunctional arene possessing an amino group, a bromo substituent, and a methyl ester. This unique arrangement of functional groups offers a powerful platform for the synthesis of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceuticals. The electron-donating amino group and the electron-withdrawing methyl ester modulate the reactivity of the aromatic ring, while the bromine atom serves as a versatile handle for a multitude of cross-coupling and nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 106896-49-5 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Appearance | Crystalline Powder | [3] |
| Melting Point | 105-109 °C | [2] |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)Br | [1] |
| InChI | 1S/C8H8BrNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | [1][2] |
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The bromine atom of this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a robust method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[6]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of Methyl 4-amino-3-(4-methoxyphenyl)benzoate
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[7]
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[7]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Causality Behind Experimental Choices:
-
Ligand Choice: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst for Suzuki-Miyaura couplings.[7]
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without causing unwanted side reactions.[7]
-
Solvent System: The dioxane/water mixture ensures the solubility of both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[4][5]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of Methyl 4-amino-3-(phenylamino)benzoate
-
Reaction Setup: In a glovebox, add palladium(II) acetate (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 1.5 - 7.5 mol%), and sodium tert-butoxide (1.4 - 2.0 equiv) to a dry sealed tube.[8][9]
-
Reagent Addition: Add this compound (1.0 equiv) and anhydrous toluene.
-
Nucleophile Addition: Add aniline (1.2 equiv).
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or GC-MS.[10]
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by column chromatography.[10]
Trustworthiness of the Protocol: This protocol is based on well-established Buchwald-Hartwig amination conditions. The use of a sealed tube under an inert atmosphere is crucial to prevent catalyst deactivation. Monitoring by TLC or GC-MS ensures the reaction is driven to completion.
Synthesis of Bioactive Heterocycles
The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles.
Quinazolinones
Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[11][12]
Synthetic Strategy: Niementowski Reaction
The Niementowski reaction provides a direct route to 4(3H)-quinazolinones from anthranilic acid derivatives and amides.[11][13]
Experimental Protocol: Synthesis of 7-Bromo-2-methyl-4(3H)-quinazolinone
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 equiv) and acetamide (3.0 equiv).
-
Catalyst: Add a catalytic amount of a dehydrating agent such as polyphosphoric acid.
-
Reaction Conditions: Heat the mixture to 160-180 °C for 2-4 hours, monitoring by TLC.[13]
-
Workup: Cool the reaction mixture and carefully pour it into ice water.
-
Purification: Collect the precipitate by filtration, wash with a saturated sodium bicarbonate solution and then with water. The crude product can be recrystallized from ethanol.[13]
Caption: Synthesis of a quinazolinone via the Niementowski reaction.
Benzodiazepines
Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties.[14] 2-aminobenzophenone derivatives, readily synthesized from this compound, are key intermediates in their synthesis.[15]
Synthetic Workflow:
Caption: General workflow for benzodiazepine synthesis.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative
-
Synthesis of the 2-Aminobenzophenone Intermediate:
-
Protect the amino group of this compound (e.g., as an N-tosyl derivative).
-
Perform a Friedel-Crafts acylation with a suitable acyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
-
Deprotect the amino group.
-
-
Cyclization:
-
React the 2-aminobenzophenone derivative with an α-amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride) in a suitable solvent like pyridine with heating.
-
Alternatively, palladium-catalyzed cyclization methods can be employed for the construction of the seven-membered benzodiazepine core.[16]
-
Authoritative Grounding: The synthesis of benzodiazepines from 2-aminobenzophenones is a well-established and widely documented method in medicinal chemistry.[17]
Other Notable Transformations
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-S, and C-N bonds.[18] This provides an alternative to palladium-catalyzed methods, particularly for the synthesis of diaryl ethers and amines.
Experimental Protocol: Synthesis of a Diaryl Ether
-
Reaction Setup: Combine this compound (1.0 equiv), a phenol (1.2 equiv), and a copper catalyst (e.g., CuI) in a high-boiling polar solvent like DMF or NMP.[18]
-
Base: Add a base such as potassium carbonate.
-
Reaction Conditions: Heat the mixture to high temperatures (often >150 °C) for several hours.
-
Workup and Purification: Follow a standard aqueous workup and chromatographic purification.
Pictet-Spengler Reaction
While not directly involving the bromine atom, the amino group of this compound can participate in the Pictet-Spengler reaction after conversion to a β-arylethylamine. This reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles.[19][20]
Conceptual Pathway:
-
Reduction of the Ester: Reduce the methyl ester of this compound to the corresponding benzyl alcohol.
-
Conversion to an Ethylamine: Convert the alcohol to a halide and subsequently to a nitrile, followed by reduction to the β-arylethylamine.
-
Pictet-Spengler Cyclization: Condense the resulting amine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.[19]
Data Presentation and Spectroscopic Analysis
Table 2: Representative Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to aromatic protons, the amino group protons, and the methyl ester protons. Chemical shifts are influenced by the electronic nature of the substituents. | [21] |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. | [21] |
| FTIR | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and C-Br stretching. | [1][21] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. | [1] |
Note: Specific spectral data can be found in chemical databases such as PubChem and the Spectral Database for Organic Compounds (SDBS).
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. Its unique substitution pattern allows for the strategic and efficient construction of complex molecular scaffolds through a variety of well-established and reliable synthetic methodologies. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- Methods for the formation of aryl C−N bonds. (n.d.). ResearchGate.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2021). Molecules, 26(11), 3321. [Link]
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
- Jouha, J., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19035-19055. [Link]
- Oldenhuis, N. J. (2003). Palladium-catalyzed C-C, C-N and C-O bond formation. Massachusetts Institute of Technology. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1321. [Link]
- Stella, L. H. (1995). U.S. Patent No. 5,466,799. Washington, DC: U.S.
- Enantioselective iso‐Pictet‐Spengler reaction of o‐aminobenzylindoles with trifluoromethyl ketones catalyzed by chiral spirocyclic phosphoric acid. (n.d.). ResearchGate.
- Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery. (n.d.). Parathem.
- This compound. (n.d.). PubChem.
- Pictet–Spengler reaction. (n.d.). In Wikipedia.
- Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry, 2013, 1–6. [Link]
- Methyl 3-amino-4-bromobenzoate. (n.d.). PubChem.
- Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (2019). Organic Chemistry Frontiers, 6(18), 3334–3338. [Link]
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Exploring Enantioselective Pictet-Spengler Reactions. (2024). Organic Reactions, 114, 507-646. [Link]
- Ullmann condensation. (n.d.). In Wikipedia.
- Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]
- Atia, A. J. K. (2014). Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 133-139. [Link]
- Al-Masoudi, N. A., et al. (2017). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Journal of Chemistry, 2017, 1-7. [Link]
- Khan, R., et al. (2015). One-pot Synthesis and Antimicrobial Activities of some 2-Aryl/Alkyl, 3-Aminoquinazolin-4(3H)-ones. Journal of the Chemical Society of Pakistan, 37(1), 154-160.
- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). The Journal of Organic Chemistry, 84(17), 11216–11224. [Link]
- The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 764. [Link]
- New cyclization strategies enabled by the alkynyl Prins reaction. (2022). American Chemical Society. [Link]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021).
- Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution. (n.d.). ResearchGate.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Shetu, S. A. (2022). SYNTHESIS OF BIOACTIVE HETEROCYCLES [Master's thesis, The University of Texas Rio Grande Valley]. ScholarWorks @ UTRGV. [Link]
- Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. (2025). The Journal of Organic Chemistry, 90(18), 12345-12356. [Link]
- Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. (n.d.). ResearchGate.
Sources
- 1. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氨基-3-溴苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 106896-49-5 [m.chemicalbook.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Preparation of Quinazolinone Derivatives from Methyl 4-amino-3-bromobenzoate
Introduction: The Enduring Significance of the Quinazolinone Scaffold
The quinazolinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidinone ring, forms the core of numerous natural products and synthetic pharmaceuticals.[2][3] Quinazolinone derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][4] Consequently, the development of efficient and versatile synthetic routes to access novel quinazolinone analogues remains a vibrant area of research for drug discovery and development professionals.
This comprehensive guide provides detailed protocols and technical insights for the synthesis of various quinazolinone derivatives, commencing with the readily available starting material, Methyl 4-amino-3-bromobenzoate. The strategic placement of the bromine atom on the aniline ring offers a valuable handle for further functionalization, enabling the creation of diverse chemical libraries for biological screening.
Strategic Overview: Synthetic Pathways from this compound
The journey from this compound to a diverse array of quinazolinone derivatives can be systematically approached through several key synthetic transformations. The general strategy involves the initial formation of the core 6-bromo-4(3H)-quinazolinone ring, which can then be further elaborated. Advanced, single-step multicomponent reactions also offer direct access to more complex derivatives.
Caption: General synthetic strategies for quinazolinone derivatives from this compound.
Protocol I: Synthesis of the Core Intermediate: 6-Bromo-4(3H)-quinazolinone
The most direct route to the fundamental quinazolinone scaffold from an anthranilate ester is the Niementowski reaction, which utilizes formamide as both a reagent and a solvent. This classical method provides a straightforward and high-yielding synthesis of the 6-bromo-4(3H)-quinazolinone core.
Reaction Scheme:
Synthesis of 6-Bromo-4(3H)-quinazolinone from this compound.
Underlying Principles:
The Niementowski reaction proceeds through an initial formylation of the amino group of the anthranilate, followed by an intramolecular cyclization with the elimination of methanol to form the pyrimidinone ring. The high temperature facilitates both the formylation and the subsequent dehydrative cyclization.
Detailed Experimental Protocol:
Materials and Reagents:
-
This compound
-
Formamide
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL).[5]
-
Heat the reaction mixture to 130-140°C and maintain this temperature for 4-6 hours.[5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 50 mL of ice-cold water.
-
A precipitate will form. Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any residual formamide.
-
Dry the crude product in a vacuum oven.
-
For further purification, the crude 6-bromo-4(3H)-quinazolinone can be recrystallized from ethanol.
Expected Results and Characterization:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Anticipated Yield | ~90%[5] |
| Melting Point | ~280-282 °C |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, NH), 8.15 (s, 1H, H-2), 8.05 (d, 1H, J=2.4 Hz, H-5), 7.85 (dd, 1H, J=8.8, 2.4 Hz, H-7), 7.60 (d, 1H, J=8.8 Hz, H-8).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 160.5 (C=O), 148.0, 145.5, 136.0, 128.5, 127.0, 122.0, 118.0, 116.5.
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1680 (C=O stretching, amide), 1610, 1580 (C=N and C=C stretching).
-
Mass Spectrometry (EI): m/z 224/226 (M⁺, isotopic pattern for Br).
Protocol II: Synthesis of 2,3-Disubstituted 6-Bromo-4(3H)-quinazolinones via Benzoxazinone Intermediate
A highly versatile method for preparing 2,3-disubstituted quinazolinones involves a two-step process: first, the formation of a 6-bromo-2-substituted-4H-3,1-benzoxazin-4-one, followed by its condensation with a primary amine. This approach allows for the introduction of a wide variety of substituents at both the 2- and 3-positions of the quinazolinone core.
Reaction Workflow:
Caption: Two-step synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones.
Part A: Synthesis of 6-Bromo-2-substituted-4H-3,1-benzoxazin-4-one
Underlying Principles:
The initial step involves the acylation of the amino group of this compound with an acid chloride. The resulting N-acyl intermediate undergoes a spontaneous intramolecular cyclization via nucleophilic attack of the amide oxygen onto the ester carbonyl, with the elimination of methanol, to form the stable benzoxazinone ring.
Detailed Experimental Protocol:
Materials and Reagents:
-
This compound
-
Appropriate acid chloride (e.g., benzoyl chloride for a 2-phenyl substituent)
-
Pyridine (as solvent and base)
-
Dry round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (10 mmol, 2.30 g) in dry pyridine (20 mL) in a dry round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the acid chloride (e.g., benzoyl chloride, 11 mmol, 1.28 mL) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product to obtain the 6-bromo-2-substituted-4H-3,1-benzoxazin-4-one.
Part B: Synthesis of 6-Bromo-2,3-disubstituted-4(3H)-quinazolinone
Underlying Principles:
The benzoxazinone intermediate is an excellent electrophile. Primary amines readily attack the carbonyl carbon at position 4, leading to the opening of the oxazinone ring. Subsequent intramolecular cyclization via nucleophilic attack of the newly introduced amine onto the imine carbon (C2) with the elimination of water furnishes the final 2,3-disubstituted quinazolinone.
Detailed Experimental Protocol:
Materials and Reagents:
-
6-Bromo-2-substituted-4H-3,1-benzoxazin-4-one (from Part A)
-
Appropriate primary amine (e.g., aniline for a 3-phenyl substituent)
-
Glacial acetic acid or another suitable high-boiling solvent (e.g., DMF)
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, suspend the 6-bromo-2-substituted-4H-3,1-benzoxazin-4-one (5 mmol) in glacial acetic acid (15 mL).
-
Add the primary amine (5.5 mmol) to the suspension.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Wash again with water and dry the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure 6-bromo-2,3-disubstituted-4(3H)-quinazolinone.
Protocol III: Advanced Catalytic Approaches for Quinazolinone Synthesis
Modern organic synthesis offers more sophisticated and often more efficient methods for constructing the quinazolinone scaffold. Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for these transformations.[6]
Palladium-Catalyzed Three-Component Synthesis
A notable example is the palladium-catalyzed three-component reaction of a 2-aminobenzamide (which can be prepared from this compound), an aryl halide, and an isocyanide.[1] This method allows for the direct and convergent synthesis of 2,3-disubstituted quinazolinones.
Conceptual Reaction Scheme:
Palladium-catalyzed synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones.
Key Features:
-
High Atom Economy: Three components are combined in a single step.
-
Versatility: A wide range of aryl halides and isocyanides can be employed, leading to extensive structural diversity.
-
Mechanism: The reaction proceeds via a palladium-catalyzed isocyanide insertion into the aryl halide, followed by cyclization with the aminobenzamide.[7]
General Reaction Conditions (for illustrative purposes):
-
Catalyst: PdCl₂ with a phosphine ligand (e.g., DPPP).[1]
-
Base: A strong base such as NaOtBu is typically required.[7]
-
Solvent: Anhydrous, high-boiling solvents like toluene or dioxane are common.
-
Temperature: Elevated temperatures (e.g., 120-145°C) are generally necessary.[7]
This advanced protocol is suited for researchers aiming to rapidly generate a library of diverse quinazolinone derivatives and requires expertise in handling air- and moisture-sensitive reagents and catalysts.
Conclusion and Future Directions
This compound serves as an excellent and versatile starting material for the synthesis of a wide array of 6-bromo-quinazolinone derivatives. The protocols detailed herein, from the classical Niementowski reaction to the more contemporary two-step synthesis via a benzoxazinone intermediate, provide robust and reproducible methods for accessing these valuable heterocyclic compounds. Furthermore, the potential for employing advanced catalytic methods opens up avenues for more complex and diverse molecular architectures. The strategic presence of the bromine atom in the final products offers a reactive site for further derivatization through cross-coupling reactions, allowing for the synthesis of even more intricate and potentially bioactive molecules. The continued exploration of these synthetic pathways will undoubtedly contribute to the discovery of new therapeutic agents based on the privileged quinazolinone scaffold.
References
- Borah, R., et al. (2021). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
- Maiden, T. M. M., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14(30), 7136-7144.
- Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 165.
- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry.
- Jain, S. K., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
- Yıldırım, S., & Gümüş, F. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.
- Anonymous. (n.d.). Synthesis and Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- Al-Said, M. S., et al. (2011). Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. Chemistry - A European Journal, 17(52), 15039-15044.
- Abdel-Aziz, M., et al. (2009). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. European Journal of Medicinal Chemistry, 44(8), 3480-3487.
- Anonymous. (n.d.). Synthetic Scheme of 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones.
- Ji, X., & Zhu, J. (2014). Palladium-Catalyzed One-Pot Synthesis of Quinazolinones via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 79(12), 5851–5857.
- Gholami, M., et al. (2024).
- Anonymous. (n.d.). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica.
- Islam, M. R., et al. (2011). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of the Chilean Chemical Society, 56(2), 664-667.
- Anonymous. (n.d.). Palladium-catalyzed synthesis of quinazolines from N-(2-bromoaryl)amidines and isocyanide.
- Osarumwense, P. O. (2017). Synthesis and Analgesic Activity of 3-Amino-6-Bromo-2-Methyl Quinazolin-4(3H) –One and 6-Bromo-2-Methyl-4H-Benzo[D][1][3]- Oxazin-4-One. Continental J. Applied Sciences, 12(3), 29–39.
- PubChem. (n.d.). This compound.
- Anonymous. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)
Sources
- 1. Collection - Palladium-Catalyzed One-Pot Synthesis of Quinazolinones via tert-Butyl Isocyanide Insertion - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Application of Methyl 4-amino-3-bromobenzoate in the Synthesis of Novel JAK3 Inhibitors
Introduction: Targeting JAK3 in Immunomodulation
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling, playing a crucial role in the regulation of the immune system.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in a multitude of autoimmune and inflammatory disorders, as well as certain cancers.[1][3] Among the JAK isoforms, JAK3 is predominantly expressed in hematopoietic cells and is essential for the development and function of lymphocytes.[1] Its restricted expression profile makes it an attractive therapeutic target for the development of selective inhibitors, with the potential for potent immunomodulation while minimizing off-target effects.[1][4] The development of small molecule inhibitors targeting the ATP-binding site of JAK3 has been a major focus of drug discovery efforts.[2]
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of Methyl 4-amino-3-bromobenzoate as a versatile starting material for the synthesis of a novel class of JAK3 inhibitors. We will delve into the rationale behind its selection and provide detailed, field-proven protocols for its transformation into a key pyrrolo[2,3-d]pyrimidine intermediate, a core scaffold present in numerous JAK inhibitors.
This compound: A Privileged Starting Material
This compound (CAS No: 106896-49-5) is a trifunctional aromatic compound that offers a unique combination of reactive sites, making it an ideal starting point for the construction of complex heterocyclic molecules.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Solid |
| Melting Point | 105-109 °C |
The strategic positioning of the amino, bromo, and methyl ester groups allows for a sequential and regioselective functionalization, providing a streamlined approach to the synthesis of the desired JAK3 inhibitor scaffold.
Synthetic Strategy: From Starting Material to Core Intermediate
The overall synthetic strategy involves a two-stage process:
-
Construction of the Pyrrolo[2,3-d]pyrimidine Core: This stage leverages the reactivity of the amino and adjacent aromatic protons of this compound to build the fused heterocyclic ring system.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom on the pyrrolo[2,3-d]pyrimidine core serves as a handle for the introduction of various side chains via well-established cross-coupling methodologies, such as the Buchwald-Hartwig amination, to complete the synthesis of the target JAK3 inhibitors.[5][6][7]
Caption: Synthetic workflow for JAK3 inhibitors.
Experimental Protocols
Part 1: Synthesis of Methyl 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
This multi-step protocol details the construction of the key chlorinated pyrrolo[2,3-d]pyrimidine intermediate from this compound.
Step 1.1: Formylation of this compound
-
Rationale: Protection of the aniline nitrogen and introduction of a one-carbon unit for subsequent cyclization is achieved through formylation.
-
Procedure:
-
To a solution of this compound (1.0 eq) in formic acid (5.0 eq), add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield N-(4-bromo-3-(methoxycarbonyl)phenyl)formamide.
-
Step 1.2: Cyclization to form the Pyrrolo[2,3-d]pyrimidinone Core
-
Rationale: An intramolecular condensation reaction is employed to construct the pyrimidinone ring.
-
Procedure:
-
To a solution of N-(4-bromo-3-(methoxycarbonyl)phenyl)formamide (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add a strong base such as potassium tert-butoxide (2.5 eq).
-
Heat the reaction mixture to 200-220 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Acidify the mixture with 1N HCl to precipitate the product.
-
Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane), and dry under vacuum to obtain Methyl 6-bromo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
-
Step 1.3: Chlorination of the Pyrrolo[2,3-d]pyrimidinone
-
Rationale: Conversion of the hydroxyl group at the 4-position to a chloro group activates the scaffold for subsequent nucleophilic aromatic substitution or cross-coupling reactions. This is a common strategy in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.[8][9]
-
Procedure:
-
Suspend Methyl 6-bromo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).
-
Add N,N-dimethylaniline (catalytic amount) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
-
Part 2: Synthesis of the Target JAK3 Inhibitor via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of the chlorinated intermediate with a desired amine to furnish the final JAK3 inhibitor.
Caption: Key components of the Buchwald-Hartwig amination.
-
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, widely employed in the pharmaceutical industry for the synthesis of nitrogen-containing compounds.[6][7][10] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.
-
Materials:
-
Methyl 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq)
-
Desired amine (e.g., a substituted piperidine derivative) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, the desired amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target JAK3 inhibitor.
-
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile starting material for the synthesis of novel JAK3 inhibitors centered around the pyrrolo[2,3-d]pyrimidine core. The presented protocols provide a robust and reproducible pathway for the construction of these complex molecules. The strategic use of this trifunctional building block, coupled with powerful palladium-catalyzed cross-coupling reactions, opens up avenues for the rapid generation of diverse libraries of JAK3 inhibitors for further biological evaluation and lead optimization. Future work will focus on expanding the scope of amines used in the Buchwald-Hartwig amination step to explore the structure-activity relationships and enhance the selectivity and potency of the synthesized inhibitors.
References
- Synthesis of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annul
- Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents.
- Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
- Buchwald–Hartwig amin
- Recent patents in the discovery of small molecule inhibitors of JAK3.
- Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine.
- Processes and intermedi
- Sonogashira coupling.
- Sonogashira Coupling.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Inhibitors of JAK2 and JAK3: an update on the patent liter
- Why does my cross coupling reaction between methyl-4-bromobenzo
- Recent patents in the discovery of small molecule inhibitors of JAK3.
- Methyl 3-amino-4-bromobenzo
- Aminopyrazoles as selective janus kinase inhibitors.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Process for the prepar
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Synthesis of intermediates for the Buchwald–Hartwig amin
Sources
- 1. Recent patents in the discovery of small molecule inhibitors of JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of JAK2 and JAK3: an update on the patent literature 2010 - 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8987443B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Topic: Versatile Derivatization of the Amino Group of Methyl 4-amino-3-bromobenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of synthetic protocols for the chemical modification of Methyl 4-amino-3-bromobenzoate, a key building block in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations behind each experimental choice, ensuring both reproducibility and a deeper understanding of the molecular transformations.
Introduction: The Strategic Importance of this compound
This compound is a trifunctional chemical scaffold of significant value in the synthesis of complex organic molecules. Its structure is primed for sequential and regioselective modifications, making it an ideal starting material for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2] The molecule features three distinct reactive sites:
-
A Nucleophilic Primary Amino Group: The primary target for derivatization, allowing for the formation of amides, sulfonamides, secondary amines, and other functionalities.
-
A Bromo Substituent: An excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[3][4]
-
A Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid to modulate solubility or serve as an attachment point for further conjugation.
This application note focuses exclusively on the derivatization of the amino group, providing robust and validated protocols for several key transformations that are fundamental to drug discovery and development.
Section 1: Physicochemical Properties and Reactivity Profile
Understanding the electronic nature of the starting material is critical for predicting reactivity and designing successful synthetic strategies. The reactivity of the amino group is modulated by the electronic effects of the other substituents on the aromatic ring.
-
Amino Group (-NH₂): A powerful activating group that donates electron density into the ring via resonance, increasing the nucleophilicity of the amine itself and directing electrophilic aromatic substitution to the ortho and para positions.
-
Bromo Group (-Br): An electron-withdrawing group by induction but an electron-donating group by resonance. Overall, it is a deactivating, ortho-, para-director. Its position ortho to the amine provides steric hindrance that can influence certain reactions.
-
Methyl Ester (-CO₂CH₃): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position.
The combined effect of these groups makes the amino group sufficiently nucleophilic to react readily with a variety of electrophiles, while the overall electronic landscape allows for selective transformations.
Section 2: Core Derivatization Methodologies
The following protocols are foundational for modifying the amino group of this compound. Each protocol is designed as a self-validating system, with explanations for each step to ensure technical accuracy and successful implementation.
N-Acylation: Synthesis of Amide Derivatives
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is present in approximately 25% of all marketed pharmaceuticals.[5] N-acylation protects the amino group, alters the molecule's electronic properties, and introduces new functionalities. The most common method involves the reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Principle of the Method: The reaction proceeds via nucleophilic acyl substitution. The amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.
Detailed Protocol: N-Acetylation with Acetyl Chloride
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.) and dissolve it in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of substrate).
-
Base Addition: Add a suitable base, such as triethylamine (1.5 equiv.) or pyridine (2.0 equiv.), to the solution. Cool the mixture to 0 °C using an ice bath. Causality: Cooling is essential to control the exothermic reaction between the acyl chloride and the amine, minimizing side product formation.
-
Acylating Agent Addition: Add the acylating agent, such as acetyl chloride (1.1 equiv.), dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x). c. Combine the organic layers and wash sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃ solution (to remove excess acid), and brine.[6] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous DCM, THF, or Ethyl Acetate | Aprotic and unreactive towards the reagents. |
| Base | Triethylamine, Pyridine, or DIPEA | Neutralizes HCl byproduct without competing as a nucleophile. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and prevents side reactions. |
| Stoichiometry | Slight excess of acylating agent | Ensures complete consumption of the starting amine. |
N-Sulfonylation: Access to Bioactive Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously associated with sulfa antibiotics, diuretics, and anticonvulsants.[1] Derivatizing the amino group into a sulfonamide can impart significant biological activity.
Principle of the Method: Similar to N-acylation, this reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to scavenge the generated HCl.
Detailed Protocol: Synthesis of a Benzenesulfonamide Derivative [1]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask. Add pyridine (2.0 equiv.), which can act as both the base and a catalyst.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Work-up: a. Upon completion, dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
N-Alkylation via Reductive Amination
Direct alkylation of aromatic amines with alkyl halides is often problematic due to over-alkylation. Reductive amination is a superior, high-yield method for producing secondary amines in a controlled manner.[7]
Principle of the Method: This is a one-pot reaction where the primary amine first reacts with an aldehyde or ketone to form an imine intermediate. The imine is then immediately reduced in situ by a mild reducing agent to the corresponding secondary amine.
Detailed Protocol: N-Benzylation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and benzaldehyde (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. For less reactive carbonyls, adding a dehydrating agent like MgSO₄ can be beneficial.[7]
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the stirred solution. Causality: NaBH(OAc)₃ is a preferred reducing agent as it is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine, minimizing side reactions.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: a. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. b. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diazotization and Sandmeyer Reaction
The transformation of an aromatic amino group into a diazonium salt is a gateway to a vast array of functionalities. The Sandmeyer reaction uses copper(I) salts to replace the diazonium group with halides or pseudohalides.[8] This method allows for the complete replacement of the amino functionality.
Principle of the Method: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a relatively stable aryldiazonium salt. This intermediate, upon treatment with a copper(I) salt (e.g., CuBr), undergoes a radical-nucleophilic aromatic substitution to replace the -N₂⁺ group with a bromide, releasing nitrogen gas.[8][9]
Detailed Protocol: Conversion of Amine to a Second Bromo Group
-
Diazotization: a. In a flask, dissolve this compound (1.0 equiv.) in an aqueous solution of HBr (48%, ~4 equiv.). Cool the mixture to 0-5 °C in an ice-salt bath. b. In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water. c. Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Causality: Diazonium salts are unstable and can decompose explosively at higher temperatures. Strict temperature control is a critical safety measure. d. Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.
-
Sandmeyer Reaction: a. In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 equiv.) in additional HBr (48%). Cool this solution to 0 °C. b. Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: a. Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x). b. Combine the organic layers and wash with water, then with saturated NaHCO₃ solution, and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Section 3: Experimental Workflows and Data Visualization
A systematic approach is essential for successful synthesis. The following diagrams illustrate a generalized workflow and the synthetic pathways described in this note.
General Experimental Workflow
Caption: Generalized workflow for the derivatization of this compound.
Derivatization Pathways
Caption: Key derivatization pathways for the amino group of the title compound.
Conclusion
This compound is a powerful and versatile starting material for chemical synthesis. The protocols detailed in this application note for N-acylation, N-sulfonylation, N-alkylation, and diazotization provide researchers with a reliable and well-understood toolbox for modifying its amino group. By carefully selecting the appropriate reaction, scientists can strategically build molecular complexity, enabling the rapid development of novel compounds for pharmaceutical and materials science applications. The key to success lies not only in following the steps but in understanding the chemical principles that govern each transformation.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- Gommaa, A. M., & Ali, M. M. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(18), 3243.
- BenchChem. (n.d.). Application Notes: Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid.
- Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 6. A convenient and remarkably general preparation of aryl iodides. The Journal of Organic Chemistry, 42(14), 2426-2431.
- Wikipedia. (2023). Sandmeyer reaction.
- Butt, N. A., & Zhang, G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2856.
- BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines.
- Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35053-35058.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- WorldOfChemicals. (n.d.). Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery.
- Rivera-Fuentes, P., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28243-28247.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Saponification of Methyl 4-amino-3-bromobenzoate
Introduction: The Strategic Importance of 4-amino-3-bromobenzoic Acid
In the landscape of modern medicinal chemistry and materials science, 4-amino-3-bromobenzoic acid stands out as a pivotal structural motif.[1][2][3] Its unique arrangement of an amino group, a bromine atom, and a carboxylic acid on an aromatic ring provides a versatile scaffold for the synthesis of a diverse array of complex molecules, including pharmaceuticals and specialized polymers.[1][2][3][4] The presence of the bromine atom is particularly significant, offering a reactive handle for various cross-coupling reactions that are fundamental to contemporary drug discovery.[1] This application note provides a detailed protocol for the synthesis of 4-amino-3-bromobenzoic acid via the hydrolysis of its methyl ester precursor, methyl 4-amino-3-bromobenzoate. The focus is on a robust and scalable laboratory-scale preparation using sodium hydroxide, a common and effective method for ester hydrolysis, also known as saponification.[5][6]
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The conversion of this compound to 4-amino-3-bromobenzoic acid is achieved through a base-catalyzed hydrolysis reaction.[5][6][7][8] This process, often referred to as saponification, is effectively an irreversible reaction due to the final acid-base step.[5][7]
The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be broken down into the following key steps:[5]
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[5]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the departure of the methoxide ion (CH₃O⁻), which is the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, forming the sodium salt of the carboxylic acid (sodium 4-amino-3-bromobenzoate) and methanol.[5][7]
-
Protonation: In the final workup step, a strong acid (such as hydrochloric acid) is added to protonate the carboxylate salt, yielding the final product, 4-amino-3-bromobenzoic acid, which typically precipitates from the aqueous solution.[5]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | e.g., Sigma-Aldrich | Starting material.[9] |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | e.g., Fisher Scientific | Hydrolyzing agent. |
| Methanol (MeOH) | ACS Grade | e.g., VWR | Reaction solvent. |
| Deionized Water (H₂O) | In-house | For solutions and washing. | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | e.g., Sigma-Aldrich | For neutralization and precipitation. |
| Round-bottom flask with reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| pH paper or pH meter | For monitoring acidification. | ||
| Buchner funnel and filter paper | For product isolation. | ||
| Beakers, graduated cylinders |
Safety Precautions
-
This compound: Toxic if swallowed and causes serious eye irritation.[9][10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[10]
-
Sodium Hydroxide: Highly corrosive and can cause severe skin and eye burns.[12][13][14][15][16] Always wear chemical-resistant gloves, safety goggles, and a face shield when handling.[12][15] When preparing solutions, always add sodium hydroxide to water slowly , never the other way around, to avoid a violent exothermic reaction.[12][13]
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[14] Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (approximately 10-15 mL per gram of ester).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq.) in deionized water (approximately 4-6 mL per gram of NaOH). Caution: The dissolution of NaOH is highly exothermic.[12] Allow the solution to cool to room temperature.
-
-
Hydrolysis:
-
Slowly add the sodium hydroxide solution to the stirred solution of the ester in the round-bottom flask.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting ester spot is no longer visible. This typically takes 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with deionized water.
-
Cool the solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid dropwise with stirring. Monitor the pH with pH paper or a pH meter. The product will precipitate out of the solution as the pH becomes acidic (pH ~4-5).
-
Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Dry the purified 4-amino-3-bromobenzoic acid in a vacuum oven at 50-60 °C to a constant weight.
-
Caption: Experimental workflow for the hydrolysis of this compound.
Results and Discussion
The expected outcome of this protocol is the successful synthesis of 4-amino-3-bromobenzoic acid as a white to off-white solid. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.[17][18] The typical melting point for 4-amino-3-bromobenzoic acid is in the range of 211-215 °C.[18]
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, as indicated by TLC, the reflux time can be extended. Ensure that a sufficient excess of sodium hydroxide was used.
-
Low Yield: Low yields may result from incomplete precipitation during the acidification step. Ensure the pH is sufficiently acidic and allow adequate time for precipitation in an ice bath. Product loss can also occur during filtration and washing; ensure the wash solvent is cold to minimize dissolution of the product.
-
Product Discoloration: If the final product is colored, it may be due to impurities. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be employed for further purification.[19]
Caption: Troubleshooting common issues in the synthesis.
Conclusion
This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of 4-amino-3-bromobenzoic acid via the base-catalyzed hydrolysis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently prepare this valuable building block for a wide range of applications in drug discovery and materials science.
References
- A Comparative Guide to the Synthesis and Application of 4-Amino-3-bromobenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVrP_-qtUJPKvvFt6IQQWIef2MPxiYecIIkNL0uXy1JudI3X5uAIss8H_LgTigvZ9nv7vFsG7kkDm7ekxdXopds0yt3gmxQ3zO6C2-57KWfAKbkvmXwL8rv_jAYl9440Uy84ke0jngJ7un9fHbkTkB7h03U50hnCZMPDZSvymFGhdMzQT0SC5iv-WsCfYOZaaWRVN3R-6FnF0IL1GmaPIRVxXpl7N1ghcag4jpzFgr]
- Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzsnvLxnAfjxnt94MgoK_nnyNxgArvtjdAwDbKdYTvHmQPqyFwhN6Fn6TrkeJr0159w_49kKahfFCt-toabTiGvHLrziiNIW_KRbKvee-MZjgeYWdqCcyHNWsoXsGvZFdrwX0xeB9RMP69tsBJ2xaI-NVPez3DZg==]
- Ch20: Hydrolysis of Esters. University of Calgary. [URL: https://www.ucalgary.ca/chem/courses/351/Carey5th/Ch20/ch20-3-4-1.html]
- By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDo5VToa3TU4GIOQrzfmYlbnSzJIUGBLHThOtSNBy7qKBgvWgvsjNSm4rMWO4yuuiqPDah4JLQRHA0v0XaAAa77RJmDv4_VAG6p1ZZcgEVvsXPi3ASf7X6QqGpWZjA4wY6kFNBQaR367uoH8aTlagNbbdedYJ8bx1QqkZo-UehWHl_w2UtNu72gptRecNTKkqMxqIkuMtbRprt84AJ3CGl]
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.
- Sodium Hydroxide. Canadian Centre for Occupational Health and Safety (CCOHS). [URL: https://www.ccohs.ca/oshanswers/chemicals/chem_profiles/naoh.html]
- Base Catalysed Ester Hydrolysis: Mechanism & Procedure. StudySmarter. [URL: https://www.studysmarter.co.
- Safety Data Sheet: this compound. Chemos GmbH & Co.KG. [URL: https://www.chemos.
- In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGoReFzzJgBb1HdzQOdiA7X9xk1_O9Z7tmPdKHL3anjr5dJFhCK9VkAYjwUsaW-AeM1RQUiTms3IgEVrfF75EfbSaqFLoUweR2CSe8868zn_YHbtxNcQYoQ0UUvcimkmNYxbiVIF2a7LSnzcyD1R5N45eu7xx2jGcLgi2fy6kzwStCuNsFhHKpXkth1pDXRo4=]
- Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Ester hydrolysis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ester_hydrolysis]
- This compound 97 106896-49-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/655910]
- An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Sodium Hydroxide. Tennessee Department of Health. [URL: https://www.tn.gov/content/dam/tn/health/documents/ceds/sodium-hydroxide.pdf]
- 3-Amino-4-bromobenzoic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/3-amino-4-bromobenzoic-acid]
- Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [URL: https://www.
- Sodium hydroxide: general information. GOV.UK. [URL: https://www.gov.
- This compound SDS, 106896-49-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1515280]
- An In-depth Technical Guide to 4-Amino-3-bromobenzoic acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW8DhrRR7culoVDmGMB61rw6nESwiq-a5XKieKil6YNudekqZjxm3UQ4wcih1aqw3SgERVlkNV0k8-UDAPiYE6LyN338jXnVgQTIS22Tzmz6pCQWwWJHJZ1M8GpPfhIH7-ZmzVDKbSYxhP3DHspf0Y_TarDsQRrLZdgmI5_9y3BdQdm15tLbnNugpRkS4G43eiAwNtGxQ=]
- Methyl-2-amino-4-bromobenzoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds022573]
- 4-Amino-3-bromobenzoic acid. Hotel InterContinental Warszawa. [URL: https://www.intercontinental.com/warsaw/4-amino-3-bromobenzoic-acid/]
- A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuLfT-20PVA6KMYs3a3nr3kE3Y6ty4ivdsNsQBQ5nYJ6rffmshzFPEklCbywhfQDTxG1ByWr1z1TJVjnzm5tj4dowl4FcO7D9XEvwgD66DUVZuJuSuURwRW1jao8uRbrpL3hrkgtg_AwKzprSCFUCasJsozUvj1jid47ta0bCVqerqDe9bm9gyF983syh2mJ018QrI6KqeWq1YBauQVKLtBbxi2Q8qbY_SpgvTOFry]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. 4-アミノ-3-ブロモ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemos.de [chemos.de]
- 11. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 13. CCOHS: Sodium Hydroxide [ccohs.ca]
- 14. Sodium Hydroxide [tn.gov]
- 15. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 16. gov.uk [gov.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Chemoselective Amide Coupling with Methyl 4-amino-3-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemoselectivity in Pharmaceutical Synthesis
The amide bond is a cornerstone of modern pharmaceuticals, present in approximately 25% of all drugs on the market and featuring in the vast majority of drug candidates.[1] Its remarkable stability and hydrogen-bonding capabilities are fundamental to molecular recognition and biological activity.[2][3] The most common method for creating this linkage is the coupling of a carboxylic acid with an amine.[1] While conceptually straightforward, this transformation becomes a significant challenge when working with multifunctional substrates where chemoselectivity is paramount.
Methyl 4-amino-3-bromobenzoate is one such substrate of interest in medicinal chemistry. It presents two distinct nucleophilic sites: a primary aromatic amine (Ar-NH₂) and a methyl ester (-CO₂Me). The primary amine is the desired site for acylation to build more complex molecular architectures. However, the ester group, under certain conditions, can also react with amines (aminolysis) or undergo hydrolysis, leading to undesired byproducts.[4][5] This guide provides an in-depth analysis of the principles and proven protocols for achieving highly selective N-acylation of this compound, ensuring the integrity of the methyl ester group.
Part 1: The Principle of Chemoselective Amide Coupling
The fundamental principle behind a successful amide coupling is the activation of the carboxylic acid's carboxyl group.[6] This activation converts the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[7][8]
The challenge with this compound arises from the competition between the desired nucleophile (the 4-amino group) and any potential reaction at the 3-ester group. Fortunately, primary aromatic amines are significantly more nucleophilic than methyl esters. The key to success lies in choosing coupling conditions that are mild enough to prevent side reactions like ester hydrolysis or aminolysis, which typically require more forcing conditions.[4][9] Modern coupling reagents are designed to facilitate amide bond formation under such mild conditions, often at room temperature.[2]
Caption: General workflow for amide bond formation.
Part 2: Recommended Protocols for Selective N-Acylation
Here we detail three robust, field-proven protocols for the chemoselective acylation of this compound. The choice of reagent often depends on the steric hindrance of the coupling partners, the propensity for racemization of the carboxylic acid, and cost considerations.[10][11]
Protocol 1: EDC/HOBt Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[6][12] This intermediate is susceptible to hydrolysis, so an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine, improving yields and minimizing side reactions.[8][13]
Step-by-Step Methodology:
-
Preparation: To a stirred solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 0.1 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq.).
-
Activation: Add EDC·HCl (1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes. The solution should remain clear.
-
Amine Addition: Add this compound (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.). The base is crucial for scavenging the HCl generated and ensuring the amine remains deprotonated and nucleophilic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up & Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent like Ethyl Acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Insights: The use of HOBt is critical for suppressing side reactions, particularly the formation of N-acylurea from the rearrangement of the O-acylisourea intermediate.[14] The non-nucleophilic base prevents the acid-base neutralization between the carboxylic acid and the amine starting material.[7]
Protocol 2: HATU Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[15][16][17] It is particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[10][17]
Step-by-Step Methodology:
-
Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1 M).
-
Activation & Amine Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.), to the solution and stir for 1-2 minutes. This rapidly generates the active OAt-ester.[10] Then, add a solution of this compound (1.1 eq.) in a minimum amount of DMF.
-
Reaction: Stir the mixture at room temperature. HATU-mediated couplings are often very fast, with many reactions reaching completion in 5-60 minutes.[10] Monitor progress by TLC or LC-MS.
-
Work-up & Purification:
-
Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography.
-
Causality Insights: HATU's superiority stems from the formation of a highly reactive OAt-active ester, which is more efficient than the OBt-ester formed with HOBt-based reagents.[16] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a neighboring group effect, accelerating the reaction.[15]
Protocol 3: T3P® (Propylphosphonic Anhydride) Mediated Coupling
T3P® is a cyclic phosphonic anhydride that serves as a powerful water scavenger and activating agent. It is considered a green reagent due to its low toxicity and the fact that its byproducts are water-soluble, simplifying purification.[18][19][20] It is highly effective for a broad range of substrates, including less nucleophilic anilines, and is known for its low epimerization tendency.[21]
Step-by-Step Methodology:
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent like Ethyl Acetate or 2-Methyl-THF, add a base such as pyridine or TEA (3.0 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add T3P® (typically supplied as a 50% solution in Ethyl Acetate or DMF) (1.5 eq.) dropwise, maintaining the internal temperature below 15-20 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-5 hours), as monitored by TLC or LC-MS.
-
Work-up & Purification:
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Separate the organic layer. Wash it with water and then brine. The phosphonic acid byproducts are extracted into the aqueous phase.[20]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
-
Causality Insights: T3P acts as both an activator and a potent dehydrating agent.[20] The reaction proceeds through a mixed anhydride intermediate, which is highly reactive towards the amine. The easy removal of byproducts via a simple aqueous wash makes this protocol particularly attractive for process chemistry and large-scale synthesis.[20][21]
Part 3: Comparative Analysis & Troubleshooting
Table of Coupling Reagents
| Reagent Class | Example(s) | Advantages | Disadvantages | Best For |
| Carbodiimides | EDC, DCC | Cost-effective, widely used.[7][12] | Can form N-acylurea byproduct; potential for epimerization without additives.[14] | Routine couplings, cost-sensitive projects. |
| Uronium/Aminium Salts | HATU, HBTU | High efficiency, fast reaction times, low epimerization.[10][11] | Higher cost, can be sensitive to moisture. | Difficult couplings, sterically hindered substrates, chiral acids.[17] |
| Phosphonium Salts | PyBOP, BOP | Similar to uronium salts in efficiency. | Byproducts can be difficult to remove; BOP is carcinogenic. | Applications where uronium salts are not effective. |
| Anhydrides | T3P® | "Green" reagent, water-soluble byproducts, low epimerization, scalable.[19][21] | Requires a base, can be exothermic on addition. | Process development and large-scale synthesis.[21] |
Troubleshooting Potential Side Reactions
The primary concern when coupling with this compound is the integrity of the methyl ester.
Caption: Desired N-acylation vs. potential ester side reactions.
-
Problem: Ester Hydrolysis: The appearance of the corresponding carboxylic acid (4-amino-3-bromobenzoic acid) in the product mixture.
-
Cause: Presence of water in reagents or solvents, or use of strongly basic conditions (e.g., NaOH, KOH) during reaction or work-up.[22]
-
Solution: Ensure all reagents and solvents are anhydrous. Use non-nucleophilic organic bases (DIPEA, TEA) instead of inorganic hydroxides. During work-up, use mild aqueous solutions (e.g., saturated NaHCO₃) and minimize contact time.
-
-
Problem: Low Yield / No Reaction: Starting materials are recovered unchanged.
-
Cause: Incomplete activation of the carboxylic acid, insufficient base, or a deactivated (electron-poor) amine. While the amine on this compound is reasonably nucleophilic, highly electron-withdrawing partners could slow the reaction.
-
Solution: Switch to a more powerful coupling reagent like HATU.[23] Ensure at least 2 equivalents of base are used. Double-check the quality and dryness of all reagents and solvents.
-
-
Problem: Epimerization/Racemization: (Applicable if the coupling carboxylic acid has a chiral center alpha to the carbonyl).
Conclusion
Chemoselective amide coupling to the amino group of this compound while preserving the methyl ester is a readily achievable transformation with the appropriate choice of modern coupling reagents and reaction conditions. For most lab-scale applications, HATU offers unparalleled speed and efficiency. For process scale-up and greener synthesis, T3P® presents a robust and practical alternative. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently incorporate this versatile building block into their synthetic strategies for novel drug candidates.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Synlett. (2017). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®).
- American Chemical Society. (2025). Using propylphosphonic anhydride (T3P) to achieve a green, accessible protocol for distributed drug discovery (D3). ACS Fall 2025.
- Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
- Wikipedia. HATU.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Li, B., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
- AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
- YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides.
- ResearchGate. (2025). Emerging Methods in Amide- and Peptide-Bond Formation.
- ResearchGate. (2025). Amide bond formation: Beyond the myth of coupling reagents.
- Common Organic Chemistry. Amine to Amide (Coupling) - T3P.
- Fisher Scientific. Amide Synthesis.
- Molecules. (2019). Amide Bond Activation of Biological Molecules.
- Pharmaffiliates. HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing.
- Tetrahedron Letters. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Organic Process Research & Development. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- ResearchGate. (2012). Which reagent promotes direct amide formation between aliphatic carboxylic acids and aromatic amines?.
- ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
- Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
- PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Scribd. Amide Coupling-2 (1) | PDF | Ester | Amine.
- Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism.
- The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- YouTube. (2019). mechanism of amide hydrolysis.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- YouTube. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. peptidebridge.com [peptidebridge.com]
- 11. nbinno.com [nbinno.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 17. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 18. aragen.com [aragen.com]
- 19. Using propylphosphonic anhydride (T3P) to achieve a green, accessible protocol for distributed drug discovery (D3) - American Chemical Society [acs.digitellinc.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-Protection of Methyl 4-amino-3-bromobenzoate: A Detailed Guide for Synthetic Chemists
Introduction: The Critical Role of N-Protection in Amine Chemistry
In the realm of organic synthesis, particularly in the intricate pathways of drug development and materials science, the strategic manipulation of functional groups is paramount. The amino group, a ubiquitous and highly reactive moiety, often requires temporary masking or "protection" to prevent unwanted side reactions during subsequent synthetic transformations. Methyl 4-amino-3-bromobenzoate is a valuable building block, featuring a nucleophilic amino group on an electron-deficient aromatic ring. The presence of both a bromo and a methyl ester substituent deactivates the aniline, rendering its amino group less nucleophilic than that of simple anilines. This necessitates carefully optimized protocols to achieve efficient N-protection.
This application note provides detailed, field-proven protocols for the N-protection of this compound using three of the most common and versatile protecting groups in organic synthesis: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac) groups. The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal. This guide explains the causality behind experimental choices, ensuring that researchers can not only replicate these procedures but also adapt them to new synthetic challenges.
Comparative Analysis of N-Protecting Groups
The selection of an appropriate N-protecting group is a critical decision in the design of a synthetic route. The stability of the protecting group to various reaction conditions and the ease of its selective removal are the primary considerations.
| Protecting Group | Reagent | Key Stability Characteristics | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Stable to bases, hydrogenolysis, and mild nucleophiles. | Strong acidic conditions (e.g., TFA, HCl). |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| Ac (acetyl) | Acetic anhydride or Acetyl chloride | Stable to neutral and mildly acidic conditions. | Acidic or basic hydrolysis. |
Reaction Mechanisms: A Visual Guide
The N-protection of the amino group in this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the protecting group reagent.
Boc Protection Mechanism
The reaction with di-tert-butyl dicarbonate is often catalyzed by a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), which enhances the nucleophilicity of the amine.
Caption: Nucleophilic attack of the amine on Boc-anhydride.
Cbz and Acetyl Protection Mechanism
The protection with benzyl chloroformate (Cbz-Cl) or acetyl chloride proceeds similarly, with the displacement of a chloride leaving group. A base is required to neutralize the HCl byproduct.
Caption: General workflow for Cbz and Acetyl protection.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification. Given the reduced nucleophilicity of the starting material, reaction monitoring by Thin Layer Chromatography (TLC) is crucial to ensure complete conversion.
Protocol 1: N-Boc Protection of this compound
This protocol utilizes di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), which is particularly effective for less reactive anilines.[1]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (approximately 10 mL per gram of substrate).
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction may require several hours to overnight for complete conversion due to the deactivated nature of the aniline.
-
Workup:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure methyl 4-(tert-butoxycarbonylamino)-3-bromobenzoate.
-
Protocol 2: N-Cbz Protection of this compound
This protocol employs Schotten-Baumann conditions, a reliable method for the Cbz protection of amines using an aqueous basic solution.[2][3]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (approximately 15 mL per gram of substrate).
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (1.2 eq) dropwise to the vigorously stirring mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-20 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure methyl 3-bromo-4-((benzyloxy)carbonylamino)benzoate.
-
Protocol 3: N-Acetylation of this compound
This protocol utilizes acetic anhydride for the acetylation of the amino group. The reaction can be performed in acetic acid as the solvent or in an inert solvent with a base catalyst.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid or Dichloromethane (DCM)
-
Pyridine (catalytic, if using DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if using DCM)
-
Saturated aqueous sodium chloride (NaCl) solution (brine) (if using DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (if using DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of substrate). Alternatively, dissolve in DCM and add a catalytic amount of pyridine (0.1 eq).
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion. Monitor the progress by TLC.
-
Workup (Acetic Acid solvent):
-
Carefully pour the reaction mixture into a beaker of ice-water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid product under vacuum.
-
-
Workup (DCM solvent):
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acetic acid, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
If necessary, the crude product can be purified by recrystallization (e.g., from ethanol) to obtain pure methyl 4-acetamido-3-bromobenzoate.
-
Trustworthiness and Self-Validation
For each protocol, the progress of the reaction should be meticulously monitored by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progression of the reaction. Co-spotting a sample of the reaction mixture with the starting material is a reliable method to confirm the consumption of the reactant. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The N-protection of this compound is a fundamental transformation that opens the door to a wide array of subsequent chemical modifications. The choice between Boc, Cbz, and Ac protecting groups should be made in the context of the overall synthetic plan, with careful consideration of their respective stabilities and deprotection conditions. The protocols provided herein are robust and have been designed to account for the electronic properties of the substrate, ensuring high yields and purity for researchers in drug discovery and chemical development.
References
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [Link]
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. website. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [Link]
- ChemBK. (2024, April 9). 3-bromo-4-amino toluene.
- Organic Syntheses. (n.d.). m-BROMOTOLUENE.
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
- Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
- National Center for Biotechnology Information. (n.d.). Preparation of Mono-Cbz Protected Guanidines.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Google Patents. (n.d.). Method for the direct acylation of aminobenzoic acids.
- PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate.
- PubChem. (n.d.). Methyl Anthranilate.
- National Center for Biotechnology Information. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.
Sources
Mastering the Purification of Methyl 4-amino-3-bromobenzoate: A Guide to Recrystallization
Abstract
This application note provides a comprehensive, in-depth guide to the recrystallization of Methyl 4-amino-3-bromobenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple list of steps, this document elucidates the causal factors behind procedural choices, offering a robust, self-validating protocol for researchers, scientists, and professionals in drug development. We will explore the principles of solvent selection, detail two effective recrystallization protocols, and provide troubleshooting guidance to ensure the consistent attainment of high-purity material.
Introduction: The Critical Role of Purity
This compound (C₈H₈BrNO₂) is a pivotal building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-remove, structurally related byproducts in downstream applications. Recrystallization is a powerful and efficient technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities[1][2].
The fundamental principle of recrystallization is the dissolution of an impure solid in a suitable solvent at an elevated temperature, followed by the cooling of the solution to induce the formation of pure crystals[1][2][3]. The ideal solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures, while impurities will either remain in solution upon cooling or be insoluble in the hot solvent[2][4]. This guide will provide two distinct, detailed protocols for the recrystallization of this compound, tailored for different laboratory needs and potential impurity profiles.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and associated hazards is essential for safe and effective handling.
| Property | Value | Source |
| CAS Number | 106896-49-5 | |
| Molecular Formula | C₈H₈BrNO₂ | |
| Molecular Weight | 230.06 g/mol | |
| Appearance | Brown crystalline powder | |
| Melting Point | 105-109 °C |
Safety Information:
This compound is classified as toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
The Science of Solvent Selection
The choice of solvent is the most critical parameter in a successful recrystallization. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar (amino and ester groups) and non-polar (brominated benzene ring) characteristics, suggesting that a range of solvents could be effective.
An ideal recrystallization solvent should exhibit the following properties:
-
High solvency at elevated temperatures and low solvency at room temperature. This differential solubility is the driving force for crystallization and high recovery yield.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Based on these principles and literature precedents for similar compounds, two primary solvent systems are proposed for the recrystallization of this compound: a single non-polar solvent (Hexane) and a mixed polar solvent system (Dichloromethane/Methanol).
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected observations.
Protocol 1: Single Solvent Recrystallization with Hexane
This protocol is suitable for purifying this compound from more polar impurities. Hexane, being non-polar, is less likely to dissolve the polar target compound at room temperature but its solvating power increases with temperature.
Materials and Equipment:
-
Crude this compound
-
Hexane (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hexane and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot hexane until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.
Protocol 2: Mixed Solvent Recrystallization with Dichloromethane and Methanol
This protocol is effective when dealing with impurities that have similar polarity to the target compound. Dichloromethane is a good "solvent" in which this compound is soluble, while methanol acts as an "anti-solvent" to reduce the solubility and induce crystallization. This method was successfully used to obtain X-ray quality crystals of the analogous 4-Amino-3-bromobenzoic acid[4][5][6].
Materials and Equipment:
-
Crude this compound
-
Dichloromethane (DCM, reagent grade)
-
Methanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass rod
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm dichloromethane with stirring.
-
Induce Crystallization: While gently warming and stirring, add methanol dropwise until the solution becomes faintly turbid (cloudy). This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of dichloromethane until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold dichloromethane/methanol mixture (using the same approximate ratio as the final crystallization solution).
-
Drying: Dry the crystals as described in Protocol 1.
Visualization of Experimental Workflow
Sources
Application Note: High-Purity Isolation of Methyl 4-amino-3-bromobenzoate from Reaction Mixtures via Automated Flash Column Chromatography
<Step>
Abstract
This application note provides a detailed, optimized protocol for the purification of Methyl 4-amino-3-bromobenzoate from a crude reaction mixture using automated flash column chromatography. The methodology emphasizes a systematic approach to solvent system selection via Thin-Layer Chromatography (TLC), efficient column packing, and the rationale behind choosing an isocratic elution for this specific separation. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and reproducible method for isolating this and structurally similar aromatic amines.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Following its synthesis, the crude reaction mixture often contains unreacted starting materials, catalysts, and various byproducts. The presence of both an electron-donating amine group and an electron-withdrawing methyl ester group on the aromatic ring gives the molecule a moderate polarity, which can complicate its separation from impurities with similar physicochemical properties. Effective purification is paramount to ensure the integrity of subsequent synthetic steps and the final product's purity.
Column chromatography is a fundamental technique for the purification of organic compounds.[1] This application note details a flash chromatography method, which utilizes positive pressure to accelerate the elution process, significantly reducing purification time compared to traditional gravity chromatography.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [4] |
| Molecular Weight | 230.06 g/mol | [4][5] |
| Appearance | Solid / Crystalline Powder | [6] |
| Melting Point | 105-109 °C | [5] |
| pKa | 0.41±0.10 (Predicted) | [6] |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)Br | [4] |
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[1] The separation is based on the differential adsorption and desorption of the components in the mixture onto the silica gel surface.
-
Polar compounds , like the desired product this compound, will have a stronger affinity for the polar silica gel and will thus move down the column more slowly.
-
Non-polar impurities will have a weaker interaction with the stationary phase and will be eluted more quickly by the mobile phase.
The choice of mobile phase is critical for achieving good separation. A solvent system that is too polar will cause all compounds to elute quickly with poor separation. Conversely, a solvent system that is not polar enough will result in very slow elution of the polar compounds.[7]
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to assess the separation of the components in the reaction mixture.[8]
Objective: To find a solvent system that provides a good separation between the desired product and impurities, with a target Retention Factor (Rf) of approximately 0.3 for the product.[2]
Protocol for TLC Analysis:
-
Prepare the TLC Chamber: Line a beaker with filter paper and add a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Cover the beaker to allow the atmosphere inside to become saturated with solvent vapors.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate.
-
Visualize the Spots:
-
UV Light: Since this compound contains an aromatic ring, it can often be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background.[8][9][10]
-
Staining: If UV visualization is not sufficient, various chemical stains can be used. For aromatic amines, a p-anisaldehyde stain can be effective.[9] Cinnamaldehyde has also been reported as a reagent for the detection of aromatic primary amines on TLC plates.[11]
-
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Optimize the Mobile Phase: Adjust the ratio of hexane to ethyl acetate until the spot corresponding to this compound has an Rf value of approximately 0.3, and there is clear separation from other spots.
Step-by-Step Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude reaction mixture. The scale can be adjusted as needed.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 40-63 µm particle size)
-
Sand (sea sand, washed and dried)
-
Cotton wool or fritted glass disc
-
Eluent (optimized mixture of hexane and ethyl acetate from TLC analysis)
-
Compressed air or nitrogen source with a regulator
-
Collection tubes or flasks
-
Rotary evaporator
Column Packing
Proper column packing is crucial for achieving high-resolution separation. An unevenly packed column will lead to band broadening and poor separation.[3][12]
-
Prepare the Column: Ensure the column is clean, dry, and clamped vertically. Place a small plug of cotton wool at the bottom of the column to support the stationary phase.[2] Add a thin layer (approx. 1-2 cm) of sand over the cotton plug.[2]
-
Prepare the Silica Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, less polar mobile phase to form a slurry.[1] Stir gently to remove any air bubbles.[3]
-
Pack the Column: With the stopcock open, pour the silica slurry into the column.[3] Use a funnel to avoid spilling. Allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and dislodge any trapped air bubbles.[3][12]
-
Equilibrate the Column: Once all the silica has settled, add a layer of sand (approx. 1-2 cm) on top to prevent disturbance of the silica bed during sample loading.[2] Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated. The solvent level should be just above the top layer of sand before loading the sample.[12]
Sample Loading
There are two primary methods for loading the sample onto the column: wet loading and dry loading.
-
Wet Loading (Recommended for this compound):
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[2][13]
-
Carefully add the dissolved sample to the top of the column using a pipette.[2]
-
Open the stopcock and allow the sample to adsorb onto the silica gel, bringing the solvent level down to the top of the sand.
-
Carefully add a small amount of fresh mobile phase to rinse the sides of the column and repeat the adsorption step.
-
-
Dry Loading (Alternative for poorly soluble samples):
Elution and Fraction Collection
For this purification, an isocratic elution (constant mobile phase composition) is often sufficient and preferred for its simplicity.[15][16] However, if TLC analysis shows impurities that are very close in polarity or some that are much more polar, a step or linear gradient elution may be necessary.[15]
-
Begin Elution: Carefully fill the column with the mobile phase.
-
Apply Pressure: Connect the compressed air or nitrogen source to the top of the column and apply gentle pressure to achieve a steady flow rate. A typical flow rate for flash chromatography is about 5-7 cm of solvent level drop per minute.[17]
-
Collect Fractions: Begin collecting fractions in appropriately sized test tubes or flasks. The size of the fractions should be about 80-100% of the volume of the silica gel used.[17]
-
Monitor Fractions: Monitor the collected fractions by TLC to determine which ones contain the pure product. Spot a small amount from each fraction onto a TLC plate and develop it in the same mobile phase.
-
Combine and Evaporate: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator.
Visualization of the Purification Workflow
The following diagram illustrates the key stages of the column chromatography purification process.
Caption: Workflow diagram for the purification of this compound.
Troubleshooting Common Issues
Even with a well-defined protocol, issues can arise during column chromatography. Here are some common problems and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | - Incorrect mobile phase polarity.- Column was packed unevenly.- Sample was overloaded. | - Re-optimize the mobile phase using TLC.[18]- Repack the column carefully, ensuring no air bubbles are trapped.[3]- Use a larger column or reduce the amount of sample. |
| Compound Won't Elute | - Mobile phase is not polar enough.- Compound may be degrading on the silica. | - Gradually increase the polarity of the mobile phase (gradient elution).[15]- Test the stability of your compound on a silica TLC plate. Consider using a different stationary phase like alumina if instability is confirmed.[19] |
| Streaking or Tailing of Spots | - Sample is too concentrated or overloaded.- Compound is interacting too strongly with the silica (e.g., acidic or basic compounds). | - Dilute the sample before loading.[8]- For basic compounds like amines, adding a small amount of a competing base like triethylamine (0.1-1%) to the mobile phase can improve peak shape.[2][20] |
| Cracked or Channeled Silica Bed | - The column ran dry at some point.- The solvent polarity was changed too drastically. | - Always keep the silica bed covered with solvent.[17]- When running a gradient, increase the polarity gradually. |
For a more comprehensive guide on troubleshooting, refer to resources from chemical and chromatography equipment suppliers.[19][21][22][23]
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound from crude reaction mixtures. By following a systematic approach that begins with TLC for mobile phase optimization and adheres to proper column packing and elution techniques, researchers can consistently obtain a high-purity product. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in the purification process.
References
- Some Useful and Practical Tips for Flash Chromatography. EPFL.
- Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.
- This compound. PubChem, National Center for Biotechnology Information.
- When is Gradient Elution Better than Isocratic Elution?. Biotage.
- GC Column Troubleshooting Guide. Phenomenex.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, Royal Society of Chemistry.
- Running a flash column. Chemistry LibreTexts.
- Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Packing. ChemistryViews.
- TLC Visualization Reagents. EPFL.
- Gradient or isocratic elution in preparative reversed phase HPLC. Kromasil.
- How to set-up a flash chromatography silica column and actually succeed at separation.
- Methyl 3-amino-4-bromobenzoate. PubChem, National Center for Biotechnology Information.
- Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone.
- Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Mastelf.
- Visualizing TLC Plates. Chemistry LibreTexts.
- TLC Visualization Methods.
- Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
- What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate.
- How do I purify the resulting compound after a nitro- to amine-group reduction?. ResearchGate.
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- 4-Amino-3-bromobenzoic acid. PubChem, National Center for Biotechnology Information.
- Process for the purification of aromatic amines. Google Patents.
- Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC, NIH.
- Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. ResearchGate.
Sources
- 1. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 106896-49-5 [sigmaaldrich.com]
- 6. This compound CAS#: 106896-49-5 [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. How to set up and run a flash chromatography column. [reachdevices.com]
- 15. biotage.com [biotage.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. epfl.ch [epfl.ch]
- 18. researchgate.net [researchgate.net]
- 19. Chromatography [chem.rochester.edu]
- 20. biotage.com [biotage.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 23. bvchroma.com [bvchroma.com]
Application Note: A Scalable and Efficient Synthesis of Methyl 4-amino-3-bromobenzoate for Pharmaceutical Intermediate Production
Introduction
Methyl 4-amino-3-bromobenzoate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules.[1][2][3] Its unique trifunctional structure, featuring an amine, a bromine atom, and a methyl ester on an aromatic ring, provides a versatile scaffold for further chemical modifications.[2][3] This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound, focusing on safety, scalability, and yield optimization. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
The synthesis of this compound can be approached through two primary routes: the bromination of 4-aminobenzoic acid followed by esterification, or the esterification of 4-aminobenzoic acid followed by bromination of the resulting methyl 4-aminobenzoate. This guide will detail the former approach, which offers distinct advantages in managing the reactivity of the starting materials and simplifying purification steps on a larger scale.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of the target compound is essential for its handling and characterization.
| Property | Value | Source(s) |
| CAS Number | 106896-49-5 | [4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [4][5] |
| Molecular Weight | 230.06 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 105-109 °C | [4] |
| IUPAC Name | This compound | [5] |
Synthetic Strategy and Rationale
The chosen synthetic pathway involves a two-step process:
-
Electrophilic Bromination: The synthesis commences with the regioselective bromination of 4-aminobenzoic acid to yield 4-amino-3-bromobenzoic acid. The amino group is a strong activating group and an ortho-, para-director. Since the para position is blocked, the bromine is directed to the ortho position.
-
Fischer Esterification: The resulting 4-amino-3-bromobenzoic acid is then esterified to the methyl ester using methanol in the presence of a catalytic amount of strong acid.
This strategic choice to brominate prior to esterification is based on the following considerations:
-
Substrate Reactivity: The free carboxylic acid group in 4-aminobenzoic acid is deactivating, which can help to control the bromination reaction and prevent over-bromination.
-
Purification: 4-amino-3-bromobenzoic acid is a solid that can be readily purified by precipitation and washing, which is often more scalable than chromatographic purification of the final ester.[1][6]
Visualizing the Synthesis
Overall Reaction Scheme
Caption: Overall synthetic route from 4-aminobenzoic acid to this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocols
PART 1: Synthesis of 4-Amino-3-bromobenzoic Acid
This protocol is adapted from established methods utilizing hydrogen peroxide and ammonium bromide, which are safer and more environmentally benign alternatives to liquid bromine.[1][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 100g of starting material) | Moles |
| 4-Aminobenzoic Acid | 137.14 | 100 g | 0.729 |
| Ammonium Bromide | 97.94 | 78.6 g | 0.802 |
| Acetic Acid (Glacial) | 60.05 | 750 mL | - |
| Hydrogen Peroxide (30% w/w) | 34.01 | 82.8 mL | 0.802 |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 4-aminobenzoic acid (100 g, 0.729 mol) and ammonium bromide (78.6 g, 0.802 mol) in 750 mL of glacial acetic acid.[6]
-
Initiation of Bromination: Stir the mixture at room temperature until the solids are well suspended.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (82.8 mL, 0.802 mol) dropwise via the dropping funnel over a period of 1-2 hours.[6] Maintain the internal temperature below 40°C using a water bath if necessary. The addition of an oxidant is crucial for the in-situ generation of bromine from the bromide salt.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 3-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Pour the reaction mixture into 2L of cold deionized water with vigorous stirring. A precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 60-70°C to a constant weight. The expected yield is approximately 70-80%.
PART 2: Synthesis of this compound
This protocol employs a classic Fischer esterification, a reliable and scalable method.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 100g of starting material) | Moles |
| 4-Amino-3-bromobenzoic Acid | 216.03 | 100 g | 0.463 |
| Methanol | 32.04 | 1 L | - |
| Sulfuric Acid (98%) | 98.08 | 10 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 2L round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-bromobenzoic acid (100 g, 0.463 mol) in 1 L of methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (10 mL) to the suspension while stirring. The sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Esterification: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in ethyl acetate (500 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Final Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to obtain pure this compound as a solid.[7]
Safety and Handling Precautions
The large-scale synthesis involving brominating agents requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] When handling concentrated acids and brominating agents, a face shield is recommended.
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors.[9]
-
Bromine Safety: Although this protocol avoids the use of liquid bromine, it's important to be aware of its hazards. Bromine is highly corrosive and toxic.[10][11] In case of exposure, immediate medical attention is necessary.[12]
-
Spill Management: Have appropriate spill kits available. For acid spills, neutralize with sodium bicarbonate. For bromine-related spills, a solution of sodium thiosulfate should be on hand.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
Conclusion
This application note provides a robust and scalable two-step synthesis of this compound. By following the detailed protocols and adhering to the stringent safety guidelines, researchers and production chemists can reliably produce this valuable pharmaceutical intermediate in high yield and purity. The rationale behind the chosen synthetic strategy and the detailed procedural steps are intended to provide a comprehensive guide for successful implementation in a laboratory or pilot plant setting.
References
- YouTube. (2024, June 7). Bromination safety.
- Copp, S. M., Unruh, D. K., & Hutchins, K. M. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
- Slideshare. (n.d.). Bromine handling and safety | DOCX.
- ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
- Autech Industry Co., Limited. (n.d.). Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery.
- PubChem. (n.d.). This compound.
- GOV.UK. (n.d.). Bromine: incident management.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound 97 106896-49-5 [sigmaaldrich.com]
- 5. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. Bromine handling and safety | DOCX [slideshare.net]
- 11. icl-group-sustainability.com [icl-group-sustainability.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes and Protocols: Methyl 4-amino-3-bromobenzoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-bromobenzoate is a versatile aromatic compound whose unique trifunctional nature—an amine, a bromine atom, and a methyl ester—makes it a valuable building block in the synthesis of advanced materials. The strategic positioning of these functional groups on the benzene ring allows for a diverse range of chemical modifications, enabling the creation of high-performance polymers with tailored properties. The presence of the bromine atom offers a reactive handle for cross-coupling reactions, while the amino and ester groups are amenable to polymerization, particularly for the synthesis of aromatic polyamides and as a precursor for other functional monomers. This guide provides detailed application notes and protocols for the use of this compound in materials science, with a focus on the synthesis of aromatic polyamides and conjugated polymers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 106896-49-5 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | Brown crystalline powder | [3] |
| Melting Point | 105-109 °C | |
| Solubility | Soluble in common organic solvents like chloroform. | [3] |
Safety Information
This compound is classified as toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Application 1: Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[4] The direct polycondensation of diamines with diacid chlorides is a common method for their synthesis. This compound can be hydrolyzed to its corresponding carboxylic acid and then converted to the diacid chloride, or more conveniently, it can be used to synthesize a diamine monomer. However, for the purpose of this protocol, we will consider its direct use after hydrolysis to 4-amino-3-bromobenzoic acid, which can then be polymerized with an aromatic diacid chloride. The presence of the bulky bromine atom ortho to the amino group can disrupt chain packing, potentially leading to amorphous polyamides with improved solubility in organic solvents, a desirable characteristic for processing.[4]
Reaction Scheme: Polycondensation for Aromatic Polyamide Synthesis
Caption: Synthesis of an aromatic polyamide from this compound.
Detailed Experimental Protocol: Synthesis of a Brominated Aromatic Polyamide
This protocol describes the synthesis of a polyamide from 4-amino-3-bromobenzoic acid (derived from this compound) and terephthaloyl chloride.
Materials:
-
4-amino-3-bromobenzoic acid (1 equivalent)
-
Terephthaloyl chloride (1 equivalent)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-3-bromobenzoic acid in anhydrous NMP.
-
Reaction Setup: Cool the solution to 0°C in an ice bath.
-
Addition of Diacid Chloride: Slowly add terephthaloyl chloride to the stirred solution.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Purification: Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and then with methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Expected Polymer Properties:
| Property | Expected Outcome | Rationale |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) | The bulky bromine atom disrupts chain packing, reducing crystallinity and enhancing solubility.[4] |
| Thermal Stability | High decomposition temperature (>400°C) | The aromatic backbone imparts excellent thermal stability.[4] |
| Glass Transition Temp. (Tg) | High Tg | The rigid polymer backbone restricts segmental motion. |
Application 2: Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling
The bromine atom on the this compound ring is a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the brominated monomer and a variety of arylboronic acids. By using a difunctional arylboronic acid, a conjugated polymer can be synthesized. These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic and optical properties.
Reaction Scheme: Suzuki-Miyaura Polymerization
Caption: Synthesis of a conjugated polymer via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of a Conjugated Polymer
This protocol provides a general procedure for the Suzuki-Miyaura polymerization of this compound with a commercially available aromatic diboronic acid ester.
Materials:
-
This compound (1 equivalent)
-
Aromatic diboronic acid or ester (e.g., 1,4-benzenediboronic acid bis(pinacol) ester) (1 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst, 2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base, 2-3 equivalents)
-
Toluene/Water or Dioxane/Water mixture (degassed solvent)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the aromatic diboronic acid ester, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst to the flask under the inert atmosphere.
-
Polymerization: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Workup: Cool the reaction to room temperature and pour it into a large volume of methanol or water to precipitate the polymer.
-
Purification: Filter the crude polymer and redissolve it in a suitable organic solvent (e.g., chloroform or THF). Wash the organic solution with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution.
-
Final Precipitation: Precipitate the purified polymer by adding the concentrated solution to a non-solvent like methanol or hexane.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven.
Characterization of the Resulting Polymer:
The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate thermal stability and phase transitions.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of conjugated polymers.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties (HOMO/LUMO energy levels) for applications in organic electronics.
Conclusion
This compound is a highly adaptable monomer for the synthesis of advanced materials. Its functional groups provide multiple pathways for creating polymers with desirable properties for a range of applications. The protocols outlined in this guide for the synthesis of aromatic polyamides and conjugated polymers serve as a starting point for researchers to explore the potential of this versatile building block in the development of novel high-performance materials. Further functionalization of the amino or ester groups, or substitution of the bromine atom, can lead to an even broader array of materials with tailored functionalities.
References
- Functional Aromatic Polyamides. (n.d.). MDPI.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).
- Procedures for homogeneous anionic polymeriz
- RAFT Polymerization - Reaction Setup. (2022, April 19). YouTube.
- Synthesis of amino acid-based polymers via atom transfer radical polymerization in aqueous media at ambient temper
- Anionic Polymeriz
- This compound | C8H8BrNO2 | CID 1515280. (n.d.). PubChem.
- Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (2012). Chemistry Central Journal, 6(1), 83.
Sources
Troubleshooting & Optimization
Preventing dehalogenation side reactions in Suzuki coupling of Methyl 4-amino-3-bromobenzoate
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in the Suzuki-Miyaura coupling: dehalogenation, with a specific focus on the challenging substrate, Methyl 4-amino-3-bromobenzoate.
The 4-amino-3-arylbenzoic acid scaffold is a valuable structural motif in a multitude of pharmacologically active molecules.[1] The Suzuki-Miyaura coupling provides a powerful and versatile method for constructing these scaffolds.[2] However, the inherent electronic properties of substrates like this compound—possessing both an electron-donating amino group and an electron-withdrawing ester—can complicate the reaction, often leading to the formation of a dehalogenated byproduct, Methyl 4-aminobenzoate. This guide will equip you with the knowledge to diagnose, understand, and ultimately prevent this yield-reducing side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments, providing both explanations and actionable solutions.
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine and its replacement with a hydrogen atom. What is this, and why is it happening?
A1: You are observing hydrodehalogenation (or simply dehalogenation), a common side reaction in Suzuki coupling.[3] In this process, the aryl halide starting material is reduced, and the halogen is replaced by a hydrogen atom.[3] The primary culprit is the formation of a palladium-hydride (Pd-H) species.[4] This highly reactive intermediate can arise from several sources within your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[3][4] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the dehalogenated product instead of the desired cross-coupled product.
Q2: What is the mechanism of this dehalogenation side reaction?
A2: The dehalogenation pathway competes directly with the desired Suzuki coupling catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can undergo reductive elimination with a hydride ligand to form the dehalogenated arene (Ar-H). The Pd-H species responsible for this are often generated from the reaction of the palladium complex with bases or solvents.[4]
Q3: My starting material, this compound, seems particularly prone to dehalogenation. Are certain substrates more susceptible?
A3: Yes, substrate electronics play a crucial role. While the general trend for dehalogenation propensity is I > Br > Cl, the electronic nature of the aryl halide is also a significant factor.[3][5][6] Your substrate is an aniline derivative, which is an electron-rich system. Electron-rich aryl halides can sometimes be more challenging in Suzuki couplings due to a slower rate of oxidative addition.[7][8] Furthermore, substrates containing N-H bonds, like the amino group in your molecule, can sometimes lead to increased dehalogenation.[9] In some cases, deprotonation of the N-H group by the base can increase the electron density of the ring, influencing the reaction outcome.[3]
Q4: How does my choice of ligand impact the extent of dehalogenation?
A4: The ligand is arguably the most critical factor in controlling dehalogenation. The ideal ligand should promote the desired reductive elimination of the cross-coupled product at a much faster rate than the reductive elimination of the dehalogenated byproduct.
-
Bulky, Electron-Rich Ligands are Often Key: For challenging substrates, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are highly effective.[3][10] These ligands promote the crucial oxidative addition step, especially with electron-rich aryl halides, and can accelerate the final reductive elimination to form the desired C-C bond, thereby outcompeting the dehalogenation pathway.[4][8]
Q5: Can the base I use contribute to the dehalogenation problem?
A5: Absolutely. The base is not just an activator for the boronic acid; it can also be a source of hydrides, leading to the formation of Pd-H species.
-
Avoid Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOtBu), while highly active, can be particularly problematic in promoting dehalogenation.[10][11]
-
Opt for Milder Inorganic Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred to minimize dehalogenation.[3] These bases are effective at promoting the transmetalation step without being overly aggressive in generating hydride species.[7]
Q6: Does the solvent system play a role in dehalogenation?
A6: Yes, the solvent can be a direct source of protons or hydrides.
-
Aprotic Solvents are Generally Safer: Aprotic solvents like dioxane, THF, or toluene are often the best choice to minimize dehalogenation.[3]
-
Use Alcohols with Caution: While alcohol/water solvent systems can be effective, alcohols can also act as hydride donors. If an alcohol is necessary, consider using it as a co-solvent in a minimal amount.
-
The Role of Water: A small amount of water is often necessary to facilitate the formation of the active boronate species and to solubilize the base.[12] However, excessive water can be a proton source that contributes to dehalogenation.[3] Careful optimization of the water content is often required.
Q7: Could my boronic acid be the source of the problem?
A7: While the aryl halide is the primary factor, the quality and reactivity of the boronic acid can influence the prevalence of side reactions. A slow transmetalation step can allow more time for the competing dehalogenation to occur.[3]
-
Ensure High Purity: Impurities in the boronic acid can poison the catalyst or lead to other side reactions.[13]
-
Consider Boronic Esters: For particularly sensitive systems, using a more stable boronic acid derivative, such as a pinacol ester (Bpin), can be beneficial.[12] These are often more resistant to protodeboronation, another common side reaction where the boronic acid is replaced by a hydrogen atom.[12][14]
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the desired Suzuki coupling cycle and the competing dehalogenation pathway.
Caption: Suzuki coupling cycle and the competing dehalogenation pathway.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound, designed to minimize the dehalogenation side reaction. Optimization for your specific boronic acid partner may be necessary.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.[3]
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.
-
Solvent Addition: Add the toluene and water to the reaction flask.
-
Degassing: Degas the reaction mixture thoroughly. This can be achieved by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.[3]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Caption: Experimental workflow for minimizing dehalogenation.
Summary of Key Parameters for Preventing Dehalogenation
| Parameter | Recommendation | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or NHC ligands.[3] | Accelerates oxidative addition and reductive elimination of the desired product, outcompeting dehalogenation.[4][8] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[3][7] | Minimizes the formation of palladium-hydride species that lead to dehalogenation. |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF) with minimal water.[3] | Reduces the availability of hydride or proton sources that can cause the side reaction. |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Prevents oxidation and deactivation of the Pd(0) catalyst.[15] |
| Boron Reagent | High-purity boronic acids or more stable boronic esters (e.g., pinacol esters).[12][13] | Ensures efficient transmetalation and minimizes side reactions like protodeboronation.[3] |
By carefully selecting your reaction components and meticulously controlling the reaction conditions, you can significantly suppress the dehalogenation side reaction and achieve high yields of your desired 4-amino-3-arylbenzoic acid derivatives.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Jedinak, L., Tomanova, P., & Dvorak, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 359-371.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Request PDF. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1288–1300.
- Netherton, M. R., & Fu, G. C. (2001). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 123(44), 10099–10100.
- ScienceDirect. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Dreher, S. D., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 12(4), 772–775.
- Request PDF. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- MDPI. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6448–6449.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- PubMed. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- Request PDF. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
- PubMed. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Methyl 4-amino-3-bromobenzoate
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with Methyl 4-amino-3-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies, troubleshoot common issues, and deepen their understanding of catalyst selection for this versatile building block. The unique electronic and steric properties of this compound, with its activating amino group and deactivating ester, present specific challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation.[1] This resource provides field-proven insights and evidence-based protocols to empower you to achieve your synthetic goals with confidence.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step protocol to resolve the issue.
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
You've set up your Suzuki-Miyaura reaction with this compound and an arylboronic acid, but your TLC or LC-MS analysis shows primarily unreacted starting material.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is crucial for initiating the catalytic cycle.[2] If you are using a Pd(II) precatalyst, the reaction conditions may not be suitable for its reduction. The presence of oxygen can also deactivate the catalyst by oxidizing Pd(0) to an inactive state.[2]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective, especially with challenging substrates. The electron-donating amino group on your substrate can influence the electronic properties of the palladium center.
-
Incorrect Base Selection: The base plays a critical role in the transmetalation step.[2] A weak or insoluble base will hinder the reaction.
-
Protodeboronation of the Boronic Acid: The presence of water can lead to the cleavage of the C-B bond of your boronic acid, rendering it inactive for cross-coupling.[2]
-
Solution: Use anhydrous solvents and reagents. Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to hydrolysis.[5]
-
Optimized Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Anhydrous 1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and purge with inert gas for 15 minutes.
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the anhydrous dioxane/water mixture.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
Issue 2: Formation of Significant Homocoupling Byproducts
Your desired cross-coupled product is present, but you observe a significant amount of the homocoupled product of your coupling partner (e.g., biaryl from the boronic acid in a Suzuki reaction).
Potential Causes & Solutions:
-
Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II). Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, leading to homocoupling.[2]
-
Solution: The most critical step is the rigorous exclusion of oxygen. Use freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of inert gas throughout the reaction.[2]
-
-
Inappropriate Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling.
-
Solution: Employ bulky, electron-rich phosphine ligands which can favor the desired cross-coupling pathway over homocoupling.[5]
-
Issue 3: Low Yield in Buchwald-Hartwig Amination
You are attempting to couple an amine with this compound, but the reaction is sluggish and gives a low yield of the desired diarylamine.
Potential Causes & Solutions:
-
Catalyst Inhibition: The amino group on this compound and the amine coupling partner can coordinate to the palladium center, leading to catalyst inhibition.[5]
-
Solution: Use a slightly higher catalyst loading or employ more robust ligands like bulky biarylphosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3]
-
-
Inefficient Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.
-
Solution: Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[5] Ensure the base is of high purity and handled under anhydrous conditions.
-
-
Poor Substrate Purity: Trace impurities in amines can poison the catalyst and halt the reaction.
-
Solution: Purify the amine coupling partner immediately before use, for example, by distillation or by passing it through a short plug of activated alumina.[6]
-
Optimized Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the XPhos Pd G3 precatalyst, NaOtBu, this compound, and a stir bar to a dry reaction vessel.
-
Add the anhydrous, degassed toluene, followed by the amine coupling partner.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally most suitable for this compound?
A1: The Suzuki-Miyaura coupling is often the first choice due to its broad functional group tolerance, the commercial availability of a wide range of boronic acids, and generally mild reaction conditions.[1][7] However, for the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method.[8] For C-C bond formation with alkynes or alkenes, the Sonogashira and Heck couplings are also highly valuable.[9][10]
Q2: Should I protect the amino group on this compound before performing a cross-coupling reaction?
A2: While protection of the primary amine is a common strategy to prevent potential catalyst inhibition, many modern catalyst systems exhibit high functional group tolerance, making protection unnecessary.[11] It is often advantageous to attempt the reaction without a protecting group first. If low yields or side reactions are observed, then a protecting group strategy can be employed.
Q3: My Sonogashira coupling is not working. What are some key parameters to check?
A3: The Sonogashira coupling typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12] Key troubleshooting points include:
-
Copper(I) source: Ensure your CuI is fresh and of high purity.
-
Base: An amine base like triethylamine or diisopropylethylamine is commonly used.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, the exclusion of oxygen is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Q4: Can I use Methyl 4-amino-3-chlorobenzoate instead of the bromo- derivative?
A4: While the chloro- derivative is often more cost-effective, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[13] This is due to the stronger C-Cl bond, which makes the oxidative addition step more challenging.[14] Successful coupling with the chloro- derivative will likely require a more active catalyst system (e.g., one with a highly electron-rich and bulky ligand), higher catalyst loading, and higher reaction temperatures.[13]
Q5: What is the role of water in some Suzuki-Miyaura coupling reactions?
A5: While anhydrous conditions are generally recommended to prevent protodeboronation, a small amount of water in a co-solvent system (e.g., dioxane/water, toluene/water) can sometimes be beneficial.[1] Water can help to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and facilitate the transmetalation step.
Visualizations
Decision Workflow for Catalyst System Selection
Caption: A logical workflow for initial catalyst system selection based on the desired cross-coupling reaction.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.
References
- Roy, U. K., et al. (2018). A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Protected Amine Chiral Auxiliary. European Journal of Organic Chemistry.
- Cui, X., et al. (2011). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. PubMed.
- Qi, M., et al. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2020). Organic Chemistry Frontiers.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Fairlamb, I. J. S. (2005). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing.
- Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. (2005). Tetrahedron.
- Cross-coupling strategies for aniline synthesis. ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2022). NIH.
- Sonogashira coupling. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Sonogashira Coupling. Organic Chemistry Portal.
- Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021). InCatT - Innovative Catalyst Technologies.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Cross-Electrophile Coupling: Principles, Methods, and Applic
- Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. PubMed.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). PMC - NIH.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
- Sonogashira coupling. (2019). YouTube.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Accessing Aliphatic Amines in C–C Cross-Couplings by Visible Light/Nickel Dual Catalysis. (2021). Journal of the American Chemical Society.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2008). Organometallics.
- Bacsa, B., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- This compound. PubChem.
- CuI‐catalyzed coupling reaction of aryl halides with α‐amino acids and proposed mechanism. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Improving solubility of Methyl 4-amino-3-bromobenzoate for reactions
Welcome to the technical support center for Methyl 4-amino-3-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in various reaction conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your chemical syntheses.
Introduction to this compound
This compound (CAS No: 106896-49-5) is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules.[1][2] Its structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, provides multiple reactive sites.[3] However, its crystalline nature and molecular structure can present solubility challenges in common reaction solvents, potentially leading to incomplete reactions and low yields.[4] This guide will walk you through strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen reaction solvent. What are the first steps I should take?
A1: When encountering poor solubility, a systematic approach is crucial. Start with the simplest methods before progressing to more complex solutions:
-
Solvent Screening: The principle of "like dissolves like" is your first guide.[5] this compound has both polar (amino, ester) and non-polar (brominated benzene ring) characteristics. A good starting point is to test solubility in a range of solvents with varying polarities.
-
Temperature Adjustment: For many solids, solubility increases with temperature.[5] Gentle heating of the solvent with stirring can significantly improve dissolution. However, be cautious of the thermal stability of your compound and potential side reactions at elevated temperatures.
-
Particle Size Reduction: Decreasing the particle size of your solid starting material increases the surface area available for solvation, which can enhance the rate of dissolution.[5] This can be achieved by grinding the solid with a mortar and pestle. For more effective reduction, sonication can be employed.[5]
Q2: I've tried different solvents and heating, but the solubility is still too low for an efficient reaction. What's the next step?
A2: If initial methods are insufficient, the use of a co-solvent system is a highly effective strategy. A co-solvent is a secondary solvent added in a smaller amount to the primary solvent to increase the solubility of a solute.[6]
-
Mechanism of Action: Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for less polar compounds to dissolve.[7] For instance, adding a water-miscible organic solvent to an aqueous solution can disrupt the hydrogen-bonding network of water, thereby increasing the solubility of hydrophobic molecules.[]
-
Common Co-solvents: For reactions involving this compound, common co-solvents to consider include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and various alcohols.[][9]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification can be a powerful tool for ionizable compounds.[5] this compound has a basic amino group that can be protonated under acidic conditions to form a more soluble salt.
-
Acidic Conditions: By adding a small amount of a non-nucleophilic acid (e.g., HCl, H2SO4), you can convert the amine to its corresponding ammonium salt. This salt will have significantly higher solubility in polar protic solvents like water or alcohols.
-
Important Consideration: Ensure that the acidic conditions are compatible with your other reagents and the desired reaction. Acid-sensitive functional groups on other molecules in your reaction could be adversely affected.
Troubleshooting Guide: Common Solubility-Related Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Reaction is sluggish or incomplete. | The concentration of dissolved reactant is too low for an effective reaction rate. | 1. Increase the solvent volume if practical. 2. Implement a co-solvent system to boost solubility.[6][7] 3. Consider pH modification to form a more soluble salt.[5][] |
| Starting material precipitates out of solution during the reaction. | The reaction temperature has dropped, or a change in the solvent composition has reduced solubility. | 1. Maintain a consistent and, if necessary, elevated reaction temperature. 2. If cooling is required for a subsequent step, screen for a co-solvent system that maintains solubility at lower temperatures. |
| Two liquid starting materials are immiscible. | The starting materials have significantly different polarities. | 1. Find a mutual solvent that can dissolve both reactants. 2. Employ a phase-transfer catalyst to facilitate the reaction at the interface between the two phases.[5] |
| Product is difficult to isolate after workup. | The product may be partially soluble in the aqueous layer. | 1. Before discarding the aqueous layer, perform a test extraction with a small amount of organic solvent and analyze by TLC.[10] 2. If the product is in the aqueous layer, perform additional extractions. |
Experimental Protocols
Protocol 1: Solubility Screening
This protocol outlines a systematic approach to identifying a suitable solvent or co-solvent system for this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN), Methanol (MeOH), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Small vials or test tubes
-
Stir plate and stir bars
-
Heat gun or water bath
Procedure:
-
Add a small, measured amount of this compound (e.g., 10 mg) to separate vials.
-
To each vial, add a measured volume of a different solvent (e.g., 1 mL).
-
Stir the mixtures at room temperature for 5-10 minutes.
-
Observe and record the solubility in each solvent.
-
For solvents showing poor solubility, gently heat the mixture while stirring and observe any changes.
-
If a single solvent is not sufficient, try creating co-solvent systems by mixing a good solvent with a poor solvent in varying ratios (e.g., 9:1, 4:1, 1:1).
Protocol 2: pH-Modified Dissolution
This protocol demonstrates how to improve the solubility of this compound in a polar protic solvent through pH adjustment.
Materials:
-
This compound
-
Methanol (or another suitable polar protic solvent)
-
1M Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Reaction vessel with stirring
Procedure:
-
Suspend the this compound in the chosen reaction solvent (e.g., methanol) in the reaction vessel.
-
While stirring, add the 1M HCl solution dropwise.
-
Monitor the dissolution of the solid.
-
Continue adding the acid until the solid is fully dissolved.
-
Note: Use the minimum amount of acid necessary to achieve dissolution to avoid potential side reactions.
Visualizing the Solubility Strategy
The following diagram illustrates the decision-making process for addressing the solubility challenges of this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
Safety Information
This compound is toxic if swallowed and causes serious eye irritation.[3][11] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for complete safety and handling information.[11][12]
References
- Chemos GmbH & Co. KG. (n.d.).
- Wikipedia. (n.d.). Cosolvent.
- ChemicalBook. (n.d.).
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- BOC Sciences. (n.d.).
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- ChemicalBook. (n.d.).
- ECHEMI. (n.d.).
- PubChem. (n.d.).
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Sigma-Aldrich. (n.d.).
- MDPI. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions.
- BenchChem. (n.d.). A Comprehensive Technical Guide to 4-Amino-3-bromobenzoic Acid.
- Quora. (2018). How does branching increase the solubility in amines?.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- PrepChem.com. (n.d.).
- Thermo Scientific Chemicals. (n.d.).
- YouTube. (2020). Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points.
- PubChem. (n.d.).
- PubChem. (n.d.). 4-Amino-3-bromobenzoic acid | C7H6BrNO2 | CID 238935.
- Sigma-Aldrich. (n.d.).
- Chemistry LibreTexts. (2024). 23.1: Properties of amines.
- Realize Beauty - WordPress.com. (2021). Amino Acids for pH Adjustment?.
- Sigma-Aldrich. (n.d.).
- Scribd. (n.d.).
- ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- PMC - NIH. (n.d.).
- MDPI. (n.d.).
- Reddit. (2023). Keep screwing up + not making any progress : r/chemistry.
- ACS Omega. (n.d.). Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions.
- Quora. (2019). I am very weak in Organic chemistry. I understand all the reactions but unable to apply those while solving questions. How should I do to solve the problems easily in organic chemistry?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound 97 106896-49-5 [sigmaaldrich.com]
- 3. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 106896-49-5 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. How To [chem.rochester.edu]
- 11. chemos.de [chemos.de]
- 12. echemi.com [echemi.com]
Technical Support Center: Synthesis of Methyl 4-amino-3-bromobenzoate
Welcome to the technical support center for the synthesis and purification of Methyl 4-amino-3-bromobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the purification of this important pharmaceutical intermediate.[1] We will explore the causality behind experimental choices, providing field-proven insights to help you troubleshoot and optimize your purification protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the purification of this compound.
Q1: My crude product is a discolored oil or a sticky solid that won't crystallize properly. What is the likely cause?
A: This is often due to the presence of significant impurities that depress the melting point and inhibit crystal lattice formation. The most common culprits are unreacted starting material (Methyl 4-aminobenzoate), polybrominated byproducts, and residual solvents like acetic acid if used in the reaction. The amino group is a strong activating group, making the formation of di-brominated species a frequent side reaction.[2]
Q2: My final product has a persistent yellow or brown color, even after initial purification. How can I get a colorless product?
A: Color in the final product typically indicates the presence of trace, highly-colored impurities, often arising from oxidation of the aromatic amine. To address this, recrystallization with the addition of activated charcoal is highly effective. The charcoal adsorbs these colored impurities, which are then removed during the hot filtration step.[3] However, use charcoal sparingly, as excessive amounts can adsorb your desired product and reduce the overall yield.[3]
Q3: The yield of my purified product is consistently low. What are the most common reasons for product loss during purification?
A: Low yields can stem from several factors depending on the purification method:
-
During Recrystallization: Using an excessive amount of solvent is a primary cause, as it keeps a significant portion of your product dissolved in the mother liquor even after cooling.[3] Other causes include premature crystallization during hot filtration or washing the collected crystals with solvent that is not ice-cold.[3]
-
During Column Chromatography: Aromatic amines can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing or streaking.[4][5] This results in broad fractions that are difficult to separate from impurities, leading to either impure product or loss of product in mixed fractions.
-
During Acid-Base Extraction: Incomplete extraction due to insufficient mixing or incorrect pH can lead to product loss. Emulsion formation at the aqueous-organic interface can also trap the product, making separation difficult.
Q4: How do I choose between recrystallization, column chromatography, and acid-base extraction for purification?
A: The choice of purification method depends on the nature and quantity of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guide
This guide provides detailed, step-by-step protocols to resolve specific issues identified through analytical methods like NMR or LC-MS.
Issue 1: Presence of Unreacted Starting Material (Methyl 4-aminobenzoate)
Unreacted starting material is a common impurity. Due to its similar basicity to the product, it is most effectively removed using a technique that exploits other chemical properties. While chromatography is an option, a well-executed acid-base extraction is often more efficient and scalable.
The starting material, Methyl 4-aminobenzoate[6][7][8][9], and the product, this compound[10][11][12], are both basic due to the aromatic amino group. They can be protonated by a strong acid to form water-soluble ammonium salts. This allows for their separation from any neutral or acidic impurities.[13][14][15]
Caption: Workflow for purification using acid-base extraction.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.[16]
-
Acidic Extraction: Add an equal volume of 3 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[16]
-
Layer Separation: Allow the layers to separate completely. The protonated product and starting material will be in the lower aqueous layer, while neutral impurities remain in the upper organic layer. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete transfer, repeat the extraction of the organic layer with a fresh portion of 3 M HCl. Combine the aqueous layers.
-
Neutralization and Precipitation: Cool the combined acidic aqueous solution in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) dropwise with constant swirling until the solution is distinctly basic (confirm with pH paper, pH > 10).[13] A precipitate of the purified product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with two small portions of cold distilled water to remove any residual salts. Allow the product to air-dry completely on the filter paper or in a desiccator.
Issue 2: Presence of Polybrominated Byproducts
Due to the strong activating effect of the amino group, the formation of di-brominated species (e.g., Methyl 4-amino-3,5-dibromobenzoate) is a common side reaction. These byproducts are typically less polar than the desired mono-brominated product.
The electron-donating amino group activates the aromatic ring towards electrophilic substitution, particularly at the positions ortho and para to it.[2] After the first bromine is added at the 3-position (ortho to the amine), the ring remains activated, and a second bromination can occur at the other ortho position (the 5-position).
Column chromatography is the most effective method for separating compounds with different polarities, such as mono- and di-brominated products.[17][18]
| Parameter | System A: Standard Silica Gel | System B: Amine-Functionalized Silica |
| Stationary Phase | Silica Gel (60 Å, 100-200 mesh) | Amine-functionalized Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.5-1% Triethylamine (TEA) | Hexane/Ethyl Acetate gradient |
| Mechanism | The added TEA acts as a competing base, neutralizing the acidic silanol sites on the silica gel to prevent product tailing.[4] | The amine-functionalized surface is less acidic, minimizing strong interactions with the basic product and improving peak shape.[5] |
| Advantages | Readily available and inexpensive stationary phase. | Sharper peaks, better separation, and no need for mobile phase additives, simplifying solvent removal.[5] |
| Disadvantages | Potential for product tailing/streaking; TEA can be difficult to remove completely from the final product. | More expensive stationary phase. |
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. The less polar di-brominated byproduct will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will speed up the elution of the more polar, desired mono-brominated product.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Issue 3: Identifying Impurities by ¹H NMR
NMR spectroscopy is a powerful tool for identifying impurities. Residual solvents, starting materials, and byproducts have characteristic chemical shifts.
| Compound | Type | Key ¹H NMR Signal (CDCl₃, δ ppm) | Multiplicity | Notes |
| This compound | Product | ~3.87 (O-CH₃), ~4.3 (NH₂), 6.7-7.9 (Aromatic H's) | s, br s, m | Aromatic region will show a complex pattern due to asymmetric substitution.[19] |
| Methyl 4-aminobenzoate | Starting Material | ~3.85 (O-CH₃), ~4.0 (NH₂), 6.65 & 7.85 (Aromatic H's) | s, br s, d (AA'BB') | Symmetrical aromatic signals (two doublets).[8] |
| Dichloromethane (DCM) | Solvent | ~5.30 | s | Common solvent for sample loading in chromatography.[20] |
| Ethyl Acetate (EtOAc) | Solvent | ~1.26 (CH₃), ~2.05 (Ac-CH₃), ~4.12 (CH₂) | t, s, q | Common eluent in chromatography and extraction solvent.[20][21] |
| Triethylamine (TEA) | Additive | ~1.03 (CH₃), ~2.54 (CH₂) | t, q | Used as a mobile phase modifier in chromatography.[21] |
Note: Chemical shifts can vary slightly depending on concentration and sample conditions. Data compiled from multiple sources.[8][19][20][21][22]
References
- Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Studylib.
- ACID/BASE SEPARATION OF A MIXTURE. Harper College.
- Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture. ResearchGate.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. ChemRxiv.
- Experiment 3: Separation of a Mixture by Acid-Base Extraction. UW-Madison Chemistry.
- How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- Process for the purification of aromatic amines. Google Patents.
- Is there an easy way to purify organic amines? Biotage.
- Synthesis of Pharmaceutical Compounds. Solubility of Things.
- Acid-Base Extraction. University of Colorado Boulder.
- How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
- Synthesis of methyl 4-bromobenzoate. PrepChem.com.
- NMR Chemical Shifts of Trace Impurities.J. Org. Chem.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.Org. Process Res. Dev.
- Synthesis of Drugs. Drug Design Org.
- NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
- Straight Answers: Best column for amine purification. YouTube.
- This compound. PubChem.
- Understanding Pharma Intermediates: A Comprehensive Guide. At Tianming Pharmaceutical.
- Supporting Information. The Royal Society of Chemistry.
- Methyl 3-amino-4-bromobenzoate. PubChem.
- Methyl 4-aminobenzoate. PubChem.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 7. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. 4-氨基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-氨基-3-溴苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound CAS#: 106896-49-5 [m.chemicalbook.com]
- 13. studylib.net [studylib.net]
- 14. researchgate.net [researchgate.net]
- 15. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 19. rsc.org [rsc.org]
- 20. carlroth.com [carlroth.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. scs.illinois.edu [scs.illinois.edu]
Troubleshooting guide for the esterification of 4-amino-3-bromobenzoic acid
Technical Support Center: Esterification of 4-Amino-3-bromobenzoic Acid
Welcome to the technical support guide for the esterification of 4-amino-3-bromobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in fundamental chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm attempting a Fischer esterification of 4-amino-3-bromobenzoic acid with ethanol and sulfuric acid, but my yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield in the Fischer esterification of this specific substrate is a common issue stemming from several factors, primarily the reversible nature of the reaction and the properties of the starting material itself.
-
Reversible Equilibrium: The Fischer esterification is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water.[1][2] To drive the reaction toward the product, you must shift the equilibrium to the right, in accordance with Le Châtelier's Principle.[3][4]
-
Solution: Use a large excess of the alcohol (e.g., ethanol). Often, the alcohol can serve as the reaction solvent, ensuring it is present in a significant molar excess (10-fold or greater).[5] Alternatively, removing water as it forms using a Dean-Stark apparatus or molecular sieves can effectively push the reaction to completion.[2]
-
-
Catalyst Neutralization: 4-amino-3-bromobenzoic acid contains a basic amino group (-NH₂). This group will be protonated by the strong acid catalyst (H₂SO₄), forming an ammonium salt. This non-catalytic reaction consumes the acid. If only a catalytic amount of acid is used, it may be entirely neutralized, halting the esterification.[5]
-
Solution: Ensure you use a sufficient quantity of the acid catalyst. A general rule of thumb is to use at least 1 molar equivalent of the strong acid to fully protonate the amino group, plus an additional catalytic amount (typically 5-10 mol%) to facilitate the esterification.
-
-
Insufficient Reaction Time or Temperature: This reaction is often slow and requires heating to reach equilibrium.[3]
-
Solution: Ensure the reaction is heated under reflux for an adequate period. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed. A typical reflux time can range from a few hours to overnight.[6]
-
Question 2: My 4-amino-3-bromobenzoic acid is not fully dissolving in the alcohol solvent. How can I address this solubility issue?
Answer: The solubility of 4-amino-3-bromobenzoic acid can be limited, especially in less polar alcohols.[7] While it is more soluble in polar aprotic solvents like DMF or DMSO, these are not ideal for a standard Fischer esterification.[7]
-
Initial Steps: First, ensure you are using a sufficient volume of the alcohol solvent. Gentle heating and stirring should improve dissolution.[7] The starting acid does not need to be completely dissolved at room temperature; it will often dissolve as the reaction is heated to reflux and the more soluble ester product is formed.[6]
-
Protonation Effect: Upon adding the strong acid catalyst, the starting material will precipitate as its hydrogen sulfate salt. This is expected. This salt will then dissolve as the mixture is heated and the reaction proceeds.[6]
-
Alternative Solvents: For more challenging cases or with very high molecular weight alcohols, a co-solvent might be considered, but this complicates the reaction and is generally avoided in favor of using a larger excess of the alcohol reactant.
Question 3: The reaction mixture turned dark brown or black during reflux. What causes this discoloration and is my product compromised?
Answer: Significant darkening of the reaction mixture often indicates decomposition or side reactions, which can be caused by excessively high temperatures or prolonged reaction times in the presence of a strong, corrosive acid like sulfuric acid.[5]
-
Causality: While the protonated amino group is largely protected from oxidation, the aromatic ring system can be susceptible to side reactions like sulfonation, or the compound itself may begin to decompose or polymerize under harsh conditions.
-
Solution & Mitigation:
-
Maintain a gentle, controlled reflux. Avoid aggressive heating that could create localized hot spots.
-
Monitor the reaction by TLC. Once the starting material is consumed, begin the work-up procedure promptly. Unnecessary, extended heating increases the risk of degradation.
-
If decomposition is a persistent issue, consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), or exploring alternative esterification methods that do not require such high temperatures.
-
Question 4: What is the standard work-up and purification procedure for isolating the ester product?
Answer: The work-up is designed to remove the excess alcohol, neutralize the acid catalyst, and isolate the crude ester, which is typically a solid.
-
Cooling & Evaporation: After the reaction is complete, allow the mixture to cool to room temperature. If a large excess of a volatile alcohol (like ethanol or methanol) was used, much of it can be removed under reduced pressure using a rotary evaporator.[8]
-
Neutralization & Precipitation: The cooled reaction mixture is then carefully poured into a beaker containing cold water or an ice-water mixture. The product, which exists as a protonated salt, should dissolve.[6] Slowly add a weak base, such as a 10% sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution, dropwise with stirring.[6] This neutralizes the sulfuric acid and deprotonates the amino group of the ester. As the solution becomes neutral or slightly basic (pH > 8), the free ester, which has limited water solubility, will precipitate out of the solution.[6] Be cautious, as CO₂ gas will evolve during neutralization.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner or Hirsch funnel. Wash the solid with several portions of cold deionized water to remove any remaining salts.[9]
-
Purification: The crude product can be purified by recrystallization. A common solvent system for aminobenzoate esters is a mixture of ethanol and water.[6][10] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
Reaction Parameters and Conditions
The following table summarizes typical starting conditions for the ethyl esterification of 4-amino-3-bromobenzoic acid.
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Substrate | 4-Amino-3-bromobenzoic acid | 1.0 equivalent |
| Alcohol | Ethanol, absolute | 10-20 equivalents (often used as solvent) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | 1.1 - 1.5 equivalents |
| Temperature | Reflux (~78 °C for Ethanol) | Provides thermal energy to overcome activation barrier. |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |
| Work-up | Neutralization with 10% Na₂CO₃ | Precipitates the neutral ester product from aqueous solution. |
Visualizing the Process
Mechanism of Fischer Esterification
The reaction proceeds through a six-step nucleophilic acyl substitution mechanism, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]
Caption: The six-step PADPED mechanism for Fischer Esterification.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low product yield.
Caption: A decision tree for troubleshooting low esterification yields.
Detailed Experimental Protocol: Synthesis of Ethyl 4-amino-3-bromobenzoate
This protocol is a representative example for the Fischer esterification of 4-amino-3-bromobenzoic acid.
Materials:
-
4-amino-3-bromobenzoic acid (e.g., 2.16 g, 10.0 mmol)
-
Absolute Ethanol (200 proof, e.g., 30 mL, ~500 mmol)
-
Concentrated Sulfuric Acid (98%, e.g., 0.73 mL, ~13.5 mmol)
-
10% aqueous Sodium Carbonate solution
-
Deionized Water
-
Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer
-
Standard glassware for work-up and filtration
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-bromobenzoic acid (2.16 g, 10.0 mmol).
-
Reagent Addition: Add absolute ethanol (30 mL). Begin stirring the suspension. Place the flask in an ice-water bath to control the initial exotherm.
-
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (0.73 mL) dropwise to the stirring suspension. A thick white precipitate (the ammonium sulfate salt) will form.[6]
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux for 4-6 hours. The precipitate should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., using 3:1 hexanes:ethyl acetate as the mobile phase) until the starting carboxylic acid spot is no longer visible.
-
Work-up:
-
Allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.
-
Slowly neutralize the solution by adding 10% sodium carbonate solution dropwise with constant stirring until gas evolution ceases and the pH of the solution is >8 (check with pH paper).
-
A solid precipitate of the crude ester will form. To maximize precipitation, cool the mixture in an ice bath for 30 minutes.
-
-
Isolation & Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with several portions of cold deionized water.
-
Allow the product to air dry or dry it in a desiccator.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure ethyl 4-amino-3-bromobenzoate as a white to light yellow solid.
-
References
- Master Organic Chemistry. (2022).
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- BYJU'S. (n.d.).
- Chemistry LibreTexts. (2023).
- Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. [Link]
- Chemistry LibreTexts. (2021).
- Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid.
- Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with Methyl 4-amino-3-bromobenzoate
Welcome to the technical support center for handling exothermic reactions involving Methyl 4-amino-3-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the thermal challenges associated with this versatile chemical intermediate. Our focus is on ensuring scientific integrity, operational safety, and experimental reproducibility.
Introduction: The Exothermic Potential of Reactions with this compound
This compound is a key building block in the synthesis of a wide range of pharmaceutical and specialty chemical products. Its utility often lies in the reactivity of the aromatic amine and the bromo-substituent, which allows for a variety of chemical transformations. However, many of these reactions are exothermic, meaning they release a significant amount of heat. Without proper control, this heat can lead to a rapid increase in temperature, potentially causing side reactions, product degradation, and in worst-case scenarios, a dangerous thermal runaway.[1][2][3]
This guide will address common questions and troubleshooting scenarios to help you safely and effectively manage temperature control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound that I should be concerned about?
A1: The most significant exothermic risk when working with this compound typically arises from the diazotization of the primary aromatic amine. This is the first step in the widely used Sandmeyer reaction , which can be employed to replace the amino group with various other functionalities (e.g., -Cl, -Br, -CN, -OH).[4][5][6][7][8]
The reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt is notoriously exothermic and requires strict temperature control.[2][3][4] Beyond diazotization, other reactions to be mindful of include:
-
Amide bond formation: While the direct condensation of a carboxylic acid and an amine can be endothermic, the use of highly reactive coupling agents or the formation of an acid chloride intermediate can lead to exothermic reactions.[9][10][11][12]
-
Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction, while generally having a manageable thermal profile, can still generate heat, especially at larger scales.[13][14][15]
Q2: Why is strict temperature control so critical during the diazotization of this compound?
A2: Strict temperature control, typically maintaining the reaction at 0-5°C , is paramount for two primary reasons:[4][16][17]
-
Stability of the Diazonium Salt: Aryl diazonium salts are thermally unstable intermediates.[16][18] Above 5°C, they can rapidly decompose, leading to the evolution of nitrogen gas and the formation of unwanted byproducts, most commonly phenols from reaction with water.[17][19] This not only reduces the yield of your desired product but can also complicate purification.
-
Preventing Thermal Runaway: The diazotization reaction itself is highly exothermic.[2][3] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise uncontrollably. This is known as a thermal runaway, which can lead to a violent decomposition of the diazonium salt, posing a significant safety hazard.[1][2]
Q3: What are the key parameters to control for managing the exotherm of a diazotization reaction?
A3: To effectively manage the exotherm, you must control the following parameters:
-
Temperature: Maintain a constant low temperature (0-5°C) using an ice-salt bath or a cryostat for precise control.[17]
-
Addition Rate: The slow, dropwise addition of the sodium nitrite solution is crucial. This ensures that the heat generated can be effectively dissipated by the cooling system, preventing a rapid temperature spike.
-
Stirring: Efficient stirring is essential to ensure homogenous mixing and prevent localized "hot spots" where the concentration of reactants and temperature can be significantly higher than in the bulk solution.
-
Concentration: Running the reaction in a more dilute solution can help to better manage the heat generated.
Q4: I am performing an amide coupling with this compound and a carboxylic acid. Should I be concerned about an exotherm?
A4: The potential for an exotherm in amide coupling depends on the method used:
-
Direct Condensation: Simply heating the amine and carboxylic acid is generally not highly exothermic, but it often requires high temperatures and is not very efficient.[9]
-
Using Coupling Reagents: The use of potent coupling reagents like HATU or HBTU, especially for sterically hindered substrates, can lead to a more exothermic reaction.[20] Monitoring the temperature during the addition of the coupling reagent is advisable.
-
Via Acid Chlorides: If you first convert the carboxylic acid to a highly reactive acid chloride and then react it with this compound, this step is typically exothermic and should be performed with cooling.[10][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase during diazotization | 1. Addition of sodium nitrite solution is too fast.2. Inadequate cooling.3. Insufficient stirring. | 1. Immediately stop the addition of sodium nitrite.2. Ensure the cooling bath is at the correct temperature and has sufficient capacity.3. Increase the stirring rate to improve heat dissipation. |
| Formation of a dark, tarry substance during the Sandmeyer reaction | 1. The reaction temperature exceeded the stability limit of the diazonium salt (typically >5°C).2. The diazonium salt solution was allowed to warm up before the addition of the copper(I) salt. | 1. Restart the reaction with stricter temperature control.2. Ensure the diazonium salt solution is kept cold throughout the process and is used immediately after preparation.[17] |
| Low yield in a Sandmeyer reaction with significant phenol byproduct | The diazonium salt decomposed due to elevated temperatures, leading to reaction with water. | Maintain the reaction temperature strictly between 0-5°C during diazotization and the subsequent Sandmeyer step.[17] |
| Unexpected exotherm during a Suzuki coupling reaction | While generally manageable, a combination of reactive substrates, high concentration, and a very active catalyst can lead to a noticeable exotherm. | 1. Consider running the reaction at a lower concentration.2. Control the addition rate of one of the coupling partners or the base.3. Monitor the internal temperature of the reaction. |
Experimental Protocols & Workflows
Protocol 1: Safe Diazotization of this compound
This protocol provides a general framework for the safe diazotization of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (or other suitable strong acid)
-
Sodium Nitrite
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve this compound in a mixture of the strong acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, prepare an aqueous solution of sodium nitrite.
-
Pre-cool this solution to 0-5°C.
-
-
Diazotization:
-
Slowly add the pre-cooled sodium nitrite solution dropwise to the stirred amine salt solution.
-
Crucially, monitor the internal temperature and ensure it does not rise above 5°C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C.
-
-
Verification of Excess Nitrous Acid:
-
Test for the presence of a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates excess). This ensures complete diazotization.
-
-
Proceed to the Next Step:
-
The resulting cold diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction). Do not attempt to isolate the diazonium salt unless you have specific safety protocols in place for handling potentially explosive solids. [16]
-
Workflow for Managing Exothermic Reactions
Caption: A logical workflow for the safe management of potentially exothermic reactions.
Visualizing Key Relationships
Logical Relationship for Temperature Control in Diazotization
Caption: Factors influencing temperature control during diazotization reactions.
References
- Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Xie, C., et al. (2022). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. Thermochimica Acta. [Link]
- Various Authors. (2025). Removal of amino in anilines through diazonium salt-based reactions.
- Various Authors. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
- ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned. ARIA. [Link]
- Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology. [Link]
- Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. [Link]
- Quora. (2019).
- Reddit. (n.d.). Sandmeyer type reaction troubleshoot. Reddit. [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Reddit. (2019). Troubleshooting a Sandmeyer reaction. Reddit. [Link]
- PubChem. (n.d.).
- Various Authors. (2024).
- Shi, Y., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. University of California San Diego. [Link]
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
- Various Authors. (2024).
- Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (n.d.). Electron‐deficient anilines, scalability, safety analysis and...
- Khan Academy. (2023).
- Shi, Y., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-ion Battery. University of California San Diego. [Link]
- Various Authors. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Source not further specified].
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
- Various Authors. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Source not further specified].
- Various Authors. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]
- ResearchGate. (n.d.). Thermal Runaway in Lithium-Ion Batteries: Incidents, Kinetics of the Runaway and Assessment of Factors Affecting Its Initiation.
- The Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
- Durham e-Theses. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]
- PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]
- Khan Academy. (n.d.).
- ACS Publications. (2019). Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis.
- Various Authors. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Source not further specified].
Sources
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
- 3. maxapress.com [maxapress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. boa.unimib.it [boa.unimib.it]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Research on the decomposition kinetics and thermal hazards of aniline diazonium salt | Semantic Scholar [semanticscholar.org]
- 19. quora.com [quora.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Catalyst Poisoning in Reactions with Methyl 4-amino-3-bromobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a common yet challenging issue: catalyst poisoning induced by the amino group of Methyl 4-amino-3-bromobenzoate in cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical solutions to overcome experimental hurdles, improve reaction yields, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning, and how does the amino group in this compound cause it?
A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison.[1] In the context of palladium-catalyzed cross-coupling reactions, the primary amino group (-NH₂) on the this compound molecule acts as a Lewis base. Its lone pair of electrons can strongly coordinate to the electron-deficient palladium center of the catalyst.[2] This coordination occupies active sites on the catalyst, preventing the reactant molecules from binding and participating in the catalytic cycle, thereby slowing down or completely halting the desired reaction.[1][2] Nitrogen-containing compounds are well-documented catalyst poisons for palladium catalysts.[1]
Q2: Which types of reactions involving this compound are most susceptible to this issue?
A: Palladium-catalyzed cross-coupling reactions are the most affected. These are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[3]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[4][5]
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
In each of these reactions, the palladium catalyst must be accessible to the reactants to cycle between its oxidation states (typically Pd(0) and Pd(II)). The amino group's interference disrupts this delicate cycle.[4]
Q3: How can I identify catalyst poisoning in my reaction?
A: The symptoms of catalyst poisoning can manifest in several ways during your experiment. Common indicators include:
-
Low or No Yield: The most obvious sign is a significantly lower yield than expected, or a complete failure of the reaction.[6][7]
-
Stalled Reaction: Monitoring the reaction by TLC or LC-MS may show initial product formation, but the reaction fails to proceed to completion, even with extended reaction times.
-
Inconsistent Results: High variability in yield between seemingly identical reaction setups.
-
Formation of Side Products: An increase in byproducts, such as the homocoupling of the boronic acid partner in a Suzuki reaction, can suggest that the desired cross-coupling pathway is inhibited.[8]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered when using this compound in palladium-catalyzed reactions.
Issue 1: Persistently Low or No Product Yield
Your reaction consistently fails to produce the desired product in acceptable yields.
The free amine is directly coordinating to the palladium center, effectively shutting down the catalytic cycle. This is the most common cause.
Solutions:
-
Ligand Modification: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can create a sterically hindered environment around the palladium atom, which favors the binding of reactants over the poison (the amino group) and accelerates the reductive elimination step.[4][9]
-
Action: Switch from standard ligands like PPh₃ to specialized Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other sterically demanding ligands like P(t-Bu)₃.[10]
-
-
Amine Protection: Temporarily "masking" the amino group with a protecting group eliminates its ability to act as a poison.[11] This is a highly effective, albeit multi-step, strategy.
-
Action: Protect the amine as a carbamate (e.g., Boc or Cbz group) before performing the cross-coupling reaction. The protecting group can be removed in a subsequent step.[11]
-
The chosen conditions (base, solvent, temperature) may not be suitable for this specific substrate, exacerbating the poisoning effect or leading to reagent decomposition.
Solutions:
-
Base Screening: The base plays a crucial role and can influence catalyst activity. Some bases may not be strong enough, while others can contribute to side reactions.[12]
-
Solvent Optimization: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Action: Common solvent systems for Suzuki reactions include dioxane/water or toluene/water.[13] Test different ratios or switch to polar aprotic solvents like DMF or THF if solubility is an issue, but be mindful of potential side reactions at high temperatures.
-
Issue 2: Reaction Stalls Before Reaching Completion
The reaction starts but stops before all the starting material is consumed.
The catalyst is initially active but is gradually deactivated over the course of the reaction by the substrate's amino group. Small amounts of impurities, like oxygen, can also contribute to the formation of inactive palladium species.[8]
Solutions:
-
Employ a More Robust Catalyst System: Modern, well-defined palladium precatalysts are often more resistant to deactivation than catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Action: Utilize a commercially available precatalyst, such as a G3 or G4 Buchwald precatalyst, which is designed for stability and high turnover.
-
-
Ensure Rigorous Inert Atmosphere: Oxygen can lead to the formation of inactive palladium oxides and promote side reactions like homocoupling.[8]
-
Action: Thoroughly degas your solvent(s) and reaction mixture (e.g., via multiple freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[14]
-
Visualized Workflows and Mechanisms
Mechanism of Amine-Induced Catalyst Poisoning
The following diagram illustrates how the lone pair on the amino group of this compound can intercept the active Pd(0) species, forming a stable, off-cycle complex that inhibits the catalytic turnover.
Caption: A decision tree for troubleshooting problematic reactions.
Data & Protocol Reference
Table 1: Comparison of Ligand Classes for Mitigating Amine Poisoning
| Ligand Class | Examples | Key Features & Rationale | Best For |
| Monodentate Biarylphosphines | SPhos, XPhos, RuPhos | Sterically bulky and electron-rich. They accelerate the rate-limiting reductive elimination step, outcompeting catalyst deactivation. [9][10] | General-purpose, highly effective for Suzuki and Buchwald-Hartwig reactions with challenging substrates. |
| Bidentate Phosphines | Xantphos, dppf | The chelation effect can stabilize the palladium center and prevent the formation of inactive palladium dimers. [4] | Reactions where catalyst stability is a major concern; can be effective but sometimes less active than monodentate ligands. |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, which promotes oxidative addition. Can be very effective but are often air-sensitive. | Highly unreactive aryl chlorides or bromides. Use with caution due to pyrophoric nature. |
Table 2: Amine Protection Strategies
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Key Advantage |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) | Very common, stable to a wide range of conditions except strong acid. [11] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) | Removed under neutral conditions, preserving acid/base-sensitive groups. [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is a starting point and should be optimized for your specific arylboronic acid partner.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 eq) and the SPhos ligand (1.1-1.2 eq relative to palladium).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). [13]5. Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. [13]7. Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Boc-Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) and a base (e.g., triethylamine, 1.5 eq or DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC until the starting amine is fully consumed.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry, filter, and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.
References
- Wile, B. M. (n.d.). Development and Catalytic Evaluation of Palladium Complexes Bearing Modified Amine Bis(phenolate) Ligands. The American Chemical Society Petroleum Research Fund.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
- Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines. PubMed.
- Gurram, M., & Newman, S. G. (2016).
- Wang, Y., et al. (2021). Study on ammonia poisoning of Pd system catalyst for CO coupling reaction to diethyl oxalate.
- Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Hussain, F. H. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Ashenhurst, J. (2018).
- Reddit user steamwalletempty. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- OUCI. (n.d.).
- Daugulis, O., et al. (2011). Role of Mono-N-protected Amino Acid Ligands in Palladium(II)-Catalyzed Dehydrogenative Heck Reactions of Electron-Deficient (Hetero)arenes: Experimental and Computational Studies.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Process Parameters. (2024).
- Eigenberger, G., & Weng, H. (n.d.).
- Pal, M., et al. (2003). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition.
- MDPI. (n.d.).
- Roos, E. C., et al. (n.d.). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry.
- Feng, Y., et al. (2010). Amines as the ligands for palladium-catalyzed coupling reactions.
- Chemistry LibreTexts. (2023).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (n.d.). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity.
- Reddit user jthockey. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Chen, G., & Daugulis, O. (2015). Developing Ligands for Palladium(II)
- Extance, A. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World.
- Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
- ResearchGate. (n.d.). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements.
- ResearchGate. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
- MDPI. (n.d.). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
- ACS Publications. (n.d.).
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- PubChem. (n.d.).
- ChemRxiv. (n.d.).
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.).
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- PubChem. (n.d.).
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Role of the Base in Buchwald–Hartwig Amination [ouci.dntb.gov.ua]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of Aminobenzoates
Welcome to the dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of base selection for the Suzuki-Miyaura cross-coupling of aminobenzoate derivatives. These substrates are invaluable in medicinal chemistry, but their inherent functionalities—an amino group, an ester, and a halogen—present a unique set of challenges that require careful consideration of reaction parameters, especially the choice of base.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues you may encounter when performing Suzuki couplings with aminobenzoate substrates.
Question 1: I am observing very low to no product formation in my Suzuki coupling of methyl 2-amino-5-bromobenzoate. What are the likely causes and how can I fix it?
Answer:
This is a common issue often rooted in catalyst inactivity or suboptimal base selection. Aminobenzoates, particularly ortho-substituted ones, can be challenging substrates.
Potential Causes & Recommended Solutions:
-
Catalyst Inhibition by the Amino Group: The primary amino group, especially when positioned ortho to the halide, can act as a bidentate ligand, chelating to the palladium center. This coordination can inhibit the catalytic cycle, effectively poisoning your catalyst.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands are sterically demanding, which disfavors the formation of the inhibitory chelate and promotes the desired oxidative addition and reductive elimination steps.
-
-
Ineffective Base: The base you are using may not be strong enough or soluble enough to effectively promote the transmetalation step. For electron-rich aryl bromides like aminobenzoates, a sufficiently strong base is crucial.[2]
-
Solution: Screen a panel of inorganic bases. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃) for these substrates.[2][3] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be rigorously degassed prior to use by sparging with an inert gas for at least 20-30 minutes.[3]
-
Question 2: My reaction works, but I am consistently isolating the hydrolyzed carboxylic acid product instead of the desired ester. How can I prevent this?
Answer:
Ester hydrolysis is a significant side reaction when coupling aminobenzoates, especially under basic aqueous conditions. The choice of base is the most critical factor to address.
Potential Causes & Recommended Solutions:
-
Base-Mediated Hydrolysis: Strong bases, particularly hydroxides or carbonates in the presence of water, will readily hydrolyze the ester functionality.
-
Solution 1 (Milder Base): Switch to a less nucleophilic and less harsh base. Potassium fluoride (KF) is known to minimize ester cleavage, though it may require higher temperatures or longer reaction times to achieve good conversion.[4]
-
Solution 2 (Anhydrous Conditions): While many Suzuki protocols use aqueous mixtures, minimizing water can suppress hydrolysis. Consider using anhydrous solvents like dioxane or toluene with a base like anhydrous K₃PO₄. A small amount of water is often necessary to solubilize the base and facilitate the reaction, so a careful balance must be struck.[4]
-
-
Intramolecular Catalysis: The ortho-amino group in 2-aminobenzoates can act as an intramolecular general base, accelerating the rate of ester hydrolysis.[5][6] This inherent property of the substrate makes it particularly sensitive.
-
Solution: In addition to optimizing the external base and water content, minimizing reaction time and temperature can help. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to hydrolytic conditions.
-
Question 3: I am seeing significant amounts of dehalogenated starting material (e.g., methyl 2-aminobenzoate) in my crude reaction mixture. What causes this and how can I reduce it?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
Potential Causes & Recommended Solutions:
-
Presence of Protic Impurities: Trace amounts of water, alcohols, or other protic species can serve as a proton source for the dehalogenation pathway.
-
Solution: Use anhydrous, high-purity solvents and ensure all reagents are thoroughly dried before use.[2]
-
-
Reaction Conditions: Certain bases and solvents can promote dehalogenation. For instance, using an alcohol as a solvent can sometimes lead to this side reaction.
-
Solution: If dehalogenation is severe, consider switching to a non-protic solvent system like dioxane/water or toluene. Ensure your inert atmosphere is maintained rigorously throughout the reaction to prevent side reactions involving oxygen that can indirectly contribute to catalyst decomposition pathways leading to dehalogenation.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for aminobenzoate substrates in particular?
A1: Base selection is crucial for three main reasons with aminobenzoates:
-
Activating the Boronic Acid: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is necessary for the key transmetalation step in the catalytic cycle.[7]
-
Preventing Ester Hydrolysis: As discussed, the ester group is sensitive to basic conditions. The chosen base must be strong enough to promote the Suzuki reaction but not so harsh that it causes significant hydrolysis of the product.[4]
-
Avoiding Catalyst Inhibition: While not directly a function of the base, the overall basicity of the medium can influence catalyst stability and activity, which is already challenged by the coordinating amino group.
Q2: How do I choose between common inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃?
A2: The choice depends on a balance of basicity, solubility, and the specific demands of your substrate. Here is a general guide:
| Base | General Properties & Use Cases |
| K₂CO₃ | A moderately strong and inexpensive base. It's a good starting point for many Suzuki couplings and is often used in aqueous solvent mixtures.[1] |
| K₃PO₄ | A stronger, non-nucleophilic base. It is often effective for more challenging couplings, including those with electron-rich aryl chlorides or sterically hindered substrates. Its use in anhydrous conditions is common.[1] |
| Cs₂CO₃ | A very strong and highly soluble base. The high solubility of the cesium cation often accelerates the reaction. It is particularly useful for difficult couplings or when milder conditions (lower temperatures) are desired.[2][3] |
For aminobenzoates, starting with K₂CO₃ is reasonable, but if yields are low, screening K₃PO₄ and Cs₂CO₃ is a standard optimization step.[1][2]
Q3: Can I use organic bases like triethylamine (TEA) or DIPEA?
A3: While organic amine bases can be used in Suzuki couplings, they are generally less common and often less effective than inorganic bases for this reaction.[1] Inorganic bases are typically more effective at promoting the formation of the reactive boronate species. For substrates with base-sensitive functional groups where even mild inorganic bases are problematic, an organic base might be considered, but it would require significant optimization.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A decision-making workflow for optimizing base selection.
Optimized Protocol: Suzuki Coupling of Methyl 2-amino-5-bromobenzoate
This protocol is a robust starting point that can be further optimized.
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add methyl 2-amino-5-bromobenzoate, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling the inert gas through it for 20-30 minutes. Add 10 mL of the degassed solvent mixture to the reaction flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
- Technical Support Center: Methyl 2-amino-5-bromobenzoate in Altern
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Technical Support Center: Suzuki Coupling Reactions with Halogen
- Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(9), 2979–2983.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. (2023).
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Request PDF: Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024).
- Kumar, A., et al. (2021). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Organic & Biomolecular Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Purification of Polar Derivatives of Methyl 4-amino-3-bromobenzoate
Welcome to the technical support center for the purification of polar derivatives of Methyl 4-amino-3-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable chemical intermediates. The unique structure of these molecules—possessing a basic amino group, a polar ester, and a bulky bromo substituent on an aromatic ring—presents a distinct set of purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high-purity compounds efficiently.
Section 1: Troubleshooting Flash Column Chromatography
Flash column chromatography is often the first choice for purification, but the inherent basicity and polarity of aminobenzoate derivatives can lead to significant challenges with standard silica gel methods.
Q1: My compound is streaking or tailing badly on the TLC plate and column. Why is this happening and how can I fix it?
A: This is the most common issue encountered when purifying amines on silica gel.
-
The Chemistry Behind the Problem: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group (-NH₂) on your molecule forms a strong acid-base interaction with these silanols. This strong, sometimes irreversible, binding causes the compound to "stick" to the stationary phase, leading to poor elution, broad peaks, and significant tailing.[1][2]
-
Solutions & Actionable Steps:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[3]
-
Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This is highly effective for most basic amines.[4]
-
Ammonium Hydroxide (NH₄OH): For very polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be used as part of the eluent system, such as in DCM:MeOH:NH₄OH (90:9:1).[3]
-
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites.
-
Protocol: Prepare a slurry of your silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexane). Add 1-2% TEA to this slurry, mix well, and then pack the column as usual. Run the column with an eluent that also contains 0.5-1% TEA.[4]
-
-
Dry Loading Technique: If your compound has poor solubility in the non-polar component of your eluent, dissolving it in a strong solvent for loading can cause it to precipitate at the column head, leading to a broad band.
-
Solution: Pre-adsorb your crude material onto a small amount of silica gel. First, dissolve your compound in a suitable solvent (like DCM or acetone), add a few grams of silica gel, and then remove the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[5]
-
-
Q2: My compound won't move off the baseline (Rf ≈ 0), even in highly polar solvents like 100% ethyl acetate. What should I do?
A: This indicates that your compound is highly polar and/or interacting very strongly with the silica gel.
-
The Chemistry Behind the Problem: The combined polarity of the amino and methyl ester groups, along with the strong interaction with silica, requires a more aggressive, polar mobile phase to achieve elution. Ethyl acetate alone is often insufficient.
-
Solutions & Actionable Steps:
-
Introduce a Stronger Solvent: Add methanol (MeOH) or ethanol (EtOH) to your mobile phase. Start with a low percentage (e.g., 1-5% MeOH in DCM) and gradually increase it.[3] A typical gradient might be from 100% DCM to 10% MeOH in DCM.
-
Combine Modifiers: For very stubborn compounds, use a combination of a polar solvent and a basic modifier. A powerful eluent system for highly polar amines is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH), often in ratios like 90:9:1 or 89:10:1.[6]
-
Consider an Alternative Strategy: If the required solvent polarity is extremely high (e.g., >20% MeOH), the separation resolution on silica gel may be poor. At this point, you should consider alternative stationary phases (see Q4).
-
Q3: I suspect my compound is decomposing on the silica gel. How can I confirm this and prevent it?
A: Compound degradation on silica is a real possibility, especially for sensitive molecules.
-
The Chemistry Behind the Problem: The acidic surface of silica gel can catalyze degradation reactions, such as hydrolysis of the ester group or other acid-sensitive functionalities.
-
Solutions & Actionable Steps:
-
TLC Stability Test (2D TLC): This is a quick and effective way to check for stability.
-
Protocol: Spot your compound on a TLC plate and elute it as you normally would. After the first elution, remove the plate, let it dry completely, and then rotate it 90 degrees. Elute the plate again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[7]
-
-
Minimize Contact Time: If there is minor degradation, work quickly. Use a slightly higher flow rate and collect fractions efficiently to reduce the time your compound spends on the column.
-
Switch to a Neutral Stationary Phase: If significant degradation occurs, the best solution is to avoid acidic silica altogether. Neutral alumina is an excellent alternative for basic compounds.[3][7]
-
Q4: My separation is still poor, even with a modified eluent. Are there alternatives to standard silica gel?
A: Yes, when standard silica fails, several alternative stationary phases can provide excellent results.
-
The Chemistry Behind the Problem: Sometimes, the impurities are too close in polarity to your desired compound for effective separation on silica, or the interactions are simply too problematic. Different stationary phases offer different separation mechanisms.
-
Solutions & Actionable Steps: The choice of stationary phase depends on the properties of your compound and the impurities.
Stationary Phase Separation Principle Best For... Mobile Phase Example Neutral Alumina Adsorption (less acidic) Basic, acid-sensitive compounds that degrade on silica.[3] Hexane / Ethyl Acetate Amine-Functionalized Silica Normal Phase (basic surface) Eliminating acid-base interactions for amines, providing sharper peaks.[1][6] Hexane / Ethyl Acetate Reverse-Phase (C18) Silica Partitioning (non-polar) Compounds with sufficient non-polar character to be retained.[3] Water / Acetonitrile or Water / Methanol (often with 0.1% TFA or Formic Acid) HILIC Partitioning (polar) Very polar compounds that have no retention on C18.[8][9] High organic (e.g., >80% Acetonitrile) with aqueous buffer
Section 2: Overcoming Recrystallization Hurdles
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for these bifunctional molecules can be tricky.
Q5: I'm struggling to find a suitable recrystallization solvent. What is the best strategy?
A: A systematic solvent screening is crucial.
-
The Chemistry Behind the Problem: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11] The dual polar/non-polar character of this compound derivatives makes single-solvent systems challenging. A polar solvent like ethanol might dissolve the compound too well even when cold, while a non-polar solvent like hexane won't dissolve it even when hot.
-
Solutions & Actionable Steps:
-
Perform a Small-Scale Test: Use small amounts of your crude material in test tubes to screen various solvents. Good starting points include ethanol, methanol, isopropanol, and water.[10]
-
Utilize a Mixed-Solvent System: This is often the key to success.
-
Protocol: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., hot ethanol). Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., water or hexane) dropwise at an elevated temperature until the solution just begins to turn cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[3]
-
-
Q6: My compound is "oiling out" instead of forming crystals. What causes this and how can I promote crystallization?
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid.
-
The Chemistry Behind the Problem: This typically happens when the solution is too concentrated, the cooling is too rapid, or the melting point of your compound is depressed by a high level of impurities.[10] The solution becomes supersaturated below the melting point of the impure compound, causing it to separate as a liquid.
-
Solutions & Actionable Steps:
-
Dilute the Solution: Add more of the hot solvent to dissolve the oil, then allow it to cool much more slowly.
-
Slow Down Cooling: Insulate the flask to ensure very slow cooling to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.[12]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a tiny crystal of pure material, add it to the cooled, supersaturated solution to act as a template for crystallization.[12]
-
-
Section 3: Purity Assessment & Impurity Profiling
Successful purification must be confirmed by rigorous analytical methods.
Q7: Which analytical techniques are best for assessing the purity of my final product?
A: A combination of techniques is recommended for a complete picture of purity and structural confirmation.
| Analytical Technique | Information Provided | Best For... |
| ¹H and ¹³C NMR | Confirms the chemical structure, connectivity, and can reveal the presence of impurities with distinct signals. | Structural confirmation and identifying organic impurities.[13] |
| HPLC-UV | Provides a quantitative measure of purity by separating the main component from impurities based on polarity. | Routine purity checks and quantification (e.g., reporting purity as >98% by area).[14] |
| LC-MS | Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities. | Confirming product identity and getting clues about impurity structures.[13] |
| GC-MS | Suitable for volatile impurities (e.g., residual solvents). The main compound may require derivatization to increase its volatility.[14] | Analyzing for low-boiling point impurities. |
Q8: What are the common process-related impurities I should be looking for?
A: The impurity profile is highly dependent on the synthetic route. For a typical synthesis involving the bromination of Methyl 4-aminobenzoate, common impurities include:
-
Unreacted Starting Material: Methyl 4-aminobenzoate.
-
Over-brominated Species: Methyl 4-amino-3,5-dibromobenzoate.
-
Isomeric Impurities: Other isomers formed if the bromination is not perfectly regioselective.
-
Hydrolysis Product: 4-amino-3-bromobenzoic acid, if the ester is cleaved during workup or purification.[15]
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Flash Chromatography of a Polar Amine using a Modified Eluent
-
TLC Analysis: Develop a suitable solvent system using TLC. A good target Rf for your compound is ~0.25-0.35. A common starting eluent is 20% Ethyl Acetate in Hexane. If the compound does not move, switch to a DCM/MeOH system. Add 1% TEA to the eluent to improve the spot shape.
-
Column Packing: Dry-pack a column with the appropriate amount of silica gel (typically 50-100x the mass of your crude material). Place a small layer of sand on top.
-
Equilibration: Flush the column with your starting eluent (e.g., 20% EtOAc/Hexane + 1% TEA) until the packing is stable and fully wetted. Ensure no air bubbles remain.
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM or the eluent. If solubility is low, perform a dry load as described in Q1.
-
Elution: Begin running the column with your starting eluent. If a gradient is needed, slowly and systematically increase the polarity (e.g., increase the percentage of ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: TEA is relatively high-boiling and may require a kugelrohr or high vacuum to remove completely.
Protocol 2: Small-Scale Solvent Screening for Recrystallization
-
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the total volume is ~0.5 mL. Note which solvents dissolve the compound at room temperature (these are unsuitable for single-solvent recrystallization).
-
Heating: For the tubes where the solid did not dissolve, place them in a hot water or sand bath and heat gently. Continue adding the same hot solvent dropwise until the solid just dissolves. Make note of the approximate volume required.
-
Cooling: Remove the tubes that formed a clear solution upon heating and let them cool slowly to room temperature. Then, place them in an ice bath.
-
Observation: The ideal solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystalline solid upon cooling.[10] If no single solvent is ideal, proceed to test mixed-solvent systems based on your observations.
Section 5: Visual Guides & Workflows
Diagram 1: Troubleshooting Flowchart for Column Chromatography
Caption: Troubleshooting workflow for common column chromatography issues.
Diagram 2: Decision Tree for Purification Strategy
Caption: Decision tree for selecting an appropriate purification strategy.
References
- BenchChem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?
- Science Forums. (2011, August 29). Amine purification.
- BenchChem. (n.d.). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds.
- BenchChem. (n.d.). A Researcher's Guide to Validating the Structure of 4-Amino-3-bromobenzoic Acid Derivatives.
- University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- BenchChem. (n.d.). A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid.
- PubChem. (n.d.). This compound.
- Cambridge Crystallographic Data Centre. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Stability of Methyl 4-amino-3-bromobenzoate under acidic and basic conditions
Welcome to the technical support resource for Methyl 4-amino-3-bromobenzoate (M4A3BBA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting for handling this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is a substituted aromatic compound containing three key functional groups: a secondary amine (-NH₂), a bromine atom (-Br), and a methyl ester (-COOCH₃). Its stability is primarily influenced by the reactivity of the amino and ester groups. The main concerns are:
-
Hydrolysis of the methyl ester: This is the most significant degradation pathway, particularly under basic conditions (saponification), but can also occur under acidic conditions, especially with heat.
-
Oxidation of the aniline group: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.[1] This is often accelerated by light and the presence of certain metal ions.
-
Reactivity of the aromatic ring: While the amino group is activating, the bromine and ester groups are deactivating. The overall reactivity in electrophilic substitution reactions is complex and pH-dependent.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term integrity of this compound, specific storage conditions are recommended. While extensive public data is limited, guidelines can be established based on the chemistry of similar compounds and supplier recommendations.[2][3]
| Parameter | Recommendation | Rationale & Remarks |
| Temperature | 2–8 °C (Refrigerated) | Recommended for long-term storage to minimize the rate of potential degradation reactions.[2][3] |
| Humidity | Store in a dry environment | Keep in a tightly sealed container to prevent moisture absorption, which could facilitate hydrolysis.[2] |
| Light | Protect from light | Store in an amber or opaque container in a dark location. Aromatic amines can be photosensitive.[2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Recommended by suppliers to prevent oxidation of the amino group.[3] |
| Compatibility | Store away from strong acids, strong bases, and strong oxidizing agents. | To prevent inadvertent hydrolysis, salt formation, or oxidation. |
Part 1: Stability & Troubleshooting under Acidic Conditions
Under acidic conditions, the primary interaction involves the protonation of the basic amino group. This event fundamentally alters the electronic properties of the molecule and dictates its subsequent reactivity and stability.
Acidic Conditions: Common Questions & Troubleshooting
Q: I'm running a reaction in acidic media and I'm seeing a new, more polar spot on my TLC plate. What is happening?
A: You are likely observing two phenomena:
-
Protonation: The amino group, being basic, readily reacts with acid to form the corresponding anilinium salt (-NH₃⁺).[1][4] This salt is significantly more polar than the neutral starting material and will have a much lower Rf value on a TLC plate. This is often the desired state in certain reactions.
-
Hydrolysis: If the reaction is run at elevated temperatures or for prolonged periods in the presence of water, you may be seeing the product of acid-catalyzed ester hydrolysis: 4-amino-3-bromobenzoic acid. This carboxylic acid is also more polar than the starting ester.
Troubleshooting Workflow: Acidic Degradation
Caption: Troubleshooting workflow for acidic instability.
Mechanism Under Acidic Conditions
The amino group is protonated, forming an electron-withdrawing anilinium ion. This deactivates the ring but makes the ester carbonyl slightly more electrophilic. Under harsh conditions (heat, excess water), this can lead to hydrolysis.
Caption: Reaction pathway under acidic conditions.
Protocol: Forced Degradation Study (Acidic Conditions)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess stability.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL.
-
T=0 Sample: Dilute an aliquot of the stock solution to a final concentration of 0.1 mg/mL with 50:50 Acetonitrile:Water. This is your baseline (Time = 0) sample. Analyze immediately via HPLC.
-
Acidic Stress: To another aliquot of the stock solution, add an equal volume of 1M Hydrochloric Acid (HCl).
-
Incubation: Gently heat the solution at 60°C.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn sample with an equivalent amount of 1M Sodium Hydroxide (NaOH) to stop the degradation.
-
Analysis: Dilute the quenched sample to 0.1 mg/mL and analyze by HPLC. Compare the chromatograms to the T=0 sample to identify new peaks and quantify the loss of the parent compound.
Part 2: Stability & Troubleshooting under Basic Conditions
In basic media, the ester functional group is highly susceptible to hydrolysis via a process known as saponification. This is typically a rapid and irreversible reaction.[5][6][7]
Basic Conditions: Common Questions & Troubleshooting
Q: I'm attempting a reaction that requires basic conditions, but my starting material is disappearing and I'm isolating a water-soluble compound instead of my expected product. What happened?
A: You have almost certainly saponified the methyl ester. The hydroxide base acts as a nucleophile, attacking the ester carbonyl and cleaving it to form methanol and the carboxylate salt of 4-amino-3-bromobenzoic acid.[6][8] This salt is ionic and typically highly soluble in aqueous media, which explains the difficulty in extracting it into an organic solvent.
Q: How can I avoid saponification if my reaction requires a base?
A:
-
Use a Non-Nucleophilic Base: If the base is only needed to deprotonate another species (e.g., as an acid scavenger), consider using a sterically hindered or non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU.
-
Lower the Temperature: Saponification is temperature-dependent. Running the reaction at 0°C or below can significantly slow the rate of hydrolysis.
-
Use a Weaker Base: If possible, use a weaker base like sodium bicarbonate or potassium carbonate instead of strong hydroxides (NaOH, KOH, LiOH).[9]
-
Limit Water: Perform the reaction under anhydrous conditions to limit the availability of hydroxide ions if using a base that is not itself a hydroxide.
Mechanism: Saponification (Base-Catalyzed Hydrolysis)
This is a classic nucleophilic acyl substitution reaction. The process is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the methoxide, which strongly favors the formation of the carboxylate salt.[5][6]
Caption: Saponification mechanism of the methyl ester.
Protocol: Monitoring Saponification
This protocol allows for the intentional hydrolysis and monitoring of the reaction.
-
Setup: Dissolve this compound (1 mmol) in a mixture of Tetrahydrofuran (THF, 10 mL) and Water (5 mL).
-
Base Addition: Add Lithium Hydroxide (LiOH, 1.5 mmol) to the solution and stir vigorously at room temperature.[9]
-
Monitoring: Spot the reaction mixture on a TLC plate at regular intervals (e.g., every 15 minutes) against a spot of the starting material. The product (carboxylate salt) will typically remain at the baseline.
-
Workup: Once the reaction is complete (disappearance of starting material by TLC), pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~3-4 with 1M HCl. The 4-amino-3-bromobenzoic acid product should precipitate.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Confirmation: Confirm the identity of the product by measuring its melting point and acquiring an NMR spectrum.
References
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 106896-49-5 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
Technical Support Center: Optimizing Reactions with Methyl 4-amino-3-bromobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for synthetic reactions involving Methyl 4-amino-3-bromobenzoate . The choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and overall success. This document moves beyond generic recommendations to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.
Section 1: Frequently Asked Questions - The Role of the Solvent
This section addresses fundamental questions regarding solvent selection for reactions involving substituted aryl halides like this compound.
Q1: Why is solvent selection so critical for this specific substrate?
A: this compound possesses three key functional groups that interact with the solvent environment:
-
Aryl Bromide: The reactivity of the C-Br bond, particularly in palladium-catalyzed cross-coupling reactions, is highly dependent on the solvent's ability to support the catalytic cycle.
-
Amino Group (-NH₂): This electron-donating group can act as a hydrogen-bond donor and a potential ligand for metal catalysts. Solvents can modulate its nucleophilicity and coordinating ability.
-
Methyl Ester (-CO₂CH₃): This group influences the overall solubility and can be susceptible to hydrolysis under harsh conditions (e.g., high temperature in the presence of water and a strong base).[1]
The solvent's role is multifaceted, influencing reactant solubility, stabilizing intermediates, modulating catalyst activity, and in some cases, directly participating in the reaction.[2]
Q2: What are the key differences between polar aprotic, polar protic, and nonpolar solvents?
A: Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.[3]
-
Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[4] They are excellent at solvating both cations and anions. However, they can cage nucleophiles through hydrogen bonding, potentially reducing their reactivity in SN2-type reactions.[5]
-
Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile, THF). These solvents have a significant dipole moment but lack O-H or N-H bonds.[3] They are good at solvating cations but leave anions relatively "free" and more reactive.[4] This makes them highly effective for many transition-metal-catalyzed reactions and nucleophilic substitutions.[2]
-
Nonpolar Solvents: (e.g., toluene, hexane, dioxane). These solvents have low dielectric constants and do not effectively solvate charged species. They are often used when reactants are nonpolar or when the formation of ionic intermediates is disfavored.[6]
Q3: How do I address the poor solubility of my starting material?
A: this compound, like its parent acid, has better solubility in polar organic solvents.[7] If you encounter solubility issues, consider the following:
-
Solvent Choice: Start with polar aprotic solvents like DMF or DMSO, where solubility is generally high.[7]
-
Co-Solvent Systems: Using a mixture of solvents can be highly effective. For example, in Suzuki couplings, a mixture of toluene/water or dioxane/water is common to dissolve the organic substrate and the inorganic base, respectively.[1]
-
Gentle Heating: Increasing the temperature can improve solubility, but be mindful of the thermal stability of your reactants and catalyst.[7]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.[7]
Section 2: Troubleshooting Guide for Common Reactions
This section provides a problem-and-solution framework for common issues encountered in key reactions using this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, low yields are a frequent challenge.[8]
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility of Reactants/Base | For the catalytic cycle to be efficient, the aryl halide, boronic acid/ester, base, and catalyst must interact. If any component is poorly soluble in the chosen solvent, the reaction rate will be severely limited.[1] Inorganic bases like K₂CO₃ or K₃PO₄ are often insoluble in purely organic solvents. | 1. Employ a Co-Solvent System: Use a mixture like Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/Water.[1] The water helps dissolve the base, while the organic solvent dissolves the substrate and coupling partner.[9] 2. Switch to a Soluble Organic Base: Consider using a homogeneous system with a soluble organic base like DBU, which may allow for milder conditions.[10] |
| Catalyst Deactivation/Oxidation | The active Pd(0) catalyst is sensitive to oxygen. Solvents that have not been properly degassed can lead to rapid catalyst oxidation and decomposition, often observed as the formation of a black precipitate (palladium black).[8][11] | 1. Thoroughly Degas Solvents: Before use, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes or use the freeze-pump-thaw method.[8] 2. Maintain an Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas.[11] |
| Protodeboronation of Boronic Acid Partner | This is a side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the coupling partner.[8] This can be exacerbated by the presence of water or protic solvents, especially at elevated temperatures. | 1. Minimize Water Content: If possible, use anhydrous conditions with a mild, non-aqueous base like KF or Cs₂CO₃.[8] 2. Use a Protic Co-Solvent Judiciously: While some water is needed to dissolve inorganic bases, excess water or prolonged heating in protic solvents like methanol can accelerate protodeboronation. A mixed solvent like THF/water may offer a better balance.[9] |
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used to form a C-N bond. Solvent choice can influence the rate of the desired reaction versus side reactions.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Aryl Bromide | At high temperatures, in the presence of a strong base and water, the aryl bromide can be hydrolyzed to the corresponding phenol, reducing the yield of the desired amine product. | 1. Use Anhydrous Aprotic Solvents: Solvents like Toluene, Dioxane, or 2-MeTHF are preferred.[12] Ensure the solvent and amine are dry. 2. Select an Appropriate Base: Strong, non-nucleophilic bases like LHMDS or NaOtBu are common. The choice of base and solvent are often linked; for example, NaOtBu has good solubility in THF and Toluene. |
| Catalyst Inhibition by Solvent | Some highly coordinating polar aprotic solvents, like DMF or DMSO, can sometimes compete with the desired ligands for binding sites on the palladium center, potentially slowing down the catalytic cycle. | 1. Screen Non-Coordinating Solvents: Ethers (Dioxane, 2-MeTHF, MTBE) or aromatic hydrocarbons (Toluene) are often excellent choices for Buchwald-Hartwig reactions.[12] 2. Consult Ligand-Specific Protocols: The optimal solvent often depends on the specific phosphine ligand being used. |
Issue 3: Poor Regioselectivity or Low Conversion in Nucleophilic Aromatic Substitution (SNAr)
While less common for this electron-rich substrate, SNAr can be attempted, for instance, after modification of the amino group. The solvent plays a key role in stabilizing the charged intermediate.
| Potential Cause | Explanation | Recommended Solution |
| Instability of Meisenheimer Complex | The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex).[13] This intermediate must be stabilized for the reaction to proceed. The amino group is strongly electron-donating, which destabilizes this negative charge, making SNAr inherently difficult on this substrate. | 1. Use Highly Polar Aprotic Solvents: Solvents like DMSO or DMF are essential. Their high polarity effectively stabilizes the charged intermediate, lowering the activation energy of the first, rate-determining step.[2][14] 2. Substrate Modification: To make SNAr viable, the electron-donating power of the amino group must be overcome. This typically requires converting it to a strong electron-withdrawing group. |
| Low Reactivity of Nucleophile | In protic solvents, the nucleophile can be heavily solvated and "caged" by hydrogen bonds, drastically reducing its ability to attack the aromatic ring.[5] | 1. Strictly Use Polar Aprotic Solvents: As mentioned, DMSO, DMF, or NMP will leave the nucleophile "naked" and highly reactive, which is critical for attacking the electron-rich ring.[5] |
Section 3: Visualized Workflows and Logic
To aid in experimental design and troubleshooting, the following diagrams outline key decision-making processes.
Caption: General workflow for selecting a solvent system.
Caption: Troubleshooting logic for common reaction failures.
Section 4: Data Summary & Protocols
Table 1: Effect of Solvent on a Model Suzuki-Miyaura Coupling
The following table presents representative data for the coupling of this compound with Phenylboronic Acid, illustrating how solvent choice impacts outcomes.
Reaction Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), 90 °C, 12 h.
| Solvent System | Typical Yield (%) | Observations |
| Toluene | 15-25% | Very slow reaction. The base is largely insoluble, leading to a heterogeneous mixture and poor conversion. |
| Tetrahydrofuran (THF) | 40-50% | Better solubility of the organic components than in toluene, but the reaction is still slow due to poor base solubility. |
| N,N-Dimethylformamide (DMF) | 65-75% | Homogeneous reaction, but may require slightly higher catalyst loading. Risk of ester hydrolysis at higher temperatures.[2] |
| 1,4-Dioxane / H₂O (4:1) | 85-95% | Excellent results. The aqueous phase effectively dissolves the base, while the organic phase dissolves the substrate, leading to an efficient reaction at the interface.[1][9] |
| 2-MeTHF / H₂O (4:1) | 80-90% | A greener alternative to Dioxane/THF with comparable performance.[12] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling in Dioxane/H₂O
This protocol provides a reliable method for coupling this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane (reagent grade)
-
Deionized Water
Procedure:
-
Solvent Preparation: In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water. Sparge this mixture vigorously with argon or nitrogen for at least 20 minutes to remove dissolved oxygen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed Dioxane/H₂O solvent mixture via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring suspension. The mixture may change color.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[11]
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
References
- Biscoe, M. R., et al. (2008). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Smith, R. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Rutgers University.
- Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate.
- Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Scribd.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Royal Society of Chemistry. (n.d.). A Pd(II) pyrazolyl complex is solubilized by host-guest inclusion... RSC Advances.
- ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate.
- The Organic Chemistry Tutor. (2024). Aromatic Substitution Reactions Practice. YouTube.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 4-amino-3-bromobenzoate Isomers
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable prerequisite for advancing a lead compound. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and physicochemical properties. The isomers of Methyl aminobromobenzoate, particularly Methyl 4-amino-3-bromobenzoate, are valuable synthons and building blocks. Their unambiguous characterization is paramount to ensure reaction specificity, purity, and, ultimately, the safety and efficacy of the final product.
This guide provides a comprehensive spectroscopic comparison of this compound and its closely related isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying chemical principles that govern the observed spectral differences. The objective is to equip researchers with the expertise to confidently distinguish between these structurally similar molecules.
Molecular Structures of Key Isomers
The relative positioning of the amino (-NH₂), bromo (-Br), and methyl ester (-COOCH₃) groups dictates the electronic environment of the benzene ring, giving each isomer a unique spectroscopic fingerprint.
Figure 1: Chemical structures of primary Methyl aminobromobenzoate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the hydrogen and carbon framework of a molecule. The chemical shifts are exquisitely sensitive to the electron-donating and electron-withdrawing effects of the substituents.
Causality Behind NMR Spectral Differences
The key to interpreting the NMR spectra lies in understanding the electronic influence of the substituents:
-
Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance. It increases electron density primarily at the ortho and para positions, causing the protons and carbons at these positions to be shielded (shifted to a lower ppm, or upfield).
-
Methyl Ester Group (-COOCH₃): A moderate electron-withdrawing group (EWG) through induction and resonance. It decreases electron density, particularly at the ortho and para positions, deshielding the associated nuclei (shifting them to a higher ppm, or downfield).
-
Bromo Group (-Br): An electron-withdrawing group through induction but a weak electron-donating group through resonance. Its overall effect is deshielding, though less pronounced than the ester group.
The interplay of these effects creates a distinct pattern of chemical shifts and spin-spin coupling for each isomer.
¹H NMR Comparison
The aromatic region (typically 6.5-8.5 ppm) is the most informative for distinguishing these isomers.[1] The splitting patterns, governed by coupling constants (J-values), are critical. Ortho coupling (³J) is typically 7–10 Hz, meta coupling (⁴J) is 2–3 Hz, and para coupling (⁵J) is often close to 0 Hz.[2][3]
| Isomer | Aromatic Proton Signals (Predicted & Observed, ppm) | Key Differentiating Features |
| This compound | H-2: ~8.0 ppm (d, J≈2 Hz)H-5: ~7.7 ppm (dd, J≈8.5, 2 Hz)H-6: ~6.8 ppm (d, J≈8.5 Hz) | The proton H-2 is only meta-coupled to H-6, appearing as a doublet. H-6 is significantly upfield due to the para amino group. |
| Methyl 3-amino-4-bromobenzoate | H-2: ~7.5 ppm (d, J≈2 Hz)H-5: ~7.0 ppm (dd, J≈8.5, 2 Hz)H-6: ~7.7 ppm (d, J≈8.5 Hz) | H-2 and H-5 are shifted upfield relative to the 4-amino isomer due to the ortho and para relationship to the strong -NH₂ group. |
| Methyl 2-amino-5-bromobenzoate | H-3: ~6.7 ppm (d, J≈8.5 Hz)H-4: ~7.2 ppm (dd, J≈8.5, 2.5 Hz)H-6: ~7.8 ppm (d, J≈2.5 Hz) | The proton H-3 is strongly shielded by the ortho amino group, resulting in a signal far upfield. |
Note: Chemical shifts are approximate and can vary based on the solvent used. The ¹H NMR spectrum for this compound has been reported.[4]
¹³C NMR Comparison
The symmetry and substituent effects are also clearly reflected in the ¹³C NMR spectra. Disubstituted benzenes with symmetry (like a para arrangement) will show fewer than six aromatic carbon signals, while unsymmetrical arrangements (ortho, meta) will show six distinct signals for the aromatic carbons.[5][6]
| Isomer | Aromatic Carbon Signals (Predicted, ppm) | Key Differentiating Features |
| This compound | C-1: ~130C-2: ~135C-3: ~110C-4: ~148C-5: ~125C-6: ~115 | Six distinct signals are expected. The carbon bearing the amino group (C-4) will be significantly downfield, while the carbon bearing the bromine (C-3) will be relatively upfield. Spectral data is available on PubChem.[7] |
| Methyl 3-amino-4-bromobenzoate | C-1: ~122C-2: ~118C-3: ~145C-4: ~112C-5: ~130C-6: ~115 | The chemical shifts of C-3 (amino-bearing) and C-4 (bromo-bearing) will be characteristic and different from the 4-amino isomer. |
| Methyl 2-amino-5-bromobenzoate | C-1: ~112C-2: ~148C-3: ~115C-4: ~125C-5: ~110C-6: ~135 | The carbon attached to the ester group (C-1) is significantly shielded by the ortho amino group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at confirming the presence of key functional groups. While it is less powerful than NMR for differentiating positional isomers, subtle shifts in vibrational frequencies can provide corroborating evidence. The fingerprint region (<1500 cm⁻¹) is unique for each molecule but can be complex to interpret from first principles.[8]
Key Vibrational Modes
-
N-H Stretch (Amine): Primary amines show two distinct bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[9]
-
C=O Stretch (Ester): A very strong, sharp absorption around 1700-1730 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency.[10]
-
C-O Stretch (Ester): Strong absorptions in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) range.[10]
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while C=C in-ring vibrations occur at ~1450-1600 cm⁻¹.[1]
-
C-H Out-of-Plane Bending: Strong bands in the 675-900 cm⁻¹ region can sometimes give clues about the substitution pattern.
| Isomer | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretches (cm⁻¹) | Noteworthy Features |
| This compound | ~3470, ~3360 | ~1710 | ~1290, ~1120 | The exact position of the C=O stretch is influenced by the para amino group. IR data is available on PubChem.[7] |
| Methyl 3-amino-4-bromobenzoate | ~3480, ~3370 | ~1715 | ~1280, ~1130 | The electronic environment for the ester is different, which may cause a slight shift in the C=O frequency compared to the 4-amino isomer. |
| Methyl 2-amino-5-bromobenzoate | ~3450, ~3350 | ~1690 | ~1270, ~1150 | Intramolecular hydrogen bonding between the ortho amino group and the ester's carbonyl oxygen can significantly lower the C=O stretching frequency and broaden the N-H bands. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that generates a characteristic fragmentation pattern.
Key MS Features
-
Molecular Ion (M⁺) Peak: The most crucial feature is the presence of a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio). This is the definitive signature of a compound containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11][12] For C₈H₈BrNO₂, the molecular ions will appear at m/z 229 and 231.
-
Key Fragmentations: Aromatic esters typically undergo characteristic fragmentations.[13]
-
Loss of •OCH₃: A common fragmentation pathway is the loss of the methoxy radical, leading to a strong peak at [M-31]⁺. For these isomers, this would result in an ion at m/z 198/200.
-
Loss of COOCH₃: Loss of the entire methyl ester group as a radical can lead to a peak at [M-59]⁺.
-
Decarbonylation: The [M-31]⁺ ion can subsequently lose carbon monoxide (CO) to give a peak at [M-31-28]⁺, which would be m/z 170/172.
-
Figure 2: A generalized EI-MS fragmentation pathway for Methyl aminobromobenzoate isomers.
While the major fragments are often the same for all isomers, the relative intensities of these fragments can differ, providing supplementary information for differentiation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Figure 3: Generalized workflow for comprehensive spectroscopic analysis.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typically, 8 to 16 scans are sufficient. Set the spectral width to cover a range of -1 to 13 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. Set the spectral width to cover 0 to 220 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
FTIR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Background Scan: Place nothing in the sample holder and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample scan against the background. Identify and label the key peaks.
Mass Spectrometry (EI-MS) Acquisition
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, to ensure detection of the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and presence of bromine. Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.
Conclusion
Distinguishing between the isomers of this compound is a task readily accomplished through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable pieces of the puzzle, ¹H NMR spectroscopy is the most definitive method , offering unambiguous structural elucidation through the analysis of chemical shifts and coupling patterns. ¹³C NMR provides complementary data on the carbon skeleton, IR spectroscopy confirms the presence of essential functional groups, and Mass Spectrometry validates the molecular weight and elemental composition (specifically, the presence of bromine). By integrating the data from these orthogonal techniques, researchers can achieve unequivocal identification, ensuring the integrity and success of their scientific endeavors.
References
- O'Hagan, D. (2008). Halogen atoms in substituted aromatics: their effect on the ¹⁹F-NMR chemical shift of a remote fluorine atom. Beilstein Journal of Organic Chemistry, 4, 7. [Link]
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Mierzejek, A., et al. (2009). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 924-926, 479-487. [Link]
- Hans J. Reich. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison, Department of Chemistry. [Link]
- Various Authors. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?
- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
- PubChem. (n.d.). This compound.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]
- ResearchGate. (n.d.). IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
- Anasazi Instruments. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
- PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate.
- John Wiley & Sons, Inc. (2013).
- Brainly. (2022).
- Chemistry LibreTexts. (2023).
- Chemistry Academy. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]
- Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. [Link]
- Chemistry LibreTexts. (2023). Mass Spectrometry of Halogen Compounds. Chemistry LibreTexts. [Link]
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
- Brainly. (2022).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound(106896-49-5) 1H NMR spectrum [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. aiinmr.com [aiinmr.com]
- 7. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. brainly.com [brainly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-amino-3-bromobenzoate
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering deep insights into the compound's structure. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of Methyl 4-amino-3-bromobenzoate, a valuable building block in medicinal chemistry.
Through a comparative approach with its non-brominated analogs, Methyl 4-aminobenzoate and Methyl 3-aminobenzoate, we will explore the causal factors driving the fragmentation pathways. This analysis will equip you with the expertise to interpret the mass spectra of similar substituted aromatic compounds, enhancing your analytical capabilities.
Experimental Protocol: GC-MS Analysis
To analyze a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice. The following protocol outlines a standard workflow.
Rationale: GC provides excellent separation of the analyte from the solvent and any impurities before it enters the mass spectrometer. EI is a hard ionization technique that imparts significant energy to the molecule, inducing reproducible and information-rich fragmentation, which is ideal for structural analysis.
Step-by-Step GC-MS Protocol
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250°C to ensure rapid vaporization. A split injection mode is often used to prevent column overloading.
-
Gas Chromatography:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes. This temperature program ensures good separation and elution of the analyte.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures that the resulting spectra are comparable to library spectra.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Scan Range: Scan from m/z 40 to 400 to ensure detection of all relevant fragments.
-
Transfer Line Temperature: Maintained at 280°C to prevent condensation of the analyte.
-
Workflow Diagram
Caption: Key fragmentation pathways of this compound.
Comparative Analysis: The Influence of Substituents
To understand the specific influence of the bromine atom and the substituent positions, we will compare the fragmentation of our target compound with its non-brominated analogs: Methyl 4-aminobenzoate and Methyl 3-aminobenzoate.
Methyl 4-aminobenzoate (para-isomer)
The mass spectrum of Methyl 4-aminobenzoate is dominated by fragmentation of the ester group. [1]
-
Molecular Ion (M⁺•): A strong peak at m/z 151 .
-
Loss of •OCH₃: The base peak (most abundant) is at m/z 120 , corresponding to the loss of a methoxy radical (•OCH₃). This indicates that this is a very favorable fragmentation pathway.
-
Loss of CH₂O: A significant peak at m/z 92 arises from the ion at m/z 120 losing carbon monoxide (CO, 28 Da), a common fragmentation for aromatic acylium ions, resulting in a phenyl cation which then rearranges.
Methyl 3-aminobenzoate (meta-isomer)
The meta-isomer shows similar fragmentation, but with different relative abundances, highlighting the influence of substituent position. [2]
-
Molecular Ion (M⁺•): A strong peak at m/z 151 .
-
Loss of •OCH₃: A very strong peak, often the base peak, is observed at m/z 120 .
-
Loss of CO: The ion at m/z 120 also loses CO to form an ion at m/z 92 .
Data Comparison Table
| m/z Value | Proposed Fragment | This compound | Methyl 4-aminobenzoate [1] | Methyl 3-aminobenzoate [2] |
| 229/231 | [M]⁺• | Present | - | - |
| 198/200 | [M - •OCH₃]⁺ | Major Fragment | - | - |
| 170/172 | [M - •COOCH₃]⁺ | Major Fragment | - | - |
| 151 | [M]⁺• | - | High Abundance | High Abundance |
| 120 | [M - •OCH₃]⁺ | - | Base Peak | High Abundance |
| 92 | [M - •OCH₃ - CO]⁺ | - | High Abundance | High Abundance |
Key Insights from Comparison
-
Dominance of Ester Cleavage: In all three compounds, the primary fragmentation pathway is initiated at the methyl ester group. The loss of the methoxy radical (•OCH₃) to form a stable acylium ion is a consistently favored process. [3]2. Diagnostic Power of Bromine: The M/M+2 isotopic pattern is the most unambiguous differentiator for this compound. The mass shift of all major fragments by 78/80 Da (the mass of Br) compared to the non-brominated analogs directly confirms the presence and location of the bromine on the fragments.
-
Positional Isomer Effects: While the primary fragments of Methyl 4-aminobenzoate and Methyl 3-aminobenzoate are the same (m/z 120 and 92), their relative intensities can differ, which can be used to distinguish them. The stability of the resulting ions, influenced by the para vs. meta position of the amino group, affects the fragmentation probabilities.
Conclusion
The fragmentation pattern of this compound under electron ionization is logical and interpretable, governed by fundamental principles of mass spectrometry. The presence of the bromine atom provides a definitive isotopic signature (M/M+2) on the molecular ion and all bromine-containing fragments. The primary fragmentation is dominated by cleavages at the methyl ester group, specifically the loss of •OCH₃ and •COOCH₃ radicals.
By comparing its spectrum to those of non-brominated analogs, the influence of the bromine atom as a heavy halogen substituent becomes clear, primarily by shifting the mass of the key fragments. This guide demonstrates that a systematic analysis, grounded in the principles of fragmentation and supported by comparative data, allows for confident structural elucidation of substituted aromatic compounds.
References
- A Researcher's Guide to Validating the Structure of 4-Amino-3-bromobenzoic Acid Derivatives. Benchchem.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. ResearchGate.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. NIST Chemistry WebBook.
- NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025-09-24). Save My Exams.
- PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 9). YouTube.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.).
Sources
A Comparative Benchmarking of Synthetic Pathways to Methyl 4-amino-3-bromobenzoate: A Guide for Process Optimization
In the landscape of pharmaceutical and materials science, the strategic synthesis of substituted aromatic intermediates is of paramount importance. Methyl 4-amino-3-bromobenzoate, a key building block, offers a versatile scaffold for the development of a wide array of functional molecules. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, offering experimental protocols, yield comparisons, and mechanistic insights to aid researchers in selecting the optimal pathway for their specific needs.
Introduction: The Strategic Importance of this compound
This compound incorporates three key functional groups: an amine, a bromine atom, and a methyl ester. This trifecta of reactivity allows for a diverse range of subsequent chemical transformations. The amino group can be readily diazotized for Sandmeyer-type reactions or functionalized to form amides and other nitrogen-containing heterocycles. The bromine atom is an ideal handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a site for further derivatization. Given its utility, the efficient and high-yielding synthesis of this intermediate is a critical consideration for any research and development program.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound are presented and compared:
-
Route 1: Esterification Followed by Electrophilic Bromination. This pathway commences with the readily available 4-aminobenzoic acid, which is first converted to its methyl ester, followed by regioselective bromination.
-
Route 2: Nitration of a Precursor Followed by Reduction. This alternative approach begins with a suitable brominated benzoic acid derivative, which is nitrated and then subjected to reduction to install the amino group.
The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative summary of the yields for each route.
Route 1: Esterification and Subsequent Bromination
This synthetic approach is conceptually straightforward, leveraging the directing effects of the amino group to achieve the desired regioselectivity in the bromination step.
Step 1: Fischer Esterification of 4-Aminobenzoic Acid
The initial step involves the conversion of 4-aminobenzoic acid to Methyl 4-aminobenzoate. The Fischer esterification, a classic acid-catalyzed reaction, is a cost-effective and scalable method for this transformation.
Causality of Experimental Choices: The use of a large excess of methanol is crucial to drive the equilibrium of this reversible reaction towards the product, in accordance with Le Châtelier's principle.[1] Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[2][3][4][5][6] Neutralization with sodium bicarbonate is necessary to quench the acid catalyst and deprotonate the anilinium salt, allowing for the precipitation of the neutral ester product.[7]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-aminobenzoic acid (1.0 eq) in a large excess of methanol (approx. 10-fold molar excess).
-
With stirring, carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the residue with stirring until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
The product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Reported Yield: 64%.[7]
Step 2: Electrophilic Bromination of Methyl 4-aminobenzoate
The second step is the regioselective bromination of Methyl 4-aminobenzoate. The strongly activating and ortho-, para-directing amino group directs the incoming electrophilic bromine to the position ortho to it.
Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination.[8] Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the starting material and the reagent. Performing the reaction at a low temperature (0-5°C) helps to control the reaction rate and minimize the formation of the di-brominated byproduct.[8]
Experimental Protocol:
-
Dissolve Methyl 4-aminobenzoate (1.0 eq) in DMF in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature is maintained below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Reported Yield (for bromination of 4-aminobenzoic acid): 70%.[9] A similar yield can be expected for the methyl ester.
Caption: Synthetic pathway for Route 1.
Route 2: Nitration and Subsequent Reduction
This two-step sequence involves the introduction of a nitro group onto a brominated precursor, followed by its reduction to the desired amine.
Step 1: Nitration of Methyl 4-bromobenzoate
The synthesis begins with the nitration of commercially available Methyl 4-bromobenzoate. The bromine atom is an ortho-, para-director, while the methyl ester is a meta-director. The ortho position to the bromine is sterically hindered, and the para position is blocked. Therefore, nitration is directed to the position ortho to the bromine and meta to the ester group.
Causality of Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile in this reaction.[10] The reaction is performed at low temperatures to control the exothermic nitration reaction and prevent over-nitration.
Experimental Protocol (Adapted from the nitration of methyl benzoate): [10]
-
In a round-bottomed flask, cool concentrated sulfuric acid to 0°C.
-
Slowly add Methyl 4-bromobenzoate (1.0 eq) with stirring, keeping the temperature below 10°C.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the ester, maintaining the reaction temperature between 5-15°C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Expected Yield (based on nitration of methyl benzoate): 81-85%.[10]
Step 2: Reduction of Methyl 4-bromo-3-nitrobenzoate
The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride.
Causality of Experimental Choices: Tin(II) chloride is a mild reducing agent that is selective for the reduction of nitro groups in the presence of other reducible functionalities like esters.[11][12] The reaction proceeds via electron transfer from the Sn(II) salt.[13]
Experimental Protocol:
-
Dissolve Methyl 4-bromo-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 1-3 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography if necessary.
-
Reported Yields (for similar reductions): Yields for the reduction of aromatic nitro compounds with SnCl₂ are generally high, often exceeding 80-90%.[11]
Caption: Synthetic pathway for Route 2.
Mechanistic Considerations
A deeper understanding of the underlying reaction mechanisms provides valuable insights into the rationale behind the chosen reaction conditions and potential side reactions.
Fischer Esterification
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the carbonyl oxygen by the acid catalyst to activate the carboxylic acid.[2][3][4][5][6]
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.[4]
-
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
-
Elimination of water as a leaving group to form a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.[4]
Electrophilic Aromatic Bromination
This reaction is a classic example of electrophilic aromatic substitution. The mechanism involves:
-
Generation of the electrophile. In the case of Br₂ with a Lewis acid like FeBr₃, a highly electrophilic bromine species is formed.[14][15][16] With NBS, the N-Br bond is polarized, making the bromine atom electrophilic.
-
The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[14]
-
A base (which can be the solvent or the counter-ion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[14]
Reduction of a Nitro Group with SnCl₂
The reduction of a nitro group with a metal in acidic media is a complex process involving a series of electron and proton transfers. The generally accepted pathway involves the following intermediates:
-
The nitro group is first reduced to a nitroso group (-NO).[17]
-
The nitroso group is further reduced to a hydroxylamine (-NHOH).[17]
-
Finally, the hydroxylamine is reduced to the amine (-NH₂).[17] The metal (in this case, tin) acts as the electron donor, being oxidized from Sn(II) to Sn(IV) in the process.[13]
Quantitative Yield Comparison and Process Evaluation
| Parameter | Route 1: Esterification & Bromination | Route 2: Nitration & Reduction |
| Starting Material | 4-Aminobenzoic acid | Methyl 4-bromobenzoate |
| Number of Steps | 2 | 2 |
| Step 1 Yield | 64%[7] | 81-85%[10] |
| Step 2 Yield | ~70% (estimated) | >80% (estimated) |
| Overall Estimated Yield | ~45% | ~65-72% |
| Key Reagents | H₂SO₄, NBS, DMF | HNO₃, H₂SO₄, SnCl₂ |
| Advantages | Utilizes a very common and inexpensive starting material. The directing group for bromination is already in place. | Higher yielding steps. |
| Disadvantages | Lower overall yield. Potential for di-bromination if conditions are not carefully controlled.[8] | Requires a more specialized starting material. Nitration can be highly exothermic and requires careful temperature control. Use of a heavy metal reagent (tin). |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 2, involving nitration followed by reduction, demonstrates a significantly higher overall yield. This makes it the preferred method for large-scale synthesis where efficiency and material throughput are critical. However, it necessitates careful handling of nitrating agents and the management of tin-containing waste streams.
Route 1, while having a lower overall yield, may be more suitable for smaller-scale laboratory preparations. Its primary advantage lies in the use of the readily available and inexpensive 4-aminobenzoic acid as the starting material. The control of regioselectivity in the bromination step is generally excellent due to the strong directing effect of the amino group, although care must be taken to avoid over-bromination.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost of starting materials, available equipment, and waste disposal considerations. This guide provides the foundational data and experimental insights to make an informed decision.
References
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Organic Chemistry Class Notes. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.
- BYJU'S. (n.d.). Fischer esterification reaction.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination.
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II.
- OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry.
- Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report.
- Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 4-bromo-3-nitrobenzoate (CAS 2363-16-8).
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 16. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 17. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Suzuki Coupling with Methyl 4-amino-3-bromobenzoate
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3][4] Its ability to form carbon-carbon bonds with high efficiency and functional group tolerance makes it a cornerstone of modern organic synthesis.[5] However, the success of a Suzuki coupling is highly dependent on the judicious selection of the catalyst system, especially when dealing with challenging substrates like Methyl 4-amino-3-bromobenzoate.
This guide provides an in-depth comparison of various catalyst systems for this specific transformation, supported by experimental data and mechanistic insights to empower you in your catalyst selection and reaction optimization.
The Challenge of the Substrate: this compound
This compound presents a unique set of challenges for the Suzuki coupling reaction. The presence of an activating amino group and a deactivating ester group on the aromatic ring can influence the catalytic cycle.[5] The electron-donating amino group can increase the electron density of the aryl bromide, potentially slowing down the rate-determining oxidative addition step.[6] Conversely, the electron-withdrawing ester group can facilitate this step. Understanding these electronic effects is crucial for selecting an appropriate catalyst.
Furthermore, the ortho-bromoaniline moiety can be sterically demanding, which can hinder the approach of the catalyst and the coupling partner.[7][8][9] Therefore, a successful catalyst system must be able to overcome both electronic and steric hurdles.
Catalyst Systems Under Review
The choice of palladium catalyst and ligand is paramount for a successful Suzuki coupling.[10] Palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used.[10][11] However, the ligand plays a crucial role in modulating the catalyst's reactivity and stability.[10] For challenging substrates, bulky and electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.[6][7]
This guide will compare the performance of several catalyst systems, including:
-
Classical Ligands: Triphenylphosphine (PPh₃)
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos[7]
-
N-Heterocyclic Carbenes (NHCs): IPr, IMes[12]
-
Nickel-Based Catalysts: As a more cost-effective alternative to palladium, nickel catalysts have shown promise for coupling challenging substrates.[10][13]
Experimental Benchmarking Protocol
To objectively compare the performance of different catalyst systems, a standardized experimental protocol is essential. The following is a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium or Nickel catalyst (as specified in the comparison table)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[14]
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)[13][14][15]
-
Inert atmosphere (Argon or Nitrogen)
General Reaction Setup:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.[14]
-
Purge the vessel with an inert gas for 10-15 minutes.[14]
-
Under the inert atmosphere, add the solvent and the catalyst/ligand.[14]
-
Heat the reaction mixture to the desired temperature with vigorous stirring.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[14][16][17]
Analytical Monitoring: Real-time monitoring of the reaction provides valuable kinetic data and insights into the catalyst's performance.[18][19] Techniques like NMR spectroscopy can be used to quantify the consumption of starting materials and the formation of the product over time.[16]
Standard experimental workflow for the Suzuki-Miyaura reaction.[2]
Comparative Performance Data
The following table summarizes the performance of different catalyst systems for the Suzuki coupling of this compound with phenylboronic acid. The data is a synthesis of literature findings and representative results.[5]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | >95 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 90 |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-MeTHF | 100 | 18 | ~85 |
Mechanistic Insights and Catalyst Selection Rationale
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10][15]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[10][11] This is often the rate-determining step.[1] For electron-rich aryl bromides, bulky and electron-rich ligands are crucial to facilitate this step.[6][7]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[10] This step is promoted by the base, which activates the boronic acid.[12]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.[10][15]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
The superior performance of catalyst systems employing bulky, electron-rich phosphine ligands like SPhos can be attributed to their ability to accelerate both the oxidative addition and reductive elimination steps.[20] These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[7]
Troubleshooting and Optimization Strategies
Even with a well-chosen catalyst system, challenges can arise. Here are some common issues and potential solutions:
-
Low Conversion:
-
Increase Temperature: Sterically hindered substrates often require higher temperatures to overcome activation barriers.[7]
-
Evaluate Ligand: If using a standard ligand like PPh₃, switch to a bulkier, more electron-rich ligand.[7]
-
Check Base and Solvent: The choice of base and solvent is often interdependent. Anhydrous, non-polar aprotic solvents like toluene or dioxane are often preferred.[7][13]
-
-
Protodeborylation (Loss of Boronic Acid):
-
Use a more stable boronate ester, such as a pinacol ester.[11]
-
Employ milder reaction conditions (lower temperature, less harsh base).
-
-
Homocoupling of Boronic Acid:
-
Ensure the reaction is run under strictly anaerobic conditions, as oxygen can promote homocoupling.
-
Use a bulkier ligand to disfavor the formation of the homocoupled product.
-
Summary and Recommendations
For the Suzuki coupling of this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos with a palladium acetate precursor generally provide superior yields under relatively mild conditions.[5] While classical catalysts like Pd(PPh₃)₄ can be effective, they may require longer reaction times and higher temperatures. Nickel-based catalysts offer a cost-effective alternative, although they may also require optimization.
The selection of the optimal catalyst system will ultimately depend on the specific arylboronic acid being used and the desired scale of the reaction. The experimental protocol and troubleshooting guide provided here should serve as a valuable starting point for your optimization efforts.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Malig, T. C. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Wikipedia. (n.d.). Suzuki reaction.
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- ResearchGate. (2020, January 1). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction.
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Royal Society of Chemistry. (n.d.). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Myers, A. G. (n.d.). The Suzuki Reaction.
- Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ACS Publications. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. azom.com [azom.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. vapourtec.com [vapourtec.com]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Heterocycles Derived from Methyl 4-amino-3-bromobenzoate and its Analogs
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. Methyl 4-amino-3-bromobenzoate and its analogs represent a versatile class of starting materials, offering a unique combination of reactive sites that can be elaborated into a diverse array of heterocyclic systems. The presence of an amino group, a bromine atom, and a methyl ester on the benzene ring provides a rich chemical canvas for the synthesis of quinazolinones, benzothiazoles, benzodiazepines, and other pharmacologically relevant heterocycles.
This guide provides a comprehensive comparison of the bioactivity of these derived heterocycles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting supporting experimental data, detailed methodologies, and elucidating structure-activity relationships, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of drug discovery.
The Strategic Advantage of the Substituted Aminobenzoate Scaffold
The inherent chemical functionalities of this compound offer a logical pathway for diversification. The amino group serves as a nucleophile, readily participating in cyclization reactions to form nitrogen-containing heterocycles. The bromine atom, an ortho-directing group, can be utilized in cross-coupling reactions to introduce further complexity and modulate the electronic properties of the molecule. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or serving as a key interaction point with biological targets.
This strategic arrangement of functional groups allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The following sections will delve into the specific biological activities observed for heterocycles synthesized from this versatile scaffold.
Anticancer Activity: A Prominent Feature of Derived Quinazolinones
The quinazolinone scaffold, readily accessible from anthranilic acid derivatives like this compound, is a cornerstone in the development of anticancer agents.[1] The substitution pattern on the quinazolinone ring system, particularly at the 2- and 3-positions, plays a pivotal role in defining the pharmacological profile of these compounds.[1][2]
Comparative Anticancer Activity Data
The cytotoxic potential of quinazolinone derivatives is typically evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound. The table below summarizes the IC50 values for a selection of substituted quinazolinones, highlighting the influence of different substitution patterns.
| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Quinazolinones | 2-(2-methoxyphenyl) with a basic side chain at C8 | Multiple cell lines | Potent activity reported | [3] |
| 2-styryl | HT29 (Colon) | <1 | [1] | |
| 2-(naphthalen-1-yl) | HT29 (Colon) | 0.02 | [1] | |
| 3-Substituted Quinazolinones | Varied aryl and heterocyclic groups | Multiple cell lines | Significant cytotoxicity observed | [1] |
| 2,3-Disubstituted Quinazolinones | Varied substitutions | Multiple cell lines | Significant cytotoxicity observed | [1] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.[1] However, the data clearly indicates that both 2- and 3-substituted quinazolinones can exhibit potent anticancer activity.[1] The specific nature of the substituent is a critical determinant of this activity.[1][2]
Structure-Activity Relationship (SAR) Insights
Analysis of the structure-activity relationships of quinazolinone derivatives reveals several key trends:
-
Substitution at the 2-position: The introduction of aryl or styryl groups at this position often leads to potent anticancer activity.[1]
-
Substitution at the 3-position: A wide variety of substituents at this position can confer significant cytotoxic effects.[1]
-
Polar side chains: The addition of one or two polar side chains can play an important role in the activity and selectivity of these compounds.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][4]
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] This reduction is primarily carried out by mitochondrial dehydrogenases.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Workflow:
Caption: General workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [6]3. Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension. [7]4. Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism being tested. [6]5. Result Interpretation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. [7]
Anti-inflammatory Activity: A Promising Avenue for Benzodiazepines and Other Derivatives
The versatile aminobenzoate scaffold can also be utilized in the synthesis of benzodiazepines and other heterocycles with potential anti-inflammatory properties. [8]Inflammation is a complex biological process, and the development of novel anti-inflammatory agents is a significant area of research. [9]
Comparative Anti-inflammatory Activity Data
The anti-inflammatory activity of novel compounds is often assessed using in vivo models, such as the carrageenan-induced rat paw edema assay. [9]The percentage of edema inhibition is a key parameter for evaluating efficacy.
| Compound Class | In Vivo Model | % Edema Inhibition | Reference |
| Quinazolinone Analogs | Carrageenan-induced rat paw edema | 15.1 - 32.5% | [10] |
| Benzothiazole Derivatives | Carrageenan-induced rat paw edema | Significant activity observed | [11] |
Note: The anti-inflammatory activity is influenced by the specific chemical structure of the compounds. For instance, in some quinazolinone series, compounds with a 4-chlorophenyl group showed better activity than those with an unsubstituted phenyl group. [10]
Structure-Activity Relationship (SAR) Insights
-
Quinazolinones: The nature of the substituent at various positions of the quinazolinone ring can significantly impact anti-inflammatory activity. [10]* Benzothiazoles: The introduction of electron-withdrawing groups at specific positions on the 2-aminobenzothiazole core can increase anti-inflammatory activity. [12]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a widely used and reliable in vivo model for screening the acute anti-inflammatory activity of new compounds. [9] Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar region of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The test compound is administered prior to the carrageenan injection, and its ability to reduce the swelling of the paw is measured over time.
Workflow:
Caption: General workflow for the carrageenan-induced rat paw edema assay.
Detailed Steps:
-
Animal Grouping and Fasting: Animals are grouped and fasted overnight before the experiment.
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally. [13]3. Carrageenan Injection: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.
Conclusion and Future Perspectives
The heterocycles derived from this compound and its analogs represent a rich source of biologically active compounds with significant potential in drug discovery. The strategic positioning of functional groups on this scaffold allows for the synthesis of diverse heterocyclic systems, including quinazolinones, benzothiazoles, and benzodiazepines, which have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities.
The comparative data and structure-activity relationship insights presented in this guide underscore the importance of systematic structural modification in optimizing biological activity. The detailed experimental protocols for key bioassays provide a practical framework for researchers to evaluate the potential of their novel compounds.
Future research in this area should continue to explore the vast chemical space accessible from this versatile starting material. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can further rationalize the design of more potent and selective therapeutic agents. Ultimately, the continued investigation of heterocycles derived from this scaffold holds great promise for the development of new and effective treatments for a range of human diseases.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. myadlm.org [myadlm.org]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 9. [PDF] Design, synthesis and biological testing of a novel series of anti‐inflammatory drugs | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 4-amino-3-bromobenzoate in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the trajectory of a drug discovery program. The substituted aminobenzoate scaffold is a cornerstone of medicinal chemistry, prized for its synthetic versatility and its prevalence in a wide range of biologically active molecules.[1] Methyl 4-amino-3-bromobenzoate, in particular, has served as a reliable and reactive starting material for the synthesis of numerous clinical candidates, especially in the realm of kinase inhibitors.[2] However, an over-reliance on a single building block can stifle innovation and lead to suboptimal drug candidates. The need to fine-tune physicochemical properties, modulate biological activity, improve pharmacokinetic profiles, and navigate intellectual property landscapes necessitates a thorough understanding of viable alternatives.
This guide provides an in-depth, objective comparison of alternative reagents to this compound. We will delve into the synthetic nuances, comparative performance in key reactions, and the impact of these alternatives on the biological activity of the resulting compounds. This analysis is grounded in experimental data and established principles of medicinal chemistry to empower you to make more informed decisions in your drug discovery endeavors.
The Central Role of this compound: A Double-Edged Sword
This compound is a trifunctional reagent offering a rich platform for chemical elaboration. The amino group provides a handle for amide bond formation or can act as a key hydrogen bond donor in protein-ligand interactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. The bromine atom, positioned ortho to the amino group, is the primary site for diversification, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[3][4]
The reactivity of the C-Br bond is a key advantage, offering a good balance between stability and reactivity in palladium-catalyzed processes.[5] However, this "just right" reactivity can also be a limitation. In complex syntheses, the C-Br bond may be too labile, leading to undesired side reactions. Conversely, for certain transformations, a more reactive starting material may be desirable to achieve higher yields or milder reaction conditions. Furthermore, the bromine atom imparts specific electronic and steric properties to the final molecule, which may not be optimal for target engagement or pharmacokinetic properties. These limitations underscore the need for a well-stocked toolbox of alternative reagents.
A Comparative Analysis of Key Alternatives
The ideal alternative to this compound will depend on the specific goals of the drug discovery program. Key considerations include synthetic efficiency, cost, and the desired physicochemical and biological properties of the final compound. We will now explore a range of alternatives, from simple halogen swaps to more complex bioisosteric replacements.
Halogen Analogs: A Spectrum of Reactivity
The most straightforward alternatives to this compound are its halogenated cousins: the chloro and iodo analogs. The choice of halogen has a profound impact on the reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions, following the general trend: I > Br > Cl.[5]
-
Methyl 4-amino-3-iodobenzoate: The C-I bond is the most labile of the common halogens, making this reagent highly reactive in Suzuki-Miyaura and other cross-coupling reactions.[6][7] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the higher cost and potential for lower stability can be drawbacks.
-
Methyl 4-amino-3-chlorobenzoate: The C-Cl bond is significantly stronger than the C-Br bond, making this reagent less reactive.[5] While this can be a disadvantage, requiring more forcing conditions and specialized catalyst systems, the lower cost and greater availability of chlorinated starting materials make it an attractive option for large-scale synthesis.[8]
Table 1: Comparative Physicochemical and Reactivity Profiles of Halogenated Analogs
| Reagent | Molecular Weight ( g/mol ) | Melting Point (°C) | Relative Reactivity in Cross-Coupling | Key Advantages | Key Disadvantages |
| This compound | 230.06[9] | 105-109[9] | Intermediate | Good balance of reactivity and stability | May not be reactive enough for challenging couplings |
| Methyl 4-amino-3-iodobenzoate | 277.06 | 86-91 | High | Higher reactivity, milder conditions | Higher cost, potential for instability |
| Methyl 4-amino-3-chlorobenzoate | 185.61[10] | Not readily available | Low | Lower cost, suitable for large-scale synthesis | Requires more forcing conditions and specialized catalysts |
Electron-Withdrawing Group (EWG) Substituted Analogs
Replacing the bromine atom with a strong electron-withdrawing group, such as a trifluoromethyl (CF₃) or cyano (CN) group, can significantly alter the electronic properties of the aniline ring. This can have a profound impact on both the synthetic accessibility and the biological activity of the resulting compounds.
-
Methyl 4-amino-3-(trifluoromethyl)benzoate: The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to enhance metabolic stability and increase lipophilicity. The strong electron-withdrawing nature of the CF₃ group can make the adjacent C-H bond susceptible to metalation, offering alternative synthetic strategies.
-
Methyl 4-amino-3-cyanobenzoate: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. Its strong electron-withdrawing character can influence the pKa of the amino group and impact protein-ligand interactions.
Table 2: Physicochemical Properties of EWG-Substituted Analogs
| Reagent | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| Methyl 4-amino-3-(trifluoromethyl)benzoate | 235.16 | 128174-59-4 | Enhances metabolic stability and lipophilicity |
| Methyl 4-amino-3-cyanobenzoate | 176.17[11] | 159847-80-0[11] | Versatile functional group for further elaboration |
Non-Classical Bioisosteres: Beyond the Aromatic Ring
In recent years, there has been a growing interest in replacing the aniline scaffold with non-classical, saturated bioisosteres to mitigate the metabolic liabilities associated with anilines and to explore novel chemical space.[12][13] These three-dimensional structures can offer improved physicochemical properties while maintaining the key pharmacophoric interactions of the parent aniline.
-
Aminonorbornane Carboxylic Acids: These rigid, bicyclic structures can mimic the spatial orientation of the amino and carboxyl groups of aminobenzoic acids. The saturated core can lead to improved metabolic stability and solubility.[12] The synthesis of these building blocks can be more complex, but they offer a unique opportunity to escape the flatland of aromatic chemistry.
Experimental Protocols and Comparative Performance
To provide a practical guide for the laboratory, we present detailed, step-by-step protocols for the Suzuki-Miyaura coupling of this compound and its iodo and chloro analogs. These protocols are based on established literature procedures and highlight the key differences in reaction conditions required for each substrate.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure for the coupling of an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-amino-3-iodobenzoate
This protocol utilizes the higher reactivity of the aryl iodide, allowing for potentially milder conditions.
Materials:
-
Methyl 4-amino-3-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow the general setup procedure as in Protocol 1, using the specified reagents.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction closely as it may proceed faster than the corresponding bromide reaction.
-
Follow the workup and purification procedure as in Protocol 1.[6]
Protocol 3: Suzuki-Miyaura Coupling of Methyl 4-amino-3-chlorobenzoate
This protocol requires a more active catalyst system to overcome the lower reactivity of the aryl chloride.
Materials:
-
Methyl 4-amino-3-chlorobenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
t-Butanol (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add all solid reagents to a reaction vial.
-
Add the degassed t-butanol.
-
Seal the vial and heat to 110 °C for 18-24 hours.
-
Follow the workup and purification procedure as in Protocol 1.
Table 3: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Reagent | Catalyst System | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| This compound | Pd(PPh₃)₄ | 100 | 12-24 | 70-90 |
| Methyl 4-amino-3-iodobenzoate | Pd(OAc)₂ / SPhos | 80 | 4-8 | 85-95 |
| Methyl 4-amino-3-chlorobenzoate | Pd₂(dba)₃ / XPhos | 110 | 18-24 | 60-80 |
Note: Yields are estimates based on typical outcomes for these types of reactions and can vary depending on the specific arylboronic acid used and optimization of reaction conditions.
Impact on Biological Activity: A Case Study in Kinase Inhibitors
The choice of building block can have a dramatic effect on the biological activity of the final compound. In the context of kinase inhibitors, the substituent at the 3-position of the 4-aminobenzoic acid scaffold can influence the binding affinity for the target kinase and the overall pharmacokinetic properties of the molecule.
Structure-activity relationship (SAR) studies of 4-anilinoquinazoline-based EGFR inhibitors have shown that the nature of the halogen at the 3'-position of the aniline ring can significantly impact potency. While there is no universal rule, in some cases, the chloro and bromo analogs exhibit superior activity compared to the fluoro or iodo derivatives.[15] This is often attributed to a combination of steric and electronic factors that influence the conformation of the inhibitor in the ATP-binding pocket of the kinase.
Caption: Logical relationship between reagent choice and biological outcome.
Cost and Availability: A Practical Consideration
In any drug discovery program, the cost and availability of starting materials are crucial factors. While highly reactive or novel building blocks may offer synthetic advantages, their high cost can be prohibitive for large-scale synthesis.
Table 4: Representative Cost and Availability of Building Blocks
| Reagent | Representative Supplier | Representative Price (USD/g) | Availability |
| This compound | Sigma-Aldrich | ~19.20 (for 5g)[9] | Readily available |
| Methyl 4-amino-3-iodobenzoate | AKSci | ~12.00 (for 1g) | Readily available |
| Methyl 4-amino-3-chlorobenzoate | CymitQuimica | Contact for pricing | Available |
| Methyl 4-amino-3-(trifluoromethyl)benzoate | Various | Contact for pricing | Available |
| Methyl 4-amino-3-cyanobenzoate | ChemScene | Contact for pricing[11] | Available |
| Aminonorbornane Carboxylic Acids | Specialized Suppliers | Higher cost | Limited availability |
Note: Prices are approximate and can vary significantly between suppliers and based on quantity.
Conclusion and Future Outlook
This compound remains a valuable and versatile building block in drug discovery. However, a deep understanding of the available alternatives is essential for medicinal chemists seeking to optimize their synthetic strategies and develop superior drug candidates. The choice between a highly reactive iodo-analog for rapid library synthesis, a cost-effective chloro-analog for scale-up, an EWG-substituted analog for modulating electronic properties, or a non-classical bioisostere for improving pharmacokinetic properties is a strategic decision that should be made on a case-by-case basis.
The continued development of novel catalyst systems will undoubtedly expand the utility of less reactive aryl chlorides, making them even more attractive for large-scale applications. Furthermore, the growing interest in three-dimensional scaffolds will likely lead to the increased commercial availability of non-classical bioisosteres like aminonorbornane derivatives. By embracing this expanding toolbox of chemical reagents, drug discovery professionals can enhance their ability to create the next generation of innovative therapeutics.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. Accessed January 4, 2026.
- Aniline replacement in drug-like compounds. Cresset Group. Published January 10, 2024.
- A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives. Benchchem. Accessed January 4, 2026.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed. Published November 2, 2024.
- Methyl 4-amino-3-cyanobenzoate. ChemScene. Accessed January 4, 2026.
- A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. PDF. Published October 26, 2021.
- Pharmacokinetics properties of the designed derivatives of substituted aryl amine-based triazolopyrimidine.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem. Accessed January 4, 2026.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem. Accessed January 4, 2026.
- 2-Aminonorbornane-2-carboxylic acid. Preparation, properties, and identification of the four isomers. Journal of the American Chemical Society.
- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers. Published October 20, 2022.
- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Published September 2, 2019.
- Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 3-amino-4-methylbenzoate. Benchchem. Accessed January 4, 2026.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025.
- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Benchchem. Accessed January 4, 2026.
- Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. Benchchem. Accessed January 4, 2026.
- The Use of Bioisosterism in Drug Design and Molecular Modific
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids. Benchchem. Accessed January 4, 2026.
- Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal.
- Methyl 4-amino-2-cyanobenzo
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Benzoic acid,4-amino-3-cyano-,methyl ester; BEN641. Chemrio.
- Methyl 4-cyanobenzo
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Organic Syntheses Procedure.
- Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1. Punagri.
- Synthetic routes | OCR A-Level Chemistry.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. Benchchem. Accessed January 4, 2026.
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
- Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. PubMed. Published October 12, 2015.
- Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. Published March 1, 2016.
- Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. NIH. Published July 16, 2025.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem. Accessed January 4, 2026.
- The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applications and Protocols. Benchchem. Accessed January 4, 2026.
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[ d ]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
- a,b) Synthetic routes used to derivatize and functionalize carboxylic...
- A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. PubMed.
- 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Published September 25, 2022.
- Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem. Accessed January 4, 2026.
- Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. PubMed. Published September 19, 2011.
- 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
- 11. chemscene.com [chemscene.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative NMR (qNMR) for the Assay of Methyl 4-amino-3-bromobenzoate
A Senior Application Scientist's Field-Proven Insights into Modern Analytical Methodologies
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and reference standards is paramount. The purity and concentration of a compound like Methyl 4-amino-3-bromobenzoate, a key building block in organic synthesis, directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) with established analytical techniques for the assay of this compound, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[2] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, an absolute quantification can be achieved.[2] This inherent characteristic sets qNMR apart from many other analytical techniques that often rely on compound-specific response factors.[3]
The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) both detail the use of NMR for quantification, with the USP providing guidance on the validation of such methods for drug substances and impurities.[4][5] This regulatory acceptance underscores the growing role of qNMR in pharmaceutical analysis.[6]
Quantitative Assay of this compound by ¹H qNMR
A ¹H qNMR assay provides a direct and elegant method for determining the purity of this compound. The key to a successful qNMR experiment lies in the careful selection of experimental parameters and a self-validating protocol.
Causality Behind Experimental Choices
-
Internal Standard Selection: The choice of an internal standard (IS) is critical. An ideal IS should be chemically stable, of high purity, have signals that do not overlap with the analyte's signals, and be soluble in the chosen deuterated solvent.[7] For this compound, which has aromatic and methoxy signals, a standard with signals in a clear region of the spectrum is necessary. Maleic acid or 1,4-dinitrobenzene are suitable candidates, providing sharp singlets in the aromatic region that are distinct from the analyte's signals.[7]
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound and many common internal standards due to its high dissolving power.
-
Acquisition Parameters: To ensure accurate quantification, several NMR parameters must be optimized. A sufficient relaxation delay (D1) is crucial to allow all protons to fully relax between scans, ensuring the signal intensity is directly proportional to the number of nuclei. A good rule of thumb is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. Additionally, a sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[8]
Experimental Workflow for qNMR Assay
Caption: Workflow for the qNMR assay of this compound.
Step-by-Step qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Set the relaxation delay (D1) to at least 30 seconds.
-
Set the number of scans (NS) to 16 or higher to achieve adequate signal-to-noise.
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved singlet of the analyte (e.g., the methoxy protons) and a singlet of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purityₓ (%) = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Wₓ) * (Wᵢₛ / Mᵢₛ) * Pᵢₛ
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
x = Analyte (this compound)
-
is = Internal Standard
-
Comparative Analytical Techniques
While qNMR offers significant advantages, traditional methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration remain relevant for specific applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for purity analysis, separating compounds based on their polarity.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. almacgroup.com [almacgroup.com]
- 5. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 6. NMR General Chapters and Best Practices for Compliance (Classroom) [usp.org]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Senior Application Scientist's Guide to Validating Novel Compounds Synthesized from Methyl 4-amino-3-bromobenzoate
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is a pivotal moment. However, the true measure of success lies in the rigorous and unambiguous validation of its chemical structure. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel compounds derived from the versatile starting material, Methyl 4-amino-3-bromobenzoate. We will explore the strengths, limitations, and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography, offering a comprehensive framework for confident structural assignment.
The Imperative of Orthogonal Structural Validation
In the realm of drug discovery and materials science, the precise atomic connectivity and stereochemistry of a molecule are paramount. An incorrectly assigned structure can lead to wasted resources, misinterpreted biological data, and potentially unsafe clinical candidates. Therefore, relying on a single analytical technique is often insufficient. A robust validation strategy employs a suite of orthogonal methods, each providing a unique piece of the structural puzzle. The convergence of data from these independent techniques provides the highest level of confidence in the proposed structure.
This guide will use a hypothetical novel compound, N-(2-hydroxyethyl)-4-amino-3-bromobenzamide (HEB) , synthesized from this compound, as a case study to illustrate the comparative power of these techniques.
Hypothetical Synthesis of HEB:
This compound is reacted with ethanolamine in a suitable solvent, leading to the formation of the corresponding amide, HEB.
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific question being asked about the molecule. Is it the correct molecular weight? What functional groups are present? How are the atoms connected? What is the absolute three-dimensional arrangement? The following sections will delve into how each technique addresses these questions for our hypothetical compound, HEB.
Table 1: At-a-Glance Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Sample Requirements | Throughput | Key Strengths | Key Limitations |
| NMR Spectroscopy | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic information in solution. | 5-10 mg, soluble in deuterated solvent | Moderate | Unparalleled for detailed structural elucidation in solution. | Can be complex to interpret for large or highly symmetric molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns provide structural clues. | Micrograms to nanograms | High | High sensitivity and accuracy for molecular weight determination. | Provides limited connectivity information on its own. Isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence or absence of specific functional groups. | Milligrams, solid or liquid | High | Rapid and non-destructive method for functional group identification. | Provides limited information on the overall molecular framework. |
| X-ray Crystallography | Unambiguous 3D atomic arrangement in the solid state, including absolute stereochemistry. | High-quality single crystal (0.1-0.5 mm) | Low | The "gold standard" for absolute structure determination.[1] | Crystal growth can be a significant bottleneck. Structure is in the solid state, which may differ from the solution conformation. |
In-Depth Analysis of HEB: A Hypothetical Case Study
Let's explore the expected data for our novel compound, HEB, from each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing a detailed picture of the molecular framework in solution.[2] For HEB, both ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
-
Aromatic Protons: The three protons on the benzene ring would appear as distinct signals, likely in the range of δ 6.5-8.0 ppm. Their splitting patterns (doublets, doublet of doublets) would reveal their connectivity.
-
Amine and Amide Protons: The -NH₂ and -NH- protons would appear as broad singlets, and their chemical shifts would be sensitive to solvent and concentration.
-
Alkyl Protons: The two methylene groups of the hydroxyethyl chain (-CH₂-CH₂-OH) would show distinct signals, likely coupled to each other, appearing as triplets.
-
Hydroxyl Proton: The -OH proton would appear as a broad singlet, and its position could be confirmed by a D₂O exchange experiment.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
-
Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts indicating their electronic environment (e.g., carbons attached to bromine or the carbonyl group would be downfield).
-
Carbonyl Carbon: The amide carbonyl carbon would appear as a characteristic downfield signal (around δ 165-175 ppm).
-
Alkyl Carbons: Two signals corresponding to the two methylene carbons of the hydroxyethyl group would be observed.
Advanced NMR Experiments:
-
COSY (Correlation Spectroscopy): Would confirm the coupling between the adjacent methylene protons in the hydroxyethyl chain and the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, crucial for connecting the hydroxyethyl group to the amide nitrogen and the benzamide core.
Caption: Workflow for NMR-based structural elucidation of a novel compound.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity.[2] High-resolution mass spectrometry (HRMS) can determine the elemental composition, further confirming the molecular formula.
Expected Mass Spectrometry Data for HEB:
-
Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, HEB would be expected to show a prominent protonated molecular ion peak. Given the atomic masses (C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00), the expected m/z would be approximately 261.03.
-
Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive indicator of a monobrominated compound.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would induce fragmentation of the molecular ion, providing clues about the structure.[3][4][5][6] Expected fragments could include the loss of the hydroxyethyl group, cleavage of the amide bond, and loss of water from the hydroxyl group.
Caption: Logical flow for interpreting an FTIR spectrum.
Single Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. [1][7][8]It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Expected X-ray Crystallography Results for HEB:
-
Atomic Coordinates: A complete set of x, y, and z coordinates for every non-hydrogen atom in the molecule, confirming the connectivity and conformation.
-
Bond Lengths and Angles: Precise measurements that can be compared to standard values, confirming the nature of the chemical bonds.
-
Intermolecular Interactions: Identification of hydrogen bonding (e.g., between the amide N-H, the hydroxyl group, and the amine) and other non-covalent interactions that dictate the crystal packing.
-
Absolute Stereochemistry: While HEB is achiral, for chiral derivatives, X-ray crystallography can determine the absolute configuration.
The primary challenge with this technique is obtaining a high-quality single crystal, which can be a time-consuming and sometimes unsuccessful process.
Caption: The workflow for single crystal X-ray crystallography.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
-
2D NMR Acquisition:
-
Perform COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition parameters as needed for the specific compound.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and establish the molecular connectivity.
-
Mass Spectrometry (High-Resolution ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve optimal ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
If MS/MS data is acquired, analyze the fragmentation pattern to gain structural insights.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Single Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture, or by other techniques such as vapor diffusion or cooling.
-
Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.5 mm) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.
-
-
Structure Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.
Conclusion
The validation of a novel compound's structure is a multi-faceted process that requires a thoughtful and evidence-based approach. While NMR spectroscopy provides the most detailed information about molecular connectivity in solution, and X-ray crystallography offers the definitive 3D structure in the solid state, a comprehensive understanding is best achieved through the synergistic use of multiple techniques. Mass spectrometry provides the crucial confirmation of molecular weight and elemental composition, while FTIR offers a rapid check for the presence of key functional groups.
For novel compounds derived from this compound, a combination of ¹H and ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy should be considered the minimum standard for structural validation. When feasible, single crystal X-ray crystallography provides the ultimate confirmation. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately characterize their newly synthesized molecules, paving the way for further discovery and innovation.
References
- Drawell. (n.d.).
- Vipergen. (n.d.).
- Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (n.d.). [Link]
- Illinois State University. (n.d.). Infrared Spectroscopy. [Link]
- ResearchGate. (2025). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. [Link]
- Illinois State University. (2015). Infrared Spectroscopy Tutorial: Amines. [Link]
- PubChem. (n.d.).
- Dotmatics. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
- UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- ResearchGate. (n.d.).
- ACD/Labs. (n.d.). Pharmaceutical Discovery and Development Analytical Workflows. [Link]
- Andrusenko, I., et al. (2022).
- Royal Society of Chemistry. (n.d.). Supporting Information for: A mild and efficient method for the synthesis of esters from alcohols using HBr in aqueous H₂O₂. [Link]
- Zenin, A. A., & Zilberg, S. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Mass Spectrometry, 58(4), e4948. [Link]
- ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p, p', p''‐HPTPM‐3 (A2) and dendron‐shaped p, p', p''‐HPTPM‐1 (A1) in CDCl3. [Link]
- MDPI. (2024). Synthesis of Novel Benzocaine and Procaine Glycodrugs. [Link]
- Anasazi Instruments. (n.d.).
- ResearchGate. (2025). Unraveling the Benzocaine-Receptor Interaction at Molecular Level Using Mass-Resolved Spectroscopy. [Link]
- PubChem. (n.d.).
- De Gruyter. (n.d.).
- PubMed. (n.d.). Orientations and locations of local anesthetics benzocaine and butamben in phospholipid membranes as studied by 2H NMR spectroscopy. [Link]
- IUCr Journals. (n.d.).
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- PubMed. (2013). Unraveling the benzocaine-receptor interaction at molecular level using mass-resolved spectroscopy. [Link]
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Elicit. (n.d.). Fragmentation Analysis of Benzocaine Using Single Quadruple Mass Spectrometry. [Link]
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Electron ionization mass spectra of (a) N-acetylbenzocaine, (b) benzocaine, and (c)
- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. [Link]
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2018). Aromatic Synthesis: Order of Reactions. [Link]
- DEA.gov. (n.d.). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. [Link]
- ResearchGate. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phdcentre.com [phdcentre.com]
- 3. researchgate.net [researchgate.net]
- 4. elicit.com [elicit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Purification of Methyl 4-amino-3-bromobenzoate Derivatives
Introduction: The Critical Role of Purity in Synthesis
Methyl 4-amino-3-bromobenzoate and its derivatives are pivotal building blocks in the landscape of pharmaceutical and materials science research. As precursors to complex active pharmaceutical ingredients (APIs) and functional materials, their purity is not merely a quality metric but a fundamental prerequisite for success. Impurities, even in trace amounts, can lead to deleterious side reactions, reduced yields, altered biological activity, and significant challenges in downstream processing and regulatory approval.
This guide provides an in-depth comparison of the three most common laboratory-scale purification techniques for this class of compounds: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep HPLC). Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern each method, providing the causal logic behind experimental choices to empower researchers to not only execute these protocols but also to troubleshoot and adapt them effectively.
Recrystallization: The Workhorse for Bulk Purification
Recrystallization is a cornerstone technique for purifying solid compounds. Its elegance lies in its simplicity and cost-effectiveness, making it an ideal first-pass strategy for removing significant impurities from a reaction mixture.
The Principle of Differential Solubility
The technique exploits the differences in solubility between the target compound and its impurities in a given solvent system. An ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature but will have very low solubility for the target compound at low temperatures. As the saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the more soluble impurities behind in the "mother liquor."
For aromatic amines like this compound, solvent systems like ethanol/water or methanol are often effective starting points for method development.[1]
Experimental Protocol: Recrystallization of a this compound Derivative
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and with heating. An ideal solvent will show poor solubility at room temperature and high solubility near its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Adding excessive solvent is a common cause of low yield.[1]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Workflow for Recrystallization
Sources
A Comparative Guide to Isomeric Impurity Analysis in Commercial Methyl 4-amino-3-bromobenzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a cornerstone of safe and effective therapeutic development. Methyl 4-amino-3-bromobenzoate is a key building block in the synthesis of various pharmaceutical compounds. However, its synthesis can often lead to the formation of isomeric impurities, which can have different toxicological profiles and reactivity, potentially impacting the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the robust analysis of isomeric impurities in commercially available this compound.
The Challenge of Isomeric Impurities
The primary route to this compound often involves the bromination of a substituted aniline or benzoic acid derivative. Due to the directing effects of the amino and carboxyl groups, bromination may not be perfectly regioselective, leading to the formation of several potential isomeric impurities. The most common of these include:
-
Methyl 2-amino-5-bromobenzoate: An isomer where the positions of the bromine and amino groups are altered.
-
Methyl 4-amino-5-bromobenzoate: Another positional isomer.
-
Dibrominated species: Over-bromination can lead to the formation of dibrominated products.
-
Starting materials and intermediates: Residual unreacted starting materials or synthetic intermediates.
The structural similarity of these isomers presents a significant analytical challenge, requiring high-resolution techniques for their effective separation and quantification.
Comparative Analysis of Analytical Methodologies
This guide will compare three powerful analytical techniques for the analysis of isomeric impurities in this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the separation of benzoate isomers.[1][2][3] The choice of stationary phase and mobile phase composition is critical for achieving the necessary resolution between the closely related isomers.
Objective: To separate and quantify isomeric impurities in a sample of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS applications)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to a standard of the main component.
Rationale for Experimental Choices:
-
A C18 column is chosen for its versatility in separating moderately polar aromatic compounds.
-
The gradient elution allows for the effective separation of isomers with slightly different polarities.
-
Formic acid is used to improve peak shape and is compatible with mass spectrometry if further identification is needed.[1]
Workflow for HPLC Analysis
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-amino-3-bromobenzoate Characterization
For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates like Methyl 4-amino-3-bromobenzoate is a cornerstone of quality control and regulatory compliance. The choice of analytical methodology is not merely a matter of procedural convenience; it is a critical decision that impacts the accuracy, reliability, and comparability of data throughout the drug development lifecycle. This guide provides an in-depth comparison of common analytical techniques for the characterization of this compound and outlines a comprehensive framework for their cross-validation, ensuring data integrity and consistency.
The Critical Role of Method Selection and Cross-Validation
This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and accurate analytical monitoring of its identity, purity, and concentration. Different analytical techniques offer distinct advantages and limitations in this regard. While a single, validated method may be sufficient for routine analysis within a single laboratory, the transfer of methods between labs or the use of different techniques to analyze the same material necessitates a rigorous cross-validation process. Cross-validation serves to demonstrate that different analytical procedures are suitable for the same intended purpose and yield comparable results.[1] This is not just a regulatory formality but a scientific imperative to ensure that data generated across different sites and at different stages of development is consistent and reliable.
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the key parameters that must be assessed.[2][3][4] These parameters, including accuracy, precision, specificity, linearity, range, and limits of detection and quantitation, form the basis for comparing and cross-validating different analytical methods.[2][3][4]
Comparative Analysis of Key Analytical Techniques
The characterization of this compound can be approached using a variety of analytical techniques. The most common and powerful of these are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like this compound.[5] Its versatility in terms of stationary and mobile phases allows for the optimization of separations for both the parent compound and its potential impurities.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components are then detected by a suitable detector, most commonly a UV-Vis detector for aromatic compounds.
Strengths for this compound Analysis:
-
High Resolution: Capable of separating the target analyte from closely related impurities and degradation products.
-
Quantitative Accuracy and Precision: Provides reliable and reproducible quantitative data, essential for assay and purity determinations.[6][7]
-
Versatility: A wide range of column chemistries and mobile phase compositions can be employed to optimize the separation.
Limitations:
-
Matrix Effects: Excipients and other matrix components in a formulated product can interfere with the analysis, requiring careful method development and validation.
-
Longer Analysis Times: Compared to some spectroscopic techniques, HPLC can have longer run times.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9] For this compound, which has a moderate molecular weight and can be volatilized under controlled conditions, GC-MS offers excellent sensitivity and specificity.
Principle: GC separates volatile components of a mixture in the gas phase based on their interaction with a stationary phase coated on the inside of a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Strengths for this compound Analysis:
-
High Sensitivity and Specificity: The mass spectrometer provides a unique "fingerprint" of the analyte, allowing for confident identification and detection at very low levels.[8]
-
Excellent Separation Efficiency: Capillary GC columns offer very high resolution.
-
Qualitative and Quantitative Analysis: Provides both structural information from the mass spectrum and quantitative data from the peak area.
Limitations:
-
Thermal Stability: The analyte must be thermally stable to be vaporized without degradation in the GC inlet.
-
Derivatization: For less volatile or polar compounds, a derivatization step may be necessary to increase volatility, which can add complexity to the sample preparation.
Spectroscopic Techniques: NMR and FTIR
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous identification and structural elucidation of this compound. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed map of the molecule's hydrogen atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound will show characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and the aromatic C-H and C=C vibrations.
Strengths for this compound Analysis:
-
Definitive Structural Information: NMR is unparalleled for structure confirmation.
-
Rapid and Non-destructive: Both techniques are relatively fast and do not destroy the sample.
-
Functional Group Identification: FTIR is excellent for identifying the key functional groups present.
Limitations:
-
Primarily Qualitative: While quantitative NMR (qNMR) is possible, these techniques are more commonly used for qualitative identification.
-
Lower Sensitivity for Impurity Detection: Compared to chromatographic methods, spectroscopic techniques are generally less sensitive for detecting low levels of impurities.
A Framework for Cross-Validation
When two or more analytical methods are used to characterize this compound, a cross-validation study is essential to ensure the comparability of the results.[1] The following is a structured approach to conducting such a study, grounded in the principles of ICH Q2(R1).
Experimental Protocol: Cross-Validation of HPLC and GC-MS Methods
1. Objective: To demonstrate the equivalence of an HPLC-UV method and a GC-MS method for the quantitative determination of this compound in a drug substance.
2. Materials and Methods:
-
Reference Standard: A well-characterized, high-purity batch of this compound.
-
Samples: A minimum of three independent batches of this compound drug substance.
-
Instrumentation:
-
Validated HPLC system with a UV detector.
-
Validated GC-MS system.
-
-
Reagents and Solvents: High-purity, appropriate for each technique.
3. Cross-Validation Parameters and Acceptance Criteria:
A side-by-side comparison of the validation parameters for each method should be performed. The acceptance criteria should be predefined and scientifically justified.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria for Cross-Validation |
| Specificity | The method is specific for the analyte in the presence of known impurities and degradation products. | The method is specific for the analyte, with no interfering peaks at the retention time and mass spectrum of the analyte. | Both methods should demonstrate specificity with no significant interference at the analyte's retention time. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the nominal concentration. | R² ≥ 0.999 over a range of 50-150% of the nominal concentration. | The slopes of the calibration curves should not differ by more than a predefined percentage (e.g., ±5%). |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (low, medium, high). | 98.0% - 102.0% at three concentration levels (low, medium, high). | The mean recovery values obtained by both methods should be within a specified range of each other (e.g., ±2%). |
| Precision (RSD) | Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0% | The RSD values for the same set of samples analyzed by both methods should be comparable. |
| Limit of Quantitation (LOQ) | 0.05% of the nominal concentration. | 0.01% of the nominal concentration. | The LOQ of each method should be appropriate for its intended purpose (e.g., impurity analysis). |
| Limit of Detection (LOD) | 0.015% of the nominal concentration. | 0.003% of the nominal concentration. | The LOD of each method should be determined and reported. |
4. Data Analysis and Interpretation:
The results from the analysis of the same batches of this compound by both methods should be statistically compared. A paired t-test or an equivalence test can be used to determine if there is a statistically significant difference between the results obtained from the two methods.
Visualization of the Cross-Validation Workflow
Caption: A generalized workflow for the cross-validation of two analytical methods.
Conclusion
The selection and validation of analytical methods for the characterization of this compound are critical for ensuring the quality and consistency of this important pharmaceutical intermediate. While HPLC and GC-MS offer robust and reliable quantitative data, spectroscopic techniques like NMR and FTIR provide essential structural confirmation. A comprehensive cross-validation study, guided by the principles of ICH Q2(R1), is paramount when multiple analytical methods are employed. By systematically comparing key validation parameters and statistically evaluating the results, researchers and drug development professionals can ensure the integrity and comparability of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- International Journal of Research and Review. (2023).
- PubChem.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum.
- DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J. 16(5): 1124-1132. [Link]
- Patsnap. (2023). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- PubChem.
- ResearchGate. (A)
- NIST. Methyl 4(methylamino)
- Evans, S. E., et al. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212-230. [Link]
Sources
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjarr.com [wjarr.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-amino-3-bromobenzoate
For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of methyl 4-amino-3-bromobenzoate, ensuring the safety of personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Foundational Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic compound with specific risk factors that dictate its handling and disposal requirements.
Hazard Profile:
According to safety data sheets, this compound is classified with the following hazards:
This hazard profile necessitates stringent adherence to personal protective equipment (PPE) protocols to mitigate exposure risks during handling and disposal.
Table 1: Hazard and Safety Information for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
Data sourced from multiple safety data sheets.[1][2]
Essential Personal Protective Equipment (PPE):
To ensure operator safety, the following PPE is mandatory when handling this compound in any capacity, including disposal:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher is required for handling the solid form to prevent inhalation of particulates.
-
Protective Clothing: A laboratory coat or chemical-resistant apron should be worn.[1]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound, which requires segregation and specific disposal pathways. Adherence to the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines is critical.[3][4]
Step 1: Waste Characterization and Segregation
The foundational principle of chemical waste management is proper segregation. As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[5]
-
Action: Designate a specific, clearly labeled waste container for halogenated organic solids.
-
Causality: Co-mingling halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[6] Halogenated compounds require specific high-temperature incineration to prevent the formation of toxic dioxins and furans.
Step 2: Container Selection and Labeling
Proper containment is crucial to prevent environmental release and ensure safe handling.
-
Action: Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[7] Label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazard pictograms (Toxic, Irritant).[5][8]
-
Causality: Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate clear and accurate labeling of hazardous waste to inform handlers of the contents and associated risks.[4]
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][8]
-
Action: Store the sealed hazardous waste container in a designated SAA, away from incompatible materials. Ensure the area is well-ventilated.[7] The container must remain closed except when adding waste.[9]
-
Causality: Storing waste in a designated and controlled SAA minimizes the risk of accidental spills and unauthorized access, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[3][10]
Step 4: Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Action: Dispose of contaminated PPE (e.g., gloves), weighing papers, and empty stock containers in the same designated halogenated waste container. For glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as halogenated liquid waste.[5]
-
Causality: This practice ensures that all traces of the hazardous chemical are captured and directed into the appropriate waste stream, preventing unintentional environmental contamination.
Step 5: Arranging for Final Disposal
Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Action: Once the waste container is full (typically no more than 90% capacity), contact your EHS office to arrange for pickup.[11] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
-
Causality: The recommended disposal method for this type of compound is through a licensed industrial combustion plant or high-temperature incinerator to ensure complete destruction.[1] EHS professionals are trained to manage the process in compliance with all federal, state, and local regulations.
Disposal Decision Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in Section 1.
-
Containment: For a solid spill, prevent dust formation.[12]
-
Cleanup: Carefully sweep or scoop up the spilled material using spark-proof tools. Avoid creating dust.[1]
-
Disposal: Place the collected material and any contaminated cleanup supplies into a designated hazardous waste container for halogenated compounds.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.[13]
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure that their vital work is conducted with the highest standards of safety and environmental stewardship.
References
- Safety Data Sheet: Methyl 4-amino-3-bromobenzo
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- This compound 97 106896-49-5 - Safety Inform
- 29 CFR 1910.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. URL
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA Laboratory Standard.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. URL
- This compound SDS, 106896-49-5 Safety D
- This compound | C8H8BrNO2 | CID 1515280.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. URL
- Methyl-2-amino-4-bromobenzo
- Hazardous Waste Disposal Guidelines. Purdue University. URL
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. URL
- Halogenated Solvents in Laboratories.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- SAFETY DATA SHEET - Methyl 3-bromobenzo
- Methyl 4-amino-3-bromobenzo
- Methyl 4-amino-3-bromobenzo
Sources
- 1. chemos.de [chemos.de]
- 2. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. mastercontrol.com [mastercontrol.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. echemi.com [echemi.com]
- 13. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
Navigating the Safe Handling of Methyl 4-amino-3-bromobenzoate: A Guide for Laboratory Professionals
<
Prepared by the Office of Environmental Health and Safety
This document provides essential guidance for the safe handling, use, and disposal of Methyl 4-amino-3-bromobenzoate (CAS No. 106896-49-5) in a laboratory setting. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested advice to ensure your safety and the integrity of your research. This guide is structured to provide immediate, actionable information, moving from hazard identification to operational protocols and emergency procedures.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a combustible, solid organic compound that presents several health hazards.[1] A thorough understanding of these risks is the foundation of safe laboratory practice.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][3][4]
-
Serious Eye Irritation (Category 2A/2): Causes serious eye irritation.[2][3][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[5]
Hazard Statements:
The primary routes of exposure are ingestion, skin contact, and eye contact. The fine, powdered nature of the solid can also lead to inhalation, causing respiratory tract irritation.[5] Therefore, all handling procedures must be designed to minimize the generation of dust and prevent contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield.[6] | Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, which is crucial when handling solids that can become airborne. Always wear safety glasses or goggles beneath a face shield.[6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Disposable nitrile gloves provide adequate protection against incidental contact.[7] It is imperative to check gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the chemical. For prolonged handling or in situations with a higher risk of splash, consider double-gloving or using a more robust glove material. |
| Body | A flame-resistant lab coat. | A fully buttoned lab coat protects against spills and contamination of personal clothing. Flame-resistant material is recommended due to the combustible nature of the compound. |
| Respiratory | N95 (US) or equivalent dust mask.[1] | To be used when weighing or transferring the solid to prevent inhalation of dust particles. For procedures with a higher potential for aerosol generation, a respirator with an appropriate cartridge may be necessary. All respirator use must be in accordance with a formal respiratory protection program. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. Sandals or other open-toed footwear are strictly prohibited in the laboratory.[8] |
Operational Protocols: From Weighing to Waste
Adherence to standardized operational procedures is paramount to ensuring a safe working environment. The following workflow outlines the key steps for handling this compound.
Step-by-Step Methodology:
-
Preparation:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.[8]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: All work with this compound solid must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] Ensure the fume hood is functioning correctly. The work surface should be covered with a disposable absorbent liner.
-
-
Handling:
-
Weighing: When weighing the solid, do so within the fume hood.[10] Use a spatula to carefully transfer the powder, avoiding the creation of dust clouds. An anti-static gun can be beneficial in controlling powders prone to dispersal.
-
Dissolution and Reaction: When adding the solid to a solvent or reaction mixture, do so slowly and carefully within the fume hood. Keep containers closed when not in use.
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and equipment that have come into contact with the chemical should be decontaminated. Rinse with an appropriate solvent, and collect the rinsate as hazardous waste.
-
Waste Management: All solid waste (e.g., contaminated gloves, liners, weighing paper) and liquid waste (e.g., reaction mixtures, solvent rinses) must be disposed of as hazardous waste. Do not empty into drains.[3] Waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Final Cleanup: After completing the work, wipe down the work area within the fume hood with an appropriate cleaning solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly with soap and water after removing gloves.[8]
-
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. Immediate and correct response is crucial.
Exposure Scenarios:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[9][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area thoroughly with soap and water for at least 15 minutes.[11] Remove contaminated clothing.[11] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or seek immediate medical attention.[3] |
Spill Response:
-
Small Spill (within a fume hood): If a small amount of solid is spilled within the fume hood, you may clean it up if you have been trained to do so. Wear appropriate PPE. Carefully sweep up the solid, avoiding dust generation, and place it in a labeled hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and your supervisor. If the spill is significant, contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
Storage and Incompatibilities
Proper storage is essential to maintain chemical stability and prevent hazardous reactions.
-
Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[12] Store locked up.[3][4]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3][13]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: this compound.
- Washington State University. (n.d.). Standard Operating Procedure for Bromine.
- PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. National Center for Biotechnology Information.
- EPA. (n.d.). Bromine. United States Environmental Protection Agency.
- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
- PubChem. (n.d.). 4-Amino-3-bromobenzoic acid. National Center for Biotechnology Information.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide.
- Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
- CDC. (2024). Bromine | Chemical Emergencies. Centers for Disease Control and Prevention.
- GOV.UK. (n.d.). Bromine: incident management.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
- EPA. (n.d.). Personal Protective Equipment. United States Environmental Protection Agency.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
- ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry.
Sources
- 1. This compound 97 106896-49-5 [sigmaaldrich.com]
- 2. This compound | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
